molecular formula C24H20N4O B12362419 Lolamicin

Lolamicin

Número de catálogo: B12362419
Peso molecular: 380.4 g/mol
Clave InChI: CIXIQLLJOWEAKU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Lolamicin is a useful research compound. Its molecular formula is C24H20N4O and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C24H20N4O

Peso molecular

380.4 g/mol

Nombre IUPAC

3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C24H20N4O/c1-16-9-21(10-17(2)27-16)23-14-26-28-24(23)20-7-4-8-22(12-20)29-15-19-6-3-5-18(11-19)13-25/h3-12,14H,15H2,1-2H3,(H,26,28)

Clave InChI

CIXIQLLJOWEAKU-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=CC(=N1)C)C2=C(NN=C2)C3=CC(=CC=C3)OCC4=CC(=CC=C4)C#N

Origen del producto

United States

Foundational & Exploratory

Lolamicin: A Technical Guide to a Microbiome-Sparing Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. Compounding this issue is the collateral damage inflicted by broad-spectrum antibiotics on the gut microbiome, which can lead to secondary infections and long-term health consequences. Lolamicin, a novel antibiotic discovered in 2024 by a team at the University of Illinois Urbana-Champaign, offers a promising new paradigm in antibacterial therapy. This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of this compound, presenting key data and experimental methodologies for the scientific community. This compound exhibits potent, selective activity against pathogenic Gram-negative bacteria by inhibiting the essential Lol lipoprotein transport system. Notably, it spares the gut microbiome, a feature attributed to sequence divergence in the target protein complex between pathogens and commensal organisms.[1][2] In preclinical models, this compound has demonstrated high efficacy in treating severe infections caused by MDR pathogens while preventing secondary Clostridioides difficile infections.[1][3]

Discovery and Design

The development of this compound was a rational design effort building upon previously identified inhibitors of the LolCDE complex, a crucial component of the lipoprotein transport system in Gram-negative bacteria.[4][5] Initial lead compounds, such as pyridinepyrazole and pyridineimidazole derivatives identified by AstraZeneca, showed promise but lacked potent activity against wild-type pathogens and had poor in vivo efficacy.[4][5]

Researchers led by Paul Hergenrother engineered a hybrid scaffold through a series of structural modifications to these initial inhibitors.[3] The discovery process involved iterative cycles of chemical synthesis and biological testing, including whole-cell screens to identify compounds that could effectively inhibit the Lol system in pathogenic bacteria.[3] This led to the creation of this compound, a compound with potent activity against over 130 multidrug-resistant clinical isolates.[6][7]

Mechanism of Action

This compound exerts its bactericidal effect by targeting the Lol lipoprotein transport system, which is essential for the survival of Gram-negative bacteria and absent in Gram-positive bacteria.[8][2] This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process critical for maintaining the structural integrity and function of the outer membrane.[8][4]

The specific target of this compound is the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane.[8] By binding to the LolCDE complex, this compound competitively inhibits the release of lipoproteins from the inner membrane, disrupting their transport to the outer membrane.[9][10] This leads to a cascade of events, including cell swelling and ultimately cell death, due to the compromised outer membrane.[9]

The remarkable selectivity of this compound for pathogenic bacteria over commensal gut bacteria is due to low sequence homology in the LolCDE complex between these groups of organisms.[1][2] This unique feature allows this compound to clear infections without causing significant disruption to the gut microbiome.

Lol_Pathway cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane LolA LolA (Chaperone) LolB LolB (OM Receptor) LolA->LolB Transport Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM LolCDE LolCDE Complex LolCDE->LolA Lipoprotein Transfer (ATP-dependent) Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE Binding This compound This compound This compound->LolCDE

Mechanism of action of this compound on the Lol lipoprotein transport system.

Chemical Synthesis Pathway

The synthesis of this compound is accomplished in five main steps. The following is a summary of the synthetic route. Detailed experimental conditions, including specific solvents, temperatures, reaction times, and yields, have not been fully disclosed in the primary literature.

  • Ether Formation: The synthesis begins with a nucleophilic substitution reaction between methyl 3-hydroxybenzoate and 3-(chloromethyl)benzonitrile in the presence of potassium carbonate to form the corresponding ether.[9]

  • Hydrolysis: The ester group of the resulting ether is then hydrolyzed under basic conditions to yield the carboxylic acid.[9]

  • Amide Coupling: The carboxylic acid is activated using PyBOP and subsequently reacted with N,O-dimethyl hydroxylamine hydrochloride to form the corresponding methoxamide.[9]

  • Condensation: This intermediate undergoes condensation with 2,4,6-collidine at low temperatures using lithium diisopropylamide (LDA), which results in a dimethylpyridine derivative.[9]

  • Cyclization: The final step involves treatment with hydrazine monohydrate under reflux conditions, which promotes cyclization to form the pyridine-pyrazole core structure of this compound.[9]

Synthesis_Pathway start Methyl 3-hydroxybenzoate + 3-(chloromethyl)benzonitrile step1 Step 1: Nucleophilic Substitution (K2CO3) start->step1 intermediate1 Ether Intermediate step1->intermediate1 step2 Step 2: Hydrolysis (Basic Conditions) intermediate1->step2 intermediate2 Carboxylic Acid step2->intermediate2 step3 Step 3: Amide Coupling (PyBOP, N,O-dimethyl hydroxylamine HCl) intermediate2->step3 intermediate3 Methoxamide Intermediate step3->intermediate3 step4 Step 4: Condensation (2,4,6-collidine, LDA) intermediate3->step4 intermediate4 Dimethylpyridine Derivative step4->intermediate4 step5 Step 5: Cyclization (Hydrazine monohydrate, reflux) intermediate4->step5 end This compound step5->end

Five-step synthesis pathway of this compound.

Quantitative Data

Table 1: In Vitro Activity of this compound Against Selected Gram-Negative Pathogens and Commensal Bacteria
Bacterial StrainMIC (µg/mL)LolCDE Sequence Identity (%)
Escherichia coli BW251132100
Klebsiella pneumoniae ATCC 27736190
Enterobacter cloacae ATCC 29893190
Salmonella typhimurium ATCC 14028199
Pseudomonas aeruginosa PAO1>12858
Acinetobacter baumannii ATCC 19606>12859
Bacteroides fragilis ATCC 25285>12847
Bacteroides thetaiotaomicron VPI-5482>12849

Data sourced from Muñoz, K.A., et al. Nature (2024).[1]

Table 2: Activity of this compound Against Multidrug-Resistant Clinical Isolates
OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli471-24
Klebsiella pneumoniae611-24
Enterobacter cloacae181-24

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data sourced from Muñoz, K.A., et al. Nature (2024).[1]

Table 3: In Vivo Efficacy of this compound in Murine Infection Models
Infection ModelPathogenAdministration RouteDosageOutcome
SepticemiaE. coli AR-0349 (colistin-resistant)Intraperitoneal100 mg/kg, twice daily100% survival
PneumoniaE. coli AR-0349 (colistin-resistant)Intraperitoneal100 mg/kg, twice daily2-log reduction in bacterial burden
SepticemiaK. pneumoniae BAA-1705 (carbapenem-resistant)Intraperitoneal100 mg/kg, twice daily100% survival
PneumoniaK. pneumoniae AR-0040 (colistin-resistant)Intraperitoneal100 mg/kg, twice dailySignificant reduction in bacterial burden
SepticemiaE. coli AR-0349 (colistin-resistant)Oral200 mg/kg, twice daily100% survival
PneumoniaE. coli AR-0349 (colistin-resistant)Oral200 mg/kg, twice dailySignificant reduction in bacterial burden

Data sourced from Muñoz, K.A., et al. Nature (2024) and associated supplementary data.[1][11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination
  • Methodology: MICs were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Media: Mueller Hinton Broth was used for most pathogenic strains. Brain Heart Infusion or Todd Hewitt broth were used for specific pathogens as required. Anaerobic bacteria were tested under anaerobic conditions.

  • Procedure: A serial two-fold dilution of this compound was prepared in the appropriate broth in 96-well microtiter plates. Bacterial suspensions were standardized to a concentration of 5 x 10⁵ CFU/mL and added to the wells. Plates were incubated at 37°C for 16-20 hours (or 24-48 hours for anaerobic bacteria). The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth. All experiments were performed in biological triplicate.[1][11]

Murine Infection Models
  • Animal Model: Female CD-1 mice were used for all infection studies.

  • Septicemia Model:

    • Infection: Mice were infected via intraperitoneal injection with a bacterial suspension (e.g., 4.2 x 10⁸ CFU for E. coli AR-0349).

    • Treatment: Treatment was initiated one-hour post-infection. This compound was administered either intraperitoneally (100 mg/kg) or orally (200 mg/kg) twice daily for three days.

    • Endpoint: Survival was monitored for a period of 7 days.

  • Pneumonia Model:

    • Infection: Mice were anesthetized and infected via intranasal instillation of a bacterial suspension (e.g., 2.7 x 10⁸ CFU for E. coli AR-0349).

    • Treatment: Treatment was initiated one-hour post-infection with the same dosing regimens as the septicemia model.

    • Endpoint: After 24 hours, mice were euthanized, and lungs were harvested, homogenized, and plated to determine the bacterial burden (CFU/g of tissue).

Gut Microbiome Analysis
  • Sample Collection: Fecal samples were collected from mice at various time points before, during, and after antibiotic treatment.

  • DNA Extraction and Sequencing: DNA was extracted from fecal samples, and the V4 region of the 16S ribosomal RNA gene was amplified by PCR. The amplicons were then sequenced using an Illumina MiSeq platform.

  • Data Analysis: The resulting sequences were processed using bioinformatics pipelines to classify microbial taxa and analyze alpha- and beta-diversity to assess changes in the microbiome composition.

Experimental_Workflow cluster_discovery Discovery & Design cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical Models a1 Lead Identification (Pyridinepyrazole/imidazole) a2 Rational Drug Design & Structural Modification a1->a2 Iterative Cycle a3 Chemical Synthesis of Analogs a2->a3 Iterative Cycle a4 Whole-Cell Screening a3->a4 Iterative Cycle a4->a2 Iterative Cycle b1 MIC Determination (Pathogens & Commensals) a4->b1 This compound Identified c1 Pharmacokinetic Studies (Oral Bioavailability) b1->c1 b2 Activity against MDR Clinical Isolates c2 Efficacy Studies (Septicemia & Pneumonia Models) b2->c2 b3 Mammalian Cell Toxicity b3->c1 b4 Mode of Action Studies (Resistant Mutants) b4->c2 c3 Gut Microbiome Analysis (16S rRNA Sequencing) c2->c3 c4 C. difficile Challenge c3->c4

Overall experimental workflow for the discovery and preclinical evaluation of this compound.

Conclusion

This compound represents a significant advancement in the quest for new antibiotics to combat Gram-negative pathogens. Its novel, selective mechanism of action, potent efficacy against multidrug-resistant strains, and unprecedented ability to spare the gut microbiome position it as a highly promising clinical candidate. The data presented in this guide underscore the potential of this compound to address the critical unmet need for targeted antibacterial therapies that are both effective and minimize collateral damage to the host's beneficial microbiota. Further research, including comprehensive toxicology studies and human clinical trials, is warranted to fully elucidate the therapeutic potential of this groundbreaking antibiotic.

References

Lolamicin: A Technical Guide to its Mechanism of Action, Efficacy, and Microbiome-Sparing Properties

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Traditional broad-spectrum antibiotics, while effective in the short term, often lead to significant collateral damage to the host's gut microbiome, increasing the risk of secondary infections such as those caused by Clostridioides difficile. Lolamicin is a novel, experimental antibiotic that represents a paradigm shift in antibacterial therapy. It exhibits potent, selective activity against pathogenic Gram-negative bacteria by inhibiting the essential Lol lipoprotein transport system.[1][2] This targeted mechanism not only combats MDR pathogens but also uniquely spares the commensal gut microbiota, mitigating the risk of dysbiosis.[3][4] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative efficacy data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of the Lol System

The primary mechanism of action of this compound is the targeted inhibition of the Lol lipoprotein transport system, an essential pathway for the viability of most Gram-negative bacteria.[1][5]

2.1 The Lol Lipoprotein Transport System

In Gram-negative bacteria, lipoproteins are synthesized in the inner membrane and must be transported across the periplasm to the outer membrane, where they are crucial for maintaining cellular integrity and function. This transport is exclusively mediated by the Lol system, which consists of five proteins: LolA, LolB, LolC, LolD, and LolE.[6]

  • Extraction: The ABC transporter complex LolCDE, located in the inner membrane, utilizes ATP hydrolysis to extract mature lipoproteins from the inner membrane.[6][7]

  • Periplasmic Shuttling: The extracted lipoprotein is then transferred to LolA, a periplasmic chaperone protein.[6]

  • Outer Membrane Anchoring: LolA transports the lipoprotein across the periplasm and delivers it to LolB, an outer membrane receptor that anchors the lipoprotein into the outer leaflet.[6]

This pathway is absent in Gram-positive bacteria, which lack an outer membrane, providing an intrinsic basis for this compound's selectivity.[1]

2.2 this compound's Inhibitory Action

This compound functions as a potent inhibitor of the LolCDE complex.[8][9] By competitively binding to the transmembrane domains of the LolC and LolE subunits, this compound physically obstructs the system's ability to extract lipoproteins from the inner membrane.[5][6] This competitive inhibition disrupts the entire lipoprotein trafficking pathway.[7] The failure to properly localize lipoproteins leads to a cascade of downstream effects, including the loss of outer membrane integrity, observable cell swelling, and ultimately, cell death.[2][7] Molecular modeling suggests that this compound binds to specific sites (BS1 and BS2) within the LolCDE complex, driven primarily by hydrophobic interactions.[2][7]

Lol_Pathway_Inhibition cluster_IM Inner Membrane cluster_periplasm Periplasm cluster_OM Outer Membrane IM_lipoprotein Mature Lipoprotein LolCDE LolCDE Complex IM_lipoprotein->LolCDE Extraction ADP ADP + Pi LolCDE->ADP LolA_empty LolA LolCDE->LolA_empty Transfer ATP ATP ATP->LolCDE Hydrolysis LolA_loaded LolA-Lipoprotein LolA_empty->LolA_loaded Binds Lipoprotein LolB LolB LolA_loaded->LolB Transport OM_lipoprotein Anchored Lipoprotein LolB->OM_lipoprotein Anchoring This compound This compound This compound->LolCDE Competitive Inhibition

Figure 1: this compound's inhibition of the Gram-negative Lol lipoprotein transport system.

Quantitative Efficacy Data

This compound has demonstrated potent activity against a wide array of MDR Gram-negative clinical isolates.[3] Its efficacy has been confirmed in multiple murine models of infection.[6]

3.1 In Vitro Susceptibility

Minimum Inhibitory Concentration (MIC) studies show this compound's potent activity against key pathogenic species.

Bacterial SpeciesIsolate TypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation
Escherichia coliMultidrug-Resistant≤81-24[10]
Klebsiella pneumoniaeMultidrug-Resistant---[2][11]
Enterobacter cloacaeMultidrug-Resistant---[2][11]

Table 1: In Vitro Activity of this compound Against MDR Gram-Negative Clinical Isolates.

3.2 In Vivo Efficacy in Murine Infection Models

This compound treatment resulted in significant reductions in bacterial load and high survival rates in mice with acute pneumonia and septicemia.

Infection ModelPathogenAdministrationOutcomeCitation
SepticemiaColistin-Resistant E. coli AR0349Intraperitoneal (IP)100% survival[4][10]
SepticemiaColistin-Resistant E. coli AR0349Oral70% survival[12]
PneumoniaColistin-Resistant E. coli AR0349Intraperitoneal (IP)~2-log reduction in bacterial burden[10]
PneumoniaColistin-Resistant E. coli AR0349OralSignificant reduction in bacterial burden[2]
PneumoniaColistin-Resistant K. pneumoniaeIntraperitoneal (IP)Significant reduction in bacterial burden[10]
SepticemiaCarbapenem-Resistant K. pneumoniaeIntraperitoneal (IP)100% survival[13]
PneumoniaColistin-Resistant E. cloacaeIntraperitoneal (IP)Significant reduction in bacterial burden[13]

Table 2: Summary of this compound In Vivo Efficacy in Mouse Models.

Key Experimental Protocols

The following sections outline the generalized methodologies used to evaluate the efficacy and mechanism of this compound.

4.1 Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Preparation: Bacterial isolates are cultured overnight in cation-adjusted Mueller-Hinton broth (CAMHB). The suspension is then diluted to a standardized concentration of ~5 x 10⁵ colony-forming units (CFU)/mL.

  • Assay Setup: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells (no drug) are included.

  • Incubation: Plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. MIC₅₀ and MIC₉₀ values are calculated as the concentrations required to inhibit 50% and 90% of the tested clinical isolates, respectively.[10]

4.2 Murine Sepsis and Pneumonia Infection Models

These protocols assess the in vivo efficacy of this compound in treating systemic and localized infections.

  • Animal Model: CD-1 mice are typically used for these studies.[13]

  • Infection Induction:

    • Sepsis: Mice are infected via intraperitoneal (IP) injection with a lethal dose of a pathogenic bacterial strain (e.g., E. coli AR0349, ~4.2 x 10⁸ CFU/mouse).[13]

    • Pneumonia: Mice are anesthetized and infected via intranasal instillation of the bacterial strain (e.g., E. coli AR0349, ~2.7 x 10⁸ CFU/mouse).[13]

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), treatment is initiated. This compound is administered via IP injection (e.g., 100 mg/kg) or oral gavage (e.g., 200 mg/kg) twice daily for a period of 3 days.[13] A vehicle control group is included.

  • Endpoint Measurement:

    • Sepsis Model: Survival is monitored over a period of 7-10 days.

    • Pneumonia Model: At 24 hours after the final dose, mice are euthanized. Lungs are harvested, homogenized, and serially diluted for CFU plating to determine the bacterial burden.

  • Statistical Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test. Bacterial burden data are analyzed using a one-way ANOVA.[13]

4.3 Gut Microbiome Analysis

This protocol evaluates the impact of antibiotic treatment on the composition of the gut microbiota.

  • Sample Collection: Mice are treated with this compound, a broad-spectrum antibiotic (e.g., amoxicillin), or a vehicle control for a defined period. Fecal samples are collected at baseline, during, and after the treatment course.[2]

  • DNA Extraction: Total genomic DNA is extracted from the fecal samples using a standardized kit.

  • 16S rRNA Gene Sequencing: The V4 hypervariable region of the 16S rRNA gene is amplified from the extracted DNA via PCR. The resulting amplicons are sequenced using a high-throughput platform (e.g., Illumina MiSeq).[2]

  • Data Analysis: Sequencing reads are processed using bioinformatics pipelines (e.g., QIIME 2). Reads are clustered into amplicon sequence variants (ASVs). Taxonomic classification is assigned to each ASV. Alpha diversity (richness and evenness within a sample) and beta diversity (compositional differences between samples) are calculated to assess changes in the microbial community structure.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy & PK/PD cluster_selectivity Selectivity & Impact mic MIC Determination (vs. MDR Panel) time_kill Time-Kill Assays mic->time_kill pk Pharmacokinetics (PK) (Bioavailability, Tolerance) time_kill->pk Confirm Bactericidal Activity pneumonia Pneumonia Model (Bacterial Burden) pk->pneumonia sepsis Sepsis Model (Survival Rate) pk->sepsis microbiome Microbiome Analysis (16S rRNA Sequencing) sepsis->microbiome Assess Microbiome Sparing Effect cdiff C. difficile Challenge microbiome->cdiff resistance Resistance Frequency (Mutant Selection) cdiff->resistance Evaluate Downstream Benefits & Risks start Candidate Compound (this compound) start->mic Initial Screening

Figure 2: Generalized workflow for the preclinical evaluation of this compound.

Selectivity and Resistance

5.1 Pathogen vs. Commensal Selectivity

A key advantage of this compound is its ability to selectively target pathogenic Gram-negative bacteria while sparing beneficial commensal species, including other Gram-negative bacteria in the gut.[6][7] This remarkable selectivity is attributed to sequence divergence in the genes encoding the LolCDE complex between different bacterial species.[3] The binding pockets in the LolCDE of many commensal bacteria have lower sequence homology to those in pathogens like E. coli and K. pneumoniae, resulting in reduced binding affinity and minimal inhibitory activity.

5.2 Resistance Mechanisms

While this compound shows a low frequency of resistance development, resistant mutants have been generated in laboratory settings.[2] Sequencing of these mutants has identified specific point mutations in the lolC and lolE genes.[2] These mutations likely alter the conformation of the this compound binding sites, thereby reducing the drug's binding affinity and efficacy.[2] Continuous surveillance and research into these resistance mechanisms are crucial for the long-term viability of this compound as a therapeutic agent.

Conclusion and Future Outlook

This compound is a promising antibiotic candidate that addresses two critical needs in modern medicine: combating multidrug-resistant Gram-negative infections and preserving the host microbiome. Its novel mechanism of action, targeting the essential and selective Lol lipoprotein transport system, provides a powerful new strategy against some of the most challenging bacterial pathogens.[1][3] The robust preclinical data, demonstrating both potent in vivo efficacy and a favorable microbiome-sparing profile, strongly support its continued development.[4] Future research will need to focus on expanded clinical trials to confirm its safety and efficacy in humans, investigate the potential for resistance development in clinical settings, and explore the full spectrum of its activity against a broader range of Gram-negative pathogens.[4][6]

References

Lolamicin: A Technical Guide to Structure, Properties, and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of lolamicin, a novel experimental antibiotic with selective activity against Gram-negative bacteria. Discovered by a team at the University of Illinois Urbana-Champaign and reported in 2024, this compound represents a promising development in the fight against multidrug-resistant pathogens by targeting the Lol lipoprotein transport system.[1] Its unique selectivity spares the gut microbiome, a significant advantage over broad-spectrum antibiotics.[2][3][4][5][6][7]

Structure Elucidation and Chemical Properties

This compound is a synthetic small molecule developed from a pyridine-pyrazole scaffold.[8][9] Its structure was determined and characterized through standard analytical chemistry techniques.

IUPAC Name: 3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile[10]

SMILES: CC1=CC(=CC(=N1)C)C2=C(NN=C2)C3=CC(=CC=C3)OCC4=CC(=CC=C4)C#N[1][10]

Physicochemical Properties

The key chemical and physical properties of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValueSource
CAS Number 2930690-12-1[1]
Molecular Formula C₂₄H₂₀N₄O[1][10][11]
Molar Mass 380.45 g/mol [1][10]
Solubility DMSO: 175 mg/mL (459.99 mM)[11]
Hydrogen Bond Acceptors 5[12]
Hydrogen Bond Donors 1[12]
Rotatable Bonds 5[12]
Topological Polar Surface Area 69.77 Ų[12]
XLogP 2.45[12]
Lipinski's Rules Broken 0[12]

Synthesis Pathway

This compound is produced through a five-step synthetic route.[1] The process begins with commercially available starting materials and involves standard organic chemistry transformations to build the final pyridine-pyrazole core structure.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Formation cluster_3 Step 4: Condensation cluster_4 Step 5: Cyclization A Methyl 3-hydroxybenzoate + 3-(chloromethyl)benzonitrile B Ether Intermediate A->B K₂CO₃ C Carboxylic Acid B->C Base D Methoxamide (Weinreb) C->D 1. PyBOP 2. MeONHMe·HCl E Dimethylpyridine Derivative D->E 2,4,6-collidine, LDA F This compound E->F Hydrazine Monohydrate

Caption: Five-step chemical synthesis pathway of this compound.

Mechanism of Action

This compound exhibits a highly selective mechanism of action, targeting an essential pathway in Gram-negative bacteria that is absent in Gram-positive organisms.[3]

Target: The Lol Lipoprotein Transport System

The primary target of this compound is the Lol lipoprotein transport system , specifically the essential inner membrane protein complex LolCDE .[9][12][13][14][15] This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process vital for maintaining the structural integrity and function of the outer membrane in Gram-negative bacteria.[3][13][15]

Molecular Interaction

This compound acts as an inhibitor of the LolCDE complex.[12][13] It competitively binds to the complex, disrupting its function and preventing the release of lipoproteins to the periplasmic chaperone, LolA.[5][13] Molecular modeling suggests that this binding is predominantly driven by hydrophobic interactions with nonpolar and aromatic residues within the binding site.[4][16] This inhibition ultimately halts the lipoprotein transport pathway, leading to cell envelope stress and bacterial cell death.

G cluster_0 Gram-Negative Bacterial Membranes cluster_1 Normal Lipoprotein Transport cluster_2 Inhibition by this compound IM Inner Membrane OM Outer Membrane LolCDE LolCDE Complex LolA LolA (Chaperone) LolCDE->LolA Transports Lipoprotein ADP ADP + Pi LolCDE->ADP Blocked Transport Blocked LolCDE->Blocked Lipoprotein Lipoprotein Lipoprotein->LolCDE LolB LolB LolA->LolB Delivers Lipoprotein LolB->OM Anchors in OM ATP ATP ATP->LolCDE This compound This compound This compound->LolCDE Inhibits

Caption: this compound inhibits the LolCDE complex, blocking lipoprotein transport.

Basis for Selectivity

This compound's remarkable ability to spare beneficial gut microbes stems from sequence divergence in the target protein. The LolCDE complex in pathogenic species like E. coli, K. pneumoniae, and E. cloacae has high sequence similarity, making them susceptible. In contrast, the LolCDE sequence in many commensal gut bacteria, including the predominant Gram-negative Bacteroides species, is significantly different, rendering them insensitive to the drug.[4][5][7]

Efficacy and Biological Activity

This compound has demonstrated potent activity against a wide range of multidrug-resistant Gram-negative pathogens while showing minimal impact on commensal bacteria and mammalian cells.

In Vitro Antibacterial Activity

Minimum Inhibitory Concentration (MIC) values quantify the lowest concentration of an antibiotic that prevents visible bacterial growth.

OrganismResistance ProfileMIC Value (μg/mL)Source
Escherichia coli (clinical isolates)Multidrug-resistantMIC₅₀: 1-2, MIC₉₀: 4[4]
Klebsiella pneumoniaeMultidrug-resistant-[4]
Enterobacter cloacaeMultidrug-resistant-[4]
E. coli AR-0349Colistin-resistant1[4]
Gram-positive pathogensVarious>128[4][9]
Anaerobic commensalse.g., Bacteroides fragilis>128[4][9]
Resistance and Cytotoxicity Profile

Studies on resistance development and toxicity are critical for evaluating a new antibiotic candidate.

ParameterOrganism/Cell LineValueSource
Resistance Frequency (at 8x MIC)E. coli BW251133.4 x 10⁻⁷[4]
K. pneumoniae ATCC 277361.2 x 10⁻⁸[4]
E. cloacae ATCC 298935.2 x 10⁻⁷[4]
Cytotoxicity Mammalian cell linesMinimal toxicity[4][16]
Human red blood cellsNo significant hemolysis[4]
In Vivo Efficacy

This compound has shown significant efficacy in mouse models of bacterial infections.

Infection ModelPathogenEfficacy OutcomeSource
Septicemia Colistin-resistant E. coli100% survival[4][8]
Acute Pneumonia Colistin-resistant E. coli2-log reduction in bacterial burden[4]
Septicemia (Oral) Drug-resistant strains70% survival rate[3][17]
Pharmacokinetics
ParameterValueSource
Oral Bioavailability (F) 47%[18]

Key Experimental Protocols

The following section details the methodologies used to establish the efficacy and properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination
  • Methodology: MICs were determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][7]

  • Procedure:

    • A two-fold serial dilution of this compound is prepared in Mueller-Hinton broth in a 96-well microtiter plate.

    • Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

    • Plates are incubated at 37°C for 18-24 hours.

    • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

  • Controls: Positive (no drug) and negative (no bacteria) growth controls are included on each plate.

In Vivo Efficacy Models: Acute Pneumonia and Septicemia

These models are crucial for evaluating an antibiotic's effectiveness in a living system.

G A 1. Animal Acclimation Mice are acclimated to lab conditions. B 2. Infection Induction Mice are infected via intranasal (pneumonia) or intraperitoneal (septicemia) route with a lethal dose of bacteria (e.g., 10⁷-10⁸ CFU/mouse). A->B C 3. Treatment Administration Treatment begins 1-2 hours post-infection. This compound is administered (e.g., intraperitoneally or orally) twice daily for a set period (e.g., 3 days). B->C D 4. Outcome Monitoring C->D E Pneumonia Model: - Lungs are harvested 24h post-infection. - Bacterial burden (CFU/gram) is quantified. D->E F Septicemia Model: - Mice are monitored for survival over a period (e.g., 7 days). D->F

References

Lolamicin: A Technical Guide to Target Identification in Lipoprotein Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lolamicin is a novel, experimental antibiotic with a unique mechanism of action that selectively targets pathogenic Gram-negative bacteria while sparing the host's beneficial gut microbiota. This dual-selectivity offers a significant advantage over broad-spectrum antibiotics, which can lead to dysbiosis and secondary infections such as Clostridioides difficile. This compound's target is the essential Lol lipoprotein transport system, specifically the LolCDE complex, which is responsible for trafficking lipoproteins to the outer membrane of Gram-negative bacteria. By competitively inhibiting this pathway, this compound disrupts outer membrane biogenesis, leading to bacterial cell death. This document provides an in-depth technical overview of this compound's target identification, mechanism of action, and the key experimental methodologies used in its characterization.

Introduction to this compound and the Lol Pathway

Gram-negative bacteria possess a complex cell envelope, including an outer membrane that acts as a formidable barrier to many antibiotics.[1][2] Lipoproteins are essential components of this outer membrane, playing crucial roles in its structure, function, and virulence.[3] The localization of lipoproteins (Lol) system is a conserved and essential pathway in Gram-negative bacteria responsible for transporting these lipoproteins from the inner membrane to the outer membrane.[3]

The Lol system is comprised of five proteins:

  • LolCDE: An ATP-binding cassette (ABC) transporter embedded in the inner membrane that recognizes and extracts lipoproteins destined for the outer membrane.[4][5]

  • LolA: A periplasmic chaperone that receives the lipoprotein from LolCDE and shuttles it across the periplasm.[4]

  • LolB: An outer membrane lipoprotein that receives the lipoprotein from LolA and anchors it into the inner leaflet of the outer membrane.[4]

This compound was identified through the modification of previously discovered LolCDE inhibitors.[6] It exhibits potent, selective activity against several multidrug-resistant Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae, while showing minimal activity against Gram-positive bacteria and commensal Gram-negative anaerobes.[7][8] This selectivity is attributed to sequence divergence in the LolCDE complex between pathogenic and commensal bacteria.[9][10]

Mechanism of Action: Targeting the LolCDE Complex

This compound functions as a competitive inhibitor of the LolCDE complex.[5][7] Molecular modeling and the analysis of resistant mutants indicate that this compound binds to two key regions within the transmembrane domains of the LolC and LolE subunits.[5] These binding sites overlap with the natural binding pockets for lipoproteins, thereby preventing their extraction from the inner membrane and subsequent transport to the outer membrane.[5] The disruption of this essential pathway leads to the mislocalization and accumulation of lipoproteins in the inner membrane, causing cell envelope stress and ultimately, bacterial cell death.[2] This mechanism is supported by the observation of a cell swelling phenotype in this compound-treated bacteria, which is indicative of dysfunctional lipoprotein trafficking.[2][7]

Quantitative Data

In Vitro Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of Gram-negative pathogens and commensal bacteria. Data is compiled from studies conducted according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

Bacterial SpeciesStrain TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coliMDR Clinical Isolates (n=47)1-24≤8
Klebsiella pneumoniaeMDR Clinical Isolates (n=61)1-24≤8
Enterobacter cloacaeMDR Clinical Isolates (n=18)1-24≤8
Pseudomonas aeruginosaWild-Type & Efflux-Deficient>128>128>128
Acinetobacter baumanniiWild-Type & Efflux-Deficient>128>128>128
Bacteroides spp.Anaerobic Commensals>128>128>128
Faecalibacterium prausnitziiAnaerobic Commensal>128>128>128
Akkermansia muciniphilaAnaerobic Commensal>128>128>128

MDR: Multidrug-Resistant. Data extracted from Muñoz, K.A., et al. Nature (2024).[5][7]

In Vivo Efficacy of this compound

This compound has demonstrated significant efficacy in murine models of acute pneumonia and septicemia caused by multidrug-resistant Gram-negative pathogens.

Infection ModelPathogenTreatmentOutcome
Septicemia E. coli (colistin-resistant)This compound (oral)100% survival
Pneumonia K. pneumoniae (colistin-resistant)This compound (oral)70% survival
Septicemia K. pneumoniae (carbapenem-resistant)This compound (IP)100% survival
Pneumonia E. coli (colistin-resistant)This compound (IP)>2-log reduction in bacterial burden

IP: Intraperitoneal. Data extracted from Muñoz, K.A., et al. Nature (2024) and other referenced studies.[2][7]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[4][11]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHIIB) in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in MHIIB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. The final volume in each well should be 100 µL.

  • Controls: Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only) on each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours. For anaerobic commensals, incubate under appropriate anaerobic conditions.

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Bacterial Cytological Profiling (BCP)

BCP is used to rapidly determine the mechanism of action of an antibiotic by observing morphological changes and the localization of key cellular components.[12][13]

  • Cell Culture and Treatment: Grow the bacterial strain of interest (e.g., E. coli) in a suitable broth to early exponential phase (OD₆₀₀ ≈ 0.2). Treat the culture with this compound at a concentration predetermined to cause a 50-70% reduction in growth.

  • Staining: After a short incubation period (e.g., 30-60 minutes), take aliquots of the treated culture. Stain the cells with a panel of fluorescent dyes. A typical panel includes:

    • DAPI: To visualize DNA (nucleoid).

    • FM4-64 or Nile Red: To visualize the cell membrane.

    • SYTOX Green: To assess membrane permeability (stains DNA only in cells with compromised membranes).

  • Microscopy: Place a small volume of the stained cell suspension on an agarose pad-coated microscope slide. Acquire images using a fluorescence microscope equipped with appropriate filter sets for each dye and a phase-contrast objective.

  • Image Analysis: Analyze the acquired images using software such as ImageJ. Quantify cellular parameters including cell length, width, DNA condensation, and fluorescence intensity.

  • Profile Comparison: Compare the cytological profile of this compound-treated cells to a reference library of profiles from antibiotics with known mechanisms of action. Inhibition of lipoprotein transport typically results in cell swelling and defects in cell division.[2]

Generation and Characterization of Resistant Mutants

This method is used to identify the molecular target of an antibiotic by selecting for and sequencing spontaneous resistant mutants.[7]

  • Selection of Mutants: Plate a high density of susceptible bacteria (e.g., 10⁹ - 10¹⁰ CFUs) onto agar plates containing this compound at a concentration 4-8 times the MIC.

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Isolation and Verification: Isolate colonies that grow on the antibiotic-containing plates. Re-streak the colonies on both antibiotic-free and antibiotic-containing agar to confirm the resistant phenotype. Determine the new MIC of the confirmed resistant isolates.

  • Genomic DNA Extraction: Extract genomic DNA from both the resistant mutants and the parental (wild-type) strain.

  • Whole-Genome Sequencing (WGS): Sequence the genomes of the resistant and parental strains using a next-generation sequencing platform (e.g., Illumina).[14][15]

  • Sequence Analysis: Compare the genome sequences of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, or deletions. Mutations consistently found in genes encoding for components of a specific pathway (e.g., lolC and lolE) strongly implicate that pathway as the drug's target.[7][8]

Murine Infection Models

Animal models are critical for evaluating the in vivo efficacy of new antibiotics.[1][16]

a) Septicemia Model:

  • Infection: Induce sepsis in mice (e.g., C57BL/6) via intraperitoneal (IP) injection of a lethal dose of a multidrug-resistant bacterial strain (e.g., E. coli AR-0349).

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer this compound via the desired route (e.g., oral gavage or IP injection). A typical dose is 100 mg/kg, administered twice daily for three days.[7] A control group receives a vehicle solution.

  • Monitoring: Monitor the mice for survival over a period of 7-14 days.

b) Pneumonia Model:

  • Infection: Anesthetize mice and induce pneumonia by intranasal or intratracheal inoculation of a specific bacterial load (e.g., 1 x 10⁶ CFUs of K. pneumoniae).

  • Treatment: Begin treatment with this compound at a set time post-infection.

  • Outcome Assessment: At a predetermined endpoint (e.g., 24 or 48 hours post-infection), euthanize the mice. Harvest the lungs, homogenize the tissue, and perform serial dilutions to quantify the bacterial burden (CFU/gram of tissue).

Visualizations

Signaling Pathways and Mechanisms

Lol_Pathway_Inhibition cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane LolCDE LolCDE Complex ADP ADP + Pi LolCDE->ADP LolA LolA (Chaperone) LolCDE->LolA 2. Transfer Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE 1. Recognition & Extraction ATP ATP ATP->LolCDE Powers transport LolB LolB (Receptor) LolA->LolB 3. Shuttling This compound This compound This compound->LolCDE Inhibits Competitively Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM 4. Anchoring

Caption: Inhibition of the Lol Lipoprotein Transport System by this compound.

Experimental Workflows

Target_ID_Workflow cluster_Discovery Target Hypothesis Generation cluster_Validation Target Validation phenotypic_screen Phenotypic Screen (e.g., BCP) resistant_mutants Generate Resistant Mutants phenotypic_screen->resistant_mutants Informs Selection sequencing Whole-Genome Sequencing resistant_mutants->sequencing analysis Identify Mutations (e.g., in lolC, lolE) sequencing->analysis biochemical_assay Biochemical Assay (e.g., ATPase activity) analysis->biochemical_assay Hypothesized Target (LolCDE) binding_assay Direct Binding Assay (e.g., Affinity Pulldown) analysis->binding_assay Hypothesized Target (LolCDE) molecular_modeling Molecular Modeling & Docking analysis->molecular_modeling Mutation Data

References

Lolamicin: A Technical Guide to a Microbiome-Sparing Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lolamicin is a novel, experimental antibiotic demonstrating a high degree of selectivity for Gram-negative pathogens while notably sparing the commensal gut microbiota.[1][2] Discovered by a team led by Paul Hergenrother at the University of Illinois Urbana-Champaign and first reported in 2024, this compound targets the lipoprotein transport (Lol) system, a pathway essential for Gram-negative bacteria.[3] Its unique dual-selectivity—distinguishing between Gram-negative and Gram-positive bacteria, and further between pathogenic and commensal Gram-negative strains—positions it as a promising candidate for the next generation of antibiotics, potentially mitigating common side effects like secondary Clostridioides difficile infections.[1][4] This document provides a technical overview of this compound, including its chemical properties, mechanism of action, biological activity, and key experimental methodologies.

Chemical Properties and Molecular Structure

This compound is identified by the CAS Number 2930690-12-1 .[3][5][6] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 2930690-12-1[2][3][5][6]
Molecular Formula C₂₄H₂₀N₄O[3][5][7]
Molecular Weight 380.44 g/mol [5][7]
IUPAC Name 3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile[7]
SMILES CC1=CC(=CC(C)=N1)C1=CNN=C1C1=CC=CC(OCC2=CC(=CC=C2)C#N)=C1[3]
InChI Key CIXIQLLJOWEAKU-UHFFFAOYSA-N[3][6]

The two-dimensional molecular structure of this compound is represented by its SMILES string and can be visualized from its formal chemical name.

Mechanism of Action

This compound selectively targets the Lol lipoprotein transport system, which is essential for the survival of Gram-negative bacteria.[1][8] This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process vital for maintaining the integrity of the outer membrane.[4][8] The Lol system is absent in Gram-positive bacteria, which provides the basis for this compound's Gram-negative selectivity.[1]

The core of this system is the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane.[4][9] this compound functions by competitively binding to the LolCDE complex, thereby inhibiting the transport of lipoproteins.[2][4][5] This disruption of lipoprotein trafficking compromises the bacterial outer membrane, leading to cell swelling and eventual cell death.[2][9] The selective killing of pathogenic Gram-negative bacteria over commensal ones is attributed to low sequence homology in the LolCDE target between these bacterial groups.[10][11]

Lolamicin_Mechanism cluster_periplasm Periplasm cluster_im Inner Membrane cluster_om Outer Membrane LolA LolA (Chaperone) Lipoprotein_LolA Lipoprotein-LolA Complex LolB LolB Lipoprotein_LolA->LolB 3. Transfer to LolB Lipoprotein_OM Outer Membrane Lipoprotein LolB->Lipoprotein_OM 4. Insertion into outer membrane LolCDE LolCDE Complex LolCDE->LolA 2. ATP-dependent transfer to LolA Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE 1. Release from inner membrane This compound This compound This compound->LolCDE Inhibition

Figure 1: Mechanism of Action of this compound.

In Vitro Activity

This compound has demonstrated potent activity against a wide range of multidrug-resistant Gram-negative clinical isolates.[10][12] It is particularly effective against pathogenic species while showing significantly less activity against commensal bacteria and Gram-positive organisms.

Organism TypeExamplesMIC Range (µg/mL)Source
Gram-Negative Pathogens E. coli, K. pneumoniae, E. cloacae, S. typhimurium0.008 - 8[6]
Gram-Negative Commensals Various gut species>128[6]
Gram-Positive Pathogens/Commensals Various species>128[6]

Studies have shown that this compound is active against over 130 multidrug-resistant clinical isolates.[1][2] In time-kill assays, this compound exhibited bactericidal effects against E. coli and E. cloacae, and a bacteriostatic effect against K. pneumoniae.

In Vivo Efficacy

This compound has shown significant efficacy in multiple mouse models of acute pneumonia and septicemia caused by multidrug-resistant Gram-negative bacteria.[1][4] The compound is orally bioavailable and well-tolerated in mice.[2][9]

Infection ModelPathogenTreatment RegimenSurvival Rate (%)Bacterial Load ReductionSource
Septicemia Drug-resistant E. coli200 mg/kg (oral, BID, 3 days)100% (vs. 13% in untreated)Significant[4][8]
Pneumonia Drug-resistant E. coli200 mg/kg (oral, BID, 3 days)70%Significant reduction in lung CFUs[4][6][8]
Septicemia Drug-resistant K. pneumoniae100 mg/kg (IP, BID, 3 days)100%-[12]

Microbiome-Sparing Effects

A key feature of this compound is its ability to treat infections without causing significant disruption to the gut microbiome.[3][4] This was evaluated in mouse models by treating healthy mice with this compound and comparing the effects on their fecal microbiota to those of broad-spectrum antibiotics like amoxicillin and clindamycin.

Analysis via 16S rRNA sequencing of fecal samples showed that, unlike amoxicillin and clindamycin which caused major shifts in microbial populations, this compound treatment resulted in a gut microbiome composition that was stable and similar to that of vehicle-treated controls.[3][4] Consequently, mice treated with this compound were able to spontaneously clear a secondary challenge with Clostridioides difficile, a common and dangerous complication associated with antibiotic-induced dysbiosis.[1][4]

Methodology Overviews

The following sections provide an overview of the key experimental protocols used in the evaluation of this compound. These are based on descriptions in published literature and are not intended as exhaustive, step-by-step laboratory guides.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound was assessed using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation : A two-fold serial dilution of this compound is prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with a standardized suspension of the test bacteria (e.g., E. coli, K. pneumoniae) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls : A positive control (bacteria with no antibiotic) and a negative control (broth only) are included on each plate.

  • Incubation : The plates are incubated at 37°C for 18-24 hours.

  • Analysis : The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy Models (Acute Pneumonia & Septicemia)

The in vivo efficacy of this compound was tested in CD-1 mice using models for acute pneumonia and septicemia.

InVivo_Workflow cluster_setup Phase 1: Infection cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Endpoints Infection Induce infection in CD-1 mice (e.g., intranasal for pneumonia, intraperitoneal for septicemia) with MDR Gram-negative bacteria (e.g., E. coli AR0349) Treatment Administer treatment post-infection: - Group 1: Vehicle control - Group 2: this compound (e.g., 200 mg/kg, oral) - Dosing: Twice daily for 3 days Infection->Treatment 2-4h post-infection Monitoring Monitor mice for signs of illness and record survival over a set period (e.g., 7-10 days) Treatment->Monitoring Analysis Endpoint Analysis: - Survival Rate Calculation - Bacterial Load (CFU) in target organs (e.g., lungs, spleen) Monitoring->Analysis

References

Lolamicin's In Vitro Efficacy Against ESKAPE Pathogens: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro activity of lolamicin, a novel antibiotic, against the ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound demonstrates a targeted and potent in vitro activity against specific Gram-negative ESKAPE pathogens, namely Klebsiella pneumoniae, and Enterobacter cloacae, including multidrug-resistant strains.[1][2][3][4][5] Its unique mechanism of action, the inhibition of the LolCDE complex, renders it inactive against Gram-positive pathogens such as Enterococcus faecium and Staphylococcus aureus.[6] Furthermore, this compound shows no significant activity against the Gram-negative pathogens Pseudomonas aeruginosa and Acinetobacter baumannii.[1] This targeted spectrum suggests a promising therapeutic avenue for specific, challenging Gram-negative infections while potentially minimizing the impact on the gut microbiome.[2][6]

Quantitative In Vitro Activity

The in vitro potency of this compound was evaluated against a large panel of clinical isolates. The Minimum Inhibitory Concentration (MIC) values, determined by broth microdilution following Clinical and Laboratory Standards Institute (CLSI) guidelines, are summarized below.

Table 1: this compound In Vitro Activity Against ESKAPE Pathogens
PathogenNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterococcus faeciumNot Susceptible>64>64>64
Staphylococcus aureusNot Susceptible>64>64>64
Klebsiella pneumoniae440.5 - 824
Acinetobacter baumanniiNot Susceptible>64>64>64
Pseudomonas aeruginosaNot Susceptible>64>64>64
Enterobacter cloacae390.25 - 814

Data sourced from Muñoz, K.A., et al. Nature (2024).[1]

Experimental Protocols

The determination of this compound's in vitro activity was conducted using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized procedure for determining the MIC of this compound against aerobic bacteria.

a. Preparation of Inoculum:

  • Bacterial colonies are selected from a fresh (18-24 hour) agar plate.

  • The colonies are suspended in a sterile broth medium (e.g., Mueller-Hinton Broth).

  • The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

b. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent.

  • Serial two-fold dilutions of this compound are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

c. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted this compound.

  • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

Signaling Pathway: this compound's Mechanism of Action

Lolamicin_Mechanism cluster_IM Inner Membrane cluster_P Periplasm cluster_OM Outer Membrane LolCDE LolCDE Complex LolA LolA LolCDE->LolA Translocation Lipoprotein Lipoprotein Lipoprotein->LolCDE Transport LolB LolB LolA->LolB Delivery This compound This compound This compound->LolCDE Inhibition

Caption: this compound inhibits the LolCDE complex in the inner membrane of Gram-negative bacteria.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->inoculate incubate Incubate at 35°C (16-20 hours) inoculate->incubate read_results Read Visual Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Lolamicin pharmacokinetics and pharmacodynamics in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of a Novel Gram-Negative-Selective Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic properties of lolamicin, a novel antibiotic specifically designed to target Gram-negative pathogens while preserving the host's gut microbiome. The data herein is collated from foundational studies that highlight its mechanism of action, efficacy in various infection models, and its unique selectivity profile.

Pharmacodynamics: Mechanism of Action and In Vitro Activity

This compound exerts its bactericidal effect through a highly specific mechanism, targeting the lipoprotein transport system (Lol pathway), which is essential for the survival of Gram-negative bacteria.[1][2] This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane.[1][2] this compound functions as an inhibitor of the LolCDE complex, a critical component of this pathway.[1][3][4] By competitively inhibiting the binding of lipoproteins to the LolCDE complex, this compound disrupts the integrity of the outer membrane, leading to cell swelling and ultimately, bacterial cell death.[3][4] This mechanism is notably absent in Gram-positive bacteria, which lack an outer membrane, forming the basis for this compound's selectivity.[1][2]

Lol_Pathway_Inhibition cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane LolA LolA (Chaperone) LolB LolB (Outer Membrane Receptor) LolA->LolB Delivers Lipoprotein to Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM Inserts into Outer Membrane LolCDE LolCDE Complex LolCDE->LolA Transfers Lipoprotein to ADP ADP + Pi LolCDE->ADP Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE Binds to This compound This compound This compound->Block ATP ATP ATP->LolCDE Block->LolCDE Inhibits Microbiome_Effect cluster_treatments cluster_microbiome_state cluster_challenge cluster_outcome Start Mouse Model with Healthy Gut Microbiome This compound This compound Start->this compound BroadSpectrum Broad-Spectrum (Amoxicillin/Clindamycin) Start->BroadSpectrum Microbiome_Lola Microbiome Preserved (Stable Richness & Diversity) This compound->Microbiome_Lola Microbiome_BS Dysbiosis (Beneficial Bacteria Killed) BroadSpectrum->Microbiome_BS Challenge_Lola Pathogen Exposure Microbiome_Lola->Challenge_Lola Challenge_BS Pathogen Exposure Microbiome_BS->Challenge_BS Outcome_Lola No C. difficile Colonization (Spontaneous Clearance) Challenge_Lola->Outcome_Lola Outcome_BS High C. difficile Colonization (Secondary Infection) Challenge_BS->Outcome_BS Experimental_Workflow A Acclimatize CD-1 Mice B Prepare Bacterial Inoculum (e.g., E. coli AR0349) A->B C Induce Infection B->C C1 Intranasal Route (Pneumonia Model) C->C1 C2 Intraperitoneal Route (Septicemia Model) C->C2 D Randomize into Treatment Groups C->D E1 Vehicle Control (IP or Oral) D->E1 E2 This compound Treatment (100-200 mg/kg, BID, 3 Days) D->E2 F Monitor Health & Survival E1->F E2->F G Endpoint Analysis F->G G1 Survival Curve (Log-rank Test) G->G1 G2 Bacterial Burden Assay (Tissue Homogenization & CFU Count) G->G2 H Data Analysis G->H

References

A Technical Guide to Lolamicin: A Microbiome-Sparing Antibiotic Targeting the Gram-Negative Outer Membrane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A significant limitation of current antibiotics, particularly broad-spectrum agents, is the collateral damage inflicted upon the host's gut microbiome, leading to dysbiosis and secondary infections like Clostridioides difficile. Lolamicin is a novel, investigational antibiotic that offers a paradigm-shifting approach. It selectively targets the Lol lipoprotein transport system, a pathway essential for the viability of Gram-negative bacteria but absent in Gram-positive bacteria. This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of its quantitative efficacy, detailed experimental protocols used in its evaluation, and a forward-looking perspective on its development.

Core Mechanism of Action: Inhibition of the Lol System

This compound's bactericidal activity stems from its ability to disrupt the integrity of the Gram-negative outer membrane by inhibiting the Lol lipoprotein transport system.[1][2] This system is crucial for trafficking lipoproteins from the inner membrane to their final destination in the outer membrane, where they perform essential structural and functional roles.[3][4]

The primary target of this compound is the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane.[5][6] this compound functions as a competitive inhibitor, likely binding to the lipopeptide binding sites of the LolCDE complex.[5][7] This action obstructs the release of lipoproteins to the periplasmic chaperone, LolA, thereby halting their transport to the outer membrane via the LolB anchor.[5] The resulting mislocalization of lipoproteins compromises the outer membrane's structural integrity, leading to a distinctive cell swelling phenotype and eventual cell death.[5][7]

The Principle of Dual Selectivity

A key innovation of this compound is its dual selectivity.

  • Gram-Negative Specificity: The Lol transport system is exclusive to Gram-negative bacteria, rendering Gram-positive bacteria, which lack an outer membrane and this transport system, intrinsically resistant to this compound's action.[8][9]

  • Pathogen vs. Commensal Selectivity: this compound selectively kills pathogenic Gram-negative bacteria while sparing beneficial commensal species in the gut microbiome.[5][10][11] This remarkable specificity is attributed to low sequence homology in the LolCDE target between pathogenic strains and gut commensals.[11][12] This microbiome-sparing effect mitigates the risk of dysbiosis and secondary infections, a common and dangerous side effect of broad-spectrum antibiotic therapy.[11][13]

Quantitative Efficacy Data

This compound has demonstrated potent activity against a wide array of multidrug-resistant Gram-negative pathogens both in vitro and in vivo.

In Vitro Susceptibility

This compound has shown efficacy against a panel of over 130 multidrug-resistant clinical isolates.[3][9][11] The majority of these strains, including key pathogens like E. coli, K. pneumoniae, and E. cloacae, are inhibited at low concentrations.

PathogenMIC Range (µg/mL)Reference
Escherichia coli (MDR strains)1 - 8[2]
Klebsiella pneumoniae (MDR strains)1 - 8[2]
Enterobacter cloacae (MDR strains)1 - 8[2]
In Vivo Efficacy in Murine Infection Models

This compound has proven effective in mouse models of acute pneumonia and septicemia, significantly reducing bacterial loads and increasing survival rates compared to control groups.[5][14]

Table 2.1: Efficacy in Colistin-Resistant E. coli AR0349 Infection Models [4][14][15]

Infection ModelTreatmentDosageOutcome
SepticemiaThis compound100 mg/kg (IP) or 200 mg/kg (Oral)100% survival
PneumoniaThis compound100 mg/kg (IP) or 200 mg/kg (Oral)70% survival

Table 2.2: Efficacy Against Other MDR Gram-Negative Pathogens in Murine Models [14]

Pathogen StrainInfection ModelTreatment (100 mg/kg IP)Outcome
K. pneumoniae AR0040 (Colistin-Resistant)PneumoniaThis compoundSignificant reduction in bacterial burden
K. pneumoniae BAA-1705 (Carbapenem-Resistant)SepticemiaThis compoundSignificant increase in survival
E. cloacae AR0163 (Colistin-Resistant)Pneumonia & SepticemiaThis compoundSignificant reduction in bacterial burden & increased survival

Key Experimental Protocols

The evaluation of this compound involved a series of standardized and specialized assays to determine its efficacy, mechanism, and selectivity.

Minimum Inhibitory Concentration (MIC) Assays
  • Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of bacteria.

  • Methodology: MIC assays were performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[16] Pathogenic strains were tested in standard media such as Mueller-Hinton broth. For gut commensal bacteria, assays were conducted under anaerobic conditions to mimic the gut environment.[16] Experiments were consistently performed in biological triplicate to ensure reproducibility.

Murine Infection Models
  • Objective: To assess the in vivo efficacy of this compound in treating systemic and localized Gram-negative infections.

  • Methodology:

    • Animal Model: CD-1 mice were used for both pneumonia and septicemia models.[14]

    • Infection: Mice were infected with clinically relevant, multidrug-resistant strains of E. coli, K. pneumoniae, or E. cloacae. Specific colony-forming units (CFU) were administered to establish infection (e.g., ~2.7 × 10⁸ CFU for E. coli pneumonia).[14]

    • Treatment: Post-infection, mice were treated twice daily for three days with either a vehicle control, a precursor compound, or this compound. Administration was performed via intraperitoneal (IP) injection (e.g., 100 mg/kg) or oral gavage (e.g., 200 mg/kg).[14]

    • Endpoints: Efficacy was measured by quantifying the bacterial burden (CFU) in relevant organs (e.g., lungs) and by monitoring survival rates over the course of the study.[7][14]

Microbiome Impact Analysis
  • Objective: To evaluate this compound's effect on the composition and diversity of the gut microbiota.

  • Methodology:

    • Sample Collection: Fecal samples were collected from mice before, during, and after a three-day treatment course with this compound, amoxicillin, clindamycin, or a vehicle control.[4][7]

    • DNA Sequencing: The V4 region of the 16S ribosomal RNA (rRNA) gene was amplified from DNA extracted from the fecal samples and sequenced.[7]

    • Analysis: The sequencing data was used to analyze the taxonomic composition, richness, and diversity of the gut bacterial communities to assess the degree of dysbiosis caused by each antibiotic.[4][7]

Target Engagement and Mechanism of Action Studies
  • Objective: To confirm that this compound targets the Lol system and understand its binding mechanism.

  • Methodology:

    • Phenotypic Analysis: this compound-treated bacterial cells were observed using focused microscopy to identify characteristic morphological changes, such as cell swelling, which is indicative of dysfunctional lipoprotein trafficking.[7]

    • Resistance Mapping: this compound-resistant mutants were generated in the laboratory. The lolC, lolD, and lolE genes from these resistant strains were sequenced to identify mutations conferring resistance, confirming LolC and LolE as direct targets.[7]

    • Computational Modeling: Molecular dynamics simulations and ensemble docking were employed to model the binding interactions between this compound and the LolCDE complex, identifying key hydrophobic interactions and putative binding sites.[7]

Visualizations: Pathways and Workflows

// Nodes this compound [ label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled ];

// Edges Lipoprotein_IM -> LolCDE [label="1. Binds", color="#5F6368"]; LolCDE -> LolA [label="2. Transport to LolA", color="#5F6368"]; LolA -> LolB [label="3. Periplasmic Transit", color="#5F6368"]; LolB -> Lipoprotein_OM [label="4. Insertion into OM", color="#5F6368"];

This compound -> LolCDE [ label="INHIBITS", color="#EA4335", style=bold, arrowhead=tee, fontcolor="#EA4335" ]; } dot Caption: The Lol system transports lipoproteins from the inner to the outer membrane. This compound blocks this pathway by inhibiting the LolCDE complex.

// Nodes A [label="Whole-Cell Screening\n(Identification of Lol Inhibitors)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Lead Optimization\n(Synthesis of this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="In Vitro Characterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="MIC Assays vs.\nPathogens & Commensals", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Mechanism of Action\n(Resistance, Phenotyping)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="In Vivo Efficacy Testing", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Murine Pneumonia &\nSepticemia Models", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Microbiome Impact\n(16S rRNA Sequencing)", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Confirmation of Efficacy\n& Dual Selectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> {D, E} [color="#5F6368"]; {D, E} -> F [color="#5F6368"]; F -> {G, H} [color="#5F6368"]; {G, H} -> I [color="#5F6368"]; } dot Caption: A streamlined workflow from initial screening and chemical optimization to detailed in vitro and in vivo evaluation of this compound's efficacy and selectivity.

// Central Node this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon];

// Target Groups GP [label="Gram-Positive Bacteria", fillcolor="#F1F3F4", fontcolor="#202124"]; GNP [label="Gram-Negative\nPathogens", fillcolor="#F1F3F4", fontcolor="#202124"]; GNC [label="Gram-Negative\nCommensals (Gut)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Mechanisms M_GP [label="Mechanism:\nNo Lol System Target", fillcolor="#FBBC05", fontcolor="#202124"]; M_GNP [label="Mechanism:\nHigh Target Homology", fillcolor="#FBBC05", fontcolor="#202124"]; M_GNC [label="Mechanism:\nLow Target Homology", fillcolor="#FBBC05", fontcolor="#202124"];

// Outcomes O_GP [label="Outcome:\nNo Effect / Sparing", fillcolor="#34A853", fontcolor="#FFFFFF"]; O_GNP [label="Outcome:\nInhibition / Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O_GNC [label="Outcome:\nMinimal Effect / Sparing", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> {GP, GNP, GNC} [color="#5F6368"]; GP -> M_GP -> O_GP [color="#5F6368"]; GNP -> M_GNP -> O_GNP [color="#5F6368"]; GNC -> M_GNC -> O_GNC [color="#5F6368"]; } dot Caption: this compound's dual selectivity is based on the absence of its target in Gram-positive bacteria and sequence divergence in the target between pathogenic and commensal Gram-negative bacteria.

Conclusion and Future Directions

This compound represents a significant advancement in the development of novel antibiotics. Its unique mechanism of targeting the LolCDE complex provides a new avenue for combating multidrug-resistant Gram-negative pathogens.[5] More importantly, its dual-selective nature—sparing both Gram-positive bacteria and commensal Gram-negative bacteria—positions it as a promising candidate to effectively treat infections while preserving the gut microbiome.[10][11] This approach could significantly reduce the incidence of secondary infections and other complications associated with broad-spectrum antibiotic use.

While preclinical data are highly encouraging, further research is necessary.[7] Future work will need to focus on comprehensive toxicology studies, evaluation against a broader range of clinical isolates, and investigation into the potential for and mechanisms of resistance development.[4] Ultimately, the progression of this compound or related compounds into human clinical trials will be a critical step in realizing its potential as a transformative, pathogen-specific therapeutic.[7]

References

Investigating the Origins of Lolamicin's Selective Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lolamicin is a novel, experimental antibiotic with a unique and highly desirable therapeutic profile: potent activity against multidrug-resistant (MDR) Gram-negative pathogens while sparing the host gut microbiome. This selective toxicity mitigates the risk of secondary infections, such as those caused by Clostridioides difficile, a common and dangerous consequence of broad-spectrum antibiotic use. This in-depth technical guide explores the origins of this compound's selective toxicity, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its evaluation.

Introduction

The rise of antimicrobial resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. The complex double-membrane structure of these pathogens makes them inherently difficult to target. Furthermore, existing broad-spectrum antibiotics indiscriminately eliminate both pathogenic and beneficial commensal bacteria in the gut, leading to dysbiosis and an increased susceptibility to opportunistic infections. This compound represents a paradigm shift in antibiotic development by demonstrating a "doubly selective" strategy: it targets Gram-negative bacteria over Gram-positive bacteria and distinguishes between pathogenic and commensal Gram-negative species.[1]

Mechanism of Action: Targeting the Lol Lipoprotein Transport System

The selective toxicity of this compound is rooted in its specific inhibition of the Lol lipoprotein transport system (LolCDE complex), a crucial pathway for the survival of most Gram-negative bacteria.[2][3] This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process essential for maintaining the integrity and function of the outer membrane.[3]

Key Points:
  • Gram-Negative Specificity: The Lol system is absent in Gram-positive bacteria, which lack an outer membrane, providing the primary basis for this compound's Gram-negative selectivity.[4]

  • Competitive Inhibition: Molecular modeling and dynamics simulations have revealed that this compound competitively inhibits the binding of lipoproteins to the LolCDE complex.[2] It occupies two key binding sites, BS1 and BS2, preventing the proper transport of lipoproteins.

  • Consequence of Inhibition: The disruption of lipoprotein trafficking leads to the mislocalization of lipoproteins, causing cell envelope stress and ultimately bacterial cell death. Phenotypically, this can be observed as cell swelling.[1]

Lol_System_Inhibition

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Murine Acute Pneumonia Model
  • Animal Model: Use female CD-1 mice (or other appropriate strain), typically 6-8 weeks old.

  • Infection: Anesthetize mice and intranasally instill a sublethal dose of the pathogenic bacterial suspension (e.g., 2-5 x 10^8 CFU of E. coli in PBS).

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with this compound (e.g., 100 mg/kg) or vehicle control via the desired route (intraperitoneal or oral). Administer treatment twice daily for a set duration (e.g., 3 days).

  • Monitoring: Monitor mice for signs of distress and mortality.

  • Outcome Assessment: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs, homogenize, and perform serial dilutions to determine the bacterial burden (CFU/g of tissue). For survival studies, monitor mice for a longer period (e.g., 7-10 days).

Murine Septicemia Model
  • Animal Model: Use female CD-1 mice (or other appropriate strain), typically 6-8 weeks old.

  • Infection: Administer a lethal dose of the pathogenic bacterial suspension (e.g., 4-6 x 10^8 CFU of E. coli in PBS with 5% mucin) via intraperitoneal injection.

  • Treatment: At a specified time post-infection (e.g., 1 hour), begin treatment with this compound (e.g., 100 mg/kg) or vehicle control via the desired route. Administer treatment twice daily.

  • Monitoring and Outcome Assessment: Monitor mice for survival over a period of 7-10 days.

Investigating the Microbiome-Sparing Effect

A key attribute of this compound is its ability to leave the gut microbiome largely intact.

dot

Microbiome_Sparing_Logic Figure 3. Rationale for Microbiome Preservation Lolamicin_Admin This compound Administered Target_LolCDE Targets LolCDE Complex Lolamicin_Admin->Target_LolCDE Pathogen_LolCDE Pathogen LolCDE: High Sequence Homology Target_LolCDE->Pathogen_LolCDE Commensal_LolCDE Commensal LolCDE: Low Sequence Homology Target_LolCDE->Commensal_LolCDE Pathogen_Death Pathogen Death Pathogen_LolCDE->Pathogen_Death Commensal_Sparing Commensal Sparing Commensal_LolCDE->Commensal_Sparing Microbiome_Preserved Gut Microbiome Preserved Pathogen_Death->Microbiome_Preserved Commensal_Sparing->Microbiome_Preserved

Caption: The logical basis for this compound's selective action and preservation of the gut microbiome.

Protocol for Microbiome Analysis:
  • Animal Treatment: Treat healthy mice with this compound, a broad-spectrum antibiotic (e.g., amoxicillin), and a vehicle control for a specified period (e.g., 3 days).

  • Fecal Sample Collection: Collect fecal samples at baseline, during treatment, and at various time points post-treatment.

  • DNA Extraction: Extract total bacterial DNA from the fecal samples.

  • 16S rRNA Gene Sequencing: Amplify and sequence the V4 region of the 16S rRNA gene.

  • Data Analysis: Analyze the sequencing data to determine the taxonomic composition, alpha diversity (richness and evenness within a sample), and beta diversity (differences in composition between samples) of the gut microbiome.

Conclusion

This compound's selective toxicity is a product of its unique mechanism of action, targeting the Gram-negative-specific LolCDE lipoprotein transport system, and the fortuitous sequence divergence of this target between pathogenic and commensal bacteria. The data presented herein demonstrates its potential as a first-in-class, microbiome-sparing antibiotic. The detailed protocols provide a framework for further research and development of this compound and other novel antibiotics designed with this selective strategy. Further investigation into its clinical applicability in humans is warranted.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Lolamicin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lolamicin is a novel, experimental antibiotic that demonstrates selective activity against pathogenic Gram-negative bacteria while sparing the beneficial gut microbiome.[1][2] Its unique mechanism of action targets the lipoprotein transport system (Lol pathway), a process essential for the survival of many Gram-negative bacteria.[3][4] This targeted approach offers a significant advantage over broad-spectrum antibiotics, which can disrupt the gut microbiota and lead to secondary infections like those caused by Clostridioides difficile.[1][5] this compound has shown potent activity against over 130 multidrug-resistant clinical isolates, including strains of E. coli, Klebsiella pneumoniae, and Enterobacter cloacae.[3][6]

These application notes provide a detailed protocol for determining the in vitro susceptibility of Gram-negative bacteria to this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]

Mechanism of Action

This compound functions by inhibiting the LolCDE complex, a critical transporter embedded in the inner membrane of Gram-negative bacteria.[6][8] This complex is responsible for the first step in trafficking lipoproteins from the inner membrane to the outer membrane.[9] By competitively inhibiting the LolCDE complex, this compound prevents the proper localization of lipoproteins, leading to a compromised outer membrane, cell swelling, and ultimately, bacterial cell death.[1][8][9] This transport system is absent in Gram-positive bacteria, which contributes to this compound's selective spectrum of activity.[4]

Lolamicin_Mechanism cluster_cell Gram-Negative Bacterium cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane LolB LolB LolA LolA Lipoprotein_P Lipoprotein LolA->Lipoprotein_P 2. Transport Lipoprotein_P->LolB 3. Insertion LolCDE LolC LolD LolE LolCDE->LolA Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE 1. Extraction This compound This compound This compound->LolCDE

Caption: this compound inhibits the LolCDE complex in the bacterial inner membrane.

Experimental Protocols

The gold standard for determining the in vitro potency of a new antimicrobial agent is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC).[10][11] The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation.[11][12]

Protocol: Broth Microdilution MIC Assay

This protocol is adapted from CLSI guidelines for antimicrobial susceptibility testing.[6]

1. Reagents and Materials

  • Sterile 96-well, round-bottom microtiter plates[13]

  • Cation-Adjusted Mueller Hinton Broth (CAMHB)[6][7]

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Bacterial strains for testing (e.g., E. coli, K. pneumoniae)

  • Sterile petri dishes[13]

  • Spectrophotometer

  • Incubator (37°C)[13]

  • Multichannel pipette[13]

  • Sterile pipette tips

2. Preparation of Bacterial Inoculum a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (A600).[12] This suspension contains approximately 1-2 x 10⁸ CFU/mL. c. Dilute this suspension in CAMHB to achieve a final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of this compound Dilutions a. Prepare a 2x working stock solution of this compound in CAMHB at the highest concentration to be tested (e.g., 256 µg/mL for a final top concentration of 128 µg/mL).[13] b. Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[13] c. Add 100 µL of the 2x this compound working stock to the wells in column 1. d. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.[13] e. Repeat this process sequentially across the plate to column 10. Discard 100 µL from column 10.[13] f. Column 11 will serve as the growth control (no antibiotic). g. Column 12 will serve as the sterility control (no bacteria).[13]

4. Inoculation and Incubation a. Add 100 µL of the diluted bacterial suspension (prepared in step 2c) to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL. b. Seal the plate or cover with a lid and incubate at 37°C for 18-24 hours under ambient air conditions.[12][13]

5. Reading and Interpreting Results a. After incubation, check the sterility control (column 12) for any growth. The well should be clear. b. Check the growth control (column 11) for adequate bacterial growth (should appear turbid). c. Visually inspect the wells from the lowest concentration to the highest. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[11][14] d. Results can also be read using a microplate reader by measuring the optical density (OD) at 600 nm. The MIC is defined as the lowest concentration that inhibits >90% of bacterial growth compared to the growth control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) E 5. Inoculate Plate with Bacteria (Columns 1-11) A->E B 2. Prepare this compound Stock D 4. Perform 2-Fold Serial Dilutions (Columns 1-10) B->D C 3. Dispense Broth in 96-Well Plate C->D D->E F 6. Incubate at 37°C (18-24 hours) E->F G 7. Visually Inspect for Growth F->G H 8. Determine MIC (Lowest concentration with no growth) G->H

Caption: Workflow for the broth microdilution susceptibility test.

Data Presentation

The following table summarizes representative MIC values for this compound against selected Gram-negative pathogens and commensal bacteria, as reported in preclinical studies.

OrganismTypeThis compound MIC (µg/mL)
Escherichia coli (BW25113)Pathogen (Lab Strain)8[7]
Escherichia coli (Clinical Isolates)PathogenMIC₉₀: 1[7]
Klebsiella pneumoniae (ATCC 27736)Pathogen (Lab Strain)2[7]
Klebsiella pneumoniae (Clinical Isolates)PathogenMIC₉₀: 2[7]
Enterobacter cloacae (ATCC 29893)Pathogen (Lab Strain)2[7]
Pseudomonas aeruginosaPathogen>128[9]
Acinetobacter baumanniiPathogen>128[9]
Bacteroides fragilisGut Commensal>128[2]
Clostridium scindensGut Commensal>128[2]
Bifidobacterium adolescentisGut Commensal>128[2]

MIC₉₀: The concentration required to inhibit the growth of 90% of isolates.

References

Lolamicin MIC (Minimum Inhibitory Concentration) testing protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Lolamicin, a novel antibiotic that targets the lipoprotein transport system (Lol) in Gram-negative bacteria. The protocols outlined below are based on established methodologies and are intended to ensure accurate and reproducible results.

Introduction to this compound

This compound is an experimental antibiotic with a unique mechanism of action, selectively targeting the LolCDE complex in Gram-negative bacteria.[1][2] This system is essential for transporting lipoproteins to the outer membrane of these bacteria. By inhibiting this pathway, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.[3][4] A key advantage of this compound is its specificity for pathogenic Gram-negative bacteria, such as Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae, while showing minimal activity against Gram-positive bacteria and commensal gut microbes.[1][5] This selectivity makes it a promising candidate for treating multidrug-resistant infections while potentially reducing the collateral damage to the patient's microbiome.[5][6]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-negative pathogens as reported in recent studies. These values were predominantly determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Bacterial SpeciesStrain TypeThis compound MIC Range (µg/mL)Reference
Escherichia coliWild Type2 - 8[1]
Escherichia coliMultidrug-Resistant Clinical Isolates1 - 8[1][2]
Klebsiella pneumoniaeMultidrug-Resistant Clinical Isolates1 - 8[1][2]
Enterobacter cloacaeMultidrug-Resistant Clinical Isolates1 - 8[1][2]

Experimental Protocols

Broth Microdilution MIC Assay (CLSI-based)

This protocol details the determination of this compound's MIC using the broth microdilution method, a standard and widely accepted technique for antimicrobial susceptibility testing.

3.1.1. Materials

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains to be tested (e.g., E. coli, K. pneumoniae, E. cloacae)

  • Tryptic Soy Agar (TSA) or other suitable solid medium

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile test tubes

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

3.1.2. Preparation of Reagents

  • This compound Stock Solution: Prepare a stock solution of this compound by dissolving the powder in a suitable solvent to a high concentration (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a TSA plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing sterile saline or PBS.

    • Vortex the tube to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension will have a concentration of approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute the adjusted inoculum 1:150 in CAMHB. This will result in a working inoculum of approximately 1 x 10⁶ CFU/mL.

3.1.3. Assay Procedure

  • Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

  • Serial Dilution:

    • Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will create a range of this compound concentrations.

  • Inoculation: Add 50 µL of the prepared working bacterial inoculum to each well (from column 1 to 11). This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control (Column 11): Add 50 µL of the bacterial inoculum to 50 µL of CAMHB (no this compound).

    • Sterility Control (Column 12): Add 100 µL of uninoculated CAMHB.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

3.1.4. Interpretation of Results

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Visualizations

This compound's Mechanism of Action

Lolamicin_Mechanism cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane LolA LolA LolB LolB (Outer Membrane) LolA->LolB Delivers to LolCDE LolCDE Complex LolCDE->LolA Transports to Lipoprotein Lipoprotein Lipoprotein->LolCDE Binds to This compound This compound This compound->LolCDE Inhibits

Caption: this compound inhibits the LolCDE complex, blocking lipoprotein transport.

MIC Testing Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_this compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound prep_this compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum inoculate_plate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate_plate add_broth Add CAMHB to 96-well Plate add_broth->serial_dilution serial_dilution->inoculate_plate setup_controls Set up Growth and Sterility Controls inoculate_plate->setup_controls incubate Incubate at 35°C for 16-20 hours setup_controls->incubate read_mic Visually Read MIC (Lowest Clear Well) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols for Lolamicin Time-Kill Curve Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lolamicin is a novel antibiotic with a targeted mechanism of action against Gram-negative bacteria. It functions by inhibiting the Lol lipoprotein transport system (LolCDE complex), which is essential for the integrity of the outer membrane in these bacteria.[1][2][3] This targeted approach allows this compound to be effective against a range of pathogenic Gram-negative bacteria, including multidrug-resistant strains of Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae, while notably sparing the gut microbiome.[4][5][6] The time-kill curve assay is a critical in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[2][7] This document provides a detailed protocol for performing a time-kill curve assay to evaluate the antimicrobial efficacy of this compound.

Mechanism of Action of this compound

This compound selectively targets the LolCDE complex, a key component of the lipoprotein transport system in Gram-negative bacteria.[3][4] This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process vital for the structural integrity and function of the outer membrane. By inhibiting the LolCDE complex, this compound disrupts this transport, leading to a dysfunctional outer membrane, cellular stress, and ultimately, cell death.[1][4] This targeted mechanism contributes to its selective activity against pathogenic Gram-negative bacteria while having a minimal impact on commensal bacteria.[5]

Lolamicin_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_outer_membrane Outer Membrane LolA LolA Lipoprotein Lipoprotein LolA->Lipoprotein LolB LolB Lipoprotein->LolB Anchors in Outer Membrane LolCDE LolCDE Complex LolCDE->LolA Transports Lipoprotein Disruption Disruption of Outer Membrane Integrity & Cell Death This compound This compound This compound->LolCDE Inhibits

Figure 1. Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound against various Gram-negative pathogens. The Minimum Inhibitory Concentration (MIC) is a key parameter indicating the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial StrainThis compound MIC (µg/mL)Comparator AntibioticComparator MIC (µg/mL)Reference
E. coli BW25113Not specifiedCiprofloxacinNot specified[8]
K. pneumoniae ATCC 27736Not specifiedTetracycline, CiprofloxacinNot specified[8]
E. cloacae ATCC 29893Not specifiedCiprofloxacinNot specified[8]
Multidrug-resistant E. coli1-8Not applicableNot applicable[5]
Multidrug-resistant K. pneumoniaeNot specifiedNot applicableNot applicable[5]
Multidrug-resistant E. cloacaeNot specifiedNot applicableNot applicable[5]

Experimental Protocol: this compound Time-Kill Curve Assay

This protocol is designed to determine the rate and extent of bactericidal activity of this compound against selected Gram-negative pathogens. The methodology is based on established principles of time-kill kinetic assays and specific findings from this compound research.[2][8][9]

1. Materials

  • Bacterial Strains:

    • Escherichia coli (e.g., BW25113)

    • Klebsiella pneumoniae (e.g., ATCC 27736)

    • Enterobacter cloacae (e.g., ATCC 29893)

  • Antimicrobial Agents:

    • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

    • Comparator antibiotics (e.g., Ciprofloxacin, Tetracycline)

  • Culture Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Tryptic Soy Agar (TSA) or other suitable solid medium

  • Reagents and Consumables:

    • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

    • Sterile culture tubes or flasks

    • Sterile microcentrifuge tubes

    • Pipettes and sterile tips

    • Spectrophotometer

    • Incubator (37°C) with shaking capabilities

    • Spiral plater or manual plating supplies (spreaders, turntables)

    • Colony counter

2. Experimental Workflow

Time_Kill_Assay_Workflow prep_culture 1. Prepare Overnight Bacterial Culture inoculum 2. Prepare Standardized Inoculum (~5x10^5 CFU/mL) prep_culture->inoculum setup_tubes 3. Set up Test Tubes with CAMHB and Antibiotics inoculum->setup_tubes inoculate 4. Inoculate Test Tubes setup_tubes->inoculate incubate 5. Incubate at 37°C with Shaking inoculate->incubate sampling 6. Sample at Multiple Time Points (0, 2, 4, 6, 8, 24h) incubate->sampling dilute_plate 7. Perform Serial Dilutions and Plate on TSA sampling->dilute_plate incubate_plates 8. Incubate Plates Overnight at 37°C dilute_plate->incubate_plates count 9. Count Colonies (CFU/mL) incubate_plates->count plot 10. Plot Time-Kill Curve (log10 CFU/mL vs. Time) count->plot analyze 11. Analyze Results for Bactericidal/Bacteriostatic Activity plot->analyze

Figure 2. Experimental workflow for the time-kill curve assay.

3. Detailed Methodology

3.1. Preparation of Bacterial Inoculum

  • From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the culture at 37°C with shaking (200-250 rpm) for 2-4 hours to reach the mid-logarithmic growth phase.

  • Adjust the turbidity of the bacterial suspension with sterile saline or fresh CAMHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Prepare a final inoculum by diluting the adjusted suspension in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL in the final test volume.

3.2. Preparation of Test Conditions

  • Determine the MIC of this compound and comparator antibiotics for each bacterial strain prior to the time-kill assay using a standardized method (e.g., broth microdilution as per CLSI guidelines).

  • Prepare a series of sterile tubes for each bacterial strain to be tested, including:

    • Growth Control (no antibiotic)

    • This compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC)

    • Comparator antibiotic(s) at corresponding MIC multiples.

  • Add the appropriate volume of CAMHB to each tube.

  • Add the required volume of the antibiotic stock solution to achieve the desired final concentrations after inoculation.

3.3. Inoculation and Incubation

  • Inoculate each tube with the prepared bacterial suspension to achieve the final starting density of approximately 5 x 10⁵ CFU/mL.

  • Immediately after inoculation (time 0), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Incubate all tubes at 37°C with constant shaking (200-250 rpm).

3.4. Viable Cell Counting

  • Perform serial 10-fold dilutions of the collected aliquots in sterile saline or PBS.

  • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates that yield between 30 and 300 colonies.

  • Calculate the colony-forming units per milliliter (CFU/mL) for each time point and test condition.

4. Data Presentation and Interpretation

  • Plot the mean log₁₀ CFU/mL against time (in hours) for each antibiotic concentration and the growth control.

  • Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[2][7]

  • Bacteriostatic activity is typically characterized by a <3-log₁₀ reduction in the initial CFU/mL.[2][7]

  • Compare the activity of this compound to the comparator antibiotics and the growth control to assess its relative potency and speed of killing.

Conclusion

The time-kill curve assay is an indispensable tool for characterizing the pharmacodynamics of novel antibiotics like this compound. By following this detailed protocol, researchers can obtain robust and reproducible data to evaluate the bactericidal or bacteriostatic effects of this compound against clinically relevant Gram-negative pathogens. This information is crucial for guiding further preclinical and clinical development of this promising new antibiotic.

References

Application Notes and Protocols for Assessing Lolamicin's Effect on Bacterial Outer Membrane Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lolamicin is a novel antibiotic with selective activity against Gram-negative bacteria, including multidrug-resistant strains of Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae.[1][2][3][4] Its unique mechanism of action involves the inhibition of the LolCDE complex, a critical component of the lipoprotein transport system responsible for trafficking lipoproteins from the inner to the outer membrane.[1][2] Disruption of this pathway compromises the integrity of the outer membrane, leading to bacterial cell death.[1] These application notes provide detailed protocols for assessing the outer membrane permeability of Gram-negative bacteria upon treatment with this compound, utilizing the 1-N-phenylnaphthylamine (NPN) uptake assay and the nitrocefin hydrolysis assay.

Mechanism of Action: Inhibition of the LolCDE Pathway

This compound targets the LolCDE complex, an ATP-binding cassette (ABC) transporter essential for the viability of most Gram-negative bacteria. This complex is responsible for the extraction of lipoproteins from the inner membrane and their subsequent transfer to the periplasmic chaperone LolA. LolA then delivers the lipoproteins to the outer membrane receptor LolB for their final insertion. By inhibiting LolCDE, this compound prevents the proper localization of lipoproteins, leading to defects in the outer membrane structure and function.[1][5][6]

LolCDE_Pathway cluster_IM Inner Membrane cluster_periplasm Periplasm cluster_OM Outer Membrane IM_lipoprotein Lipoprotein LolCDE LolCDE Complex IM_lipoprotein->LolCDE 1. Recognition LolA_empty LolA LolCDE->LolA_empty 2. ATP-dependent extraction & transfer LolA_bound LolA-Lipoprotein LolCDE->LolA_bound This compound inhibits LolB LolB LolA_bound->LolB 3. Transport OM_lipoprotein Lipoprotein LolB->OM_lipoprotein 4. Insertion

Caption: The LolCDE lipoprotein transport pathway and the inhibitory action of this compound.

Data Presentation

This compound Activity Against Multidrug-Resistant Gram-Negative Isolates

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of multidrug-resistant clinical isolates.

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli>1301-24≤0.25 - 8
Klebsiella pneumoniae>13024≤0.25 - 8
Enterobacter cloacae>13024≤0.25 - 8

Data sourced from Muñoz, K.A., et al. (2024). A Gram-negative-selective antibiotic that spares the gut microbiome. Nature.[1]

Representative Data: NPN Uptake Assay

This table presents hypothetical but representative data from an NPN uptake assay, illustrating the effect of this compound on the outer membrane permeability of E. coli. An increase in fluorescence intensity indicates greater NPN uptake and thus, increased outer membrane permeability.

TreatmentConcentration (µg/mL)Mean Fluorescence Intensity (a.u.)Standard Deviation
Untreated Control015015
This compound1 (MIC)85045
This compound4 (4x MIC)160080
Polymyxin B (Positive Control)2185090

Experimental Protocols

NPN Uptake Assay for Outer Membrane Permeabilization

This assay measures the fluorescence of 1-N-phenylnaphthylamine (NPN) as it partitions into the hydrophobic environment of a damaged bacterial outer membrane.

Materials:

  • Gram-negative bacterial strain of interest (e.g., E. coli, K. pneumoniae)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • HEPES buffer (5 mM, pH 7.2)

  • NPN stock solution (500 µM in acetone)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Polymyxin B (positive control)

  • 96-well black microplates with clear bottoms

  • Fluorometric microplate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into 5 mL of TSB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture 1:100 into fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Harvest the cells by centrifugation (5000 x g, 10 minutes, 4°C).

    • Wash the cell pellet twice with HEPES buffer and resuspend in the same buffer to an OD₆₀₀ of 0.5.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of the bacterial cell suspension to each well.

    • Add 50 µL of HEPES buffer containing the desired concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC). For the untreated control, add 50 µL of HEPES buffer with the corresponding solvent concentration. For the positive control, use Polymyxin B.

    • Add 10 µL of the NPN stock solution to each well to a final concentration of 10 µM.

  • Measurement:

    • Immediately place the microplate in a fluorometric plate reader.

    • Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

    • Record measurements every 2 minutes for a total of 30 minutes.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer and NPN alone.

    • Plot the fluorescence intensity over time for each this compound concentration and the controls.

    • The increase in fluorescence is proportional to the extent of outer membrane damage.

NPN_Assay_Workflow start Start culture Prepare Bacterial Culture (Mid-log phase) start->culture wash Harvest and Wash Cells (HEPES buffer) culture->wash resuspend Resuspend to OD600 = 0.5 wash->resuspend plate_setup Plate Setup (96-well) resuspend->plate_setup add_cells Add Cell Suspension resuspend->add_cells add_this compound Add this compound / Controls add_npn Add NPN add_cells->add_this compound add_this compound->add_npn measure Measure Fluorescence (Ex: 350nm, Em: 420nm) add_npn->measure analyze Data Analysis measure->analyze end End analyze->end

Caption: Workflow for the NPN uptake outer membrane permeability assay.

Nitrocefin Hydrolysis Assay

This assay measures the rate of hydrolysis of the chromogenic cephalosporin, nitrocefin, by periplasmic β-lactamase. An increased rate of hydrolysis in the presence of a test compound indicates increased permeability of the outer membrane to nitrocefin. This protocol is suitable for bacterial strains that produce a periplasmic β-lactamase.

Materials:

  • β-lactamase-producing Gram-negative bacterial strain

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Nitrocefin stock solution (1 mg/mL in DMSO)

  • This compound stock solution

  • 96-well clear microplates

  • Spectrophotometric microplate reader

Procedure:

  • Bacterial Culture Preparation:

    • Grow bacteria to mid-logarithmic phase as described in the NPN assay protocol.

    • Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of 0.5.

  • Assay Setup:

    • In a 96-well clear microplate, add 100 µL of the bacterial cell suspension to each well.

    • Add 50 µL of PBS containing various concentrations of this compound.

    • Incubate the plate at 37°C for 30 minutes to allow this compound to act on the outer membrane.

  • Measurement:

    • To initiate the reaction, add 10 µL of nitrocefin solution (final concentration 100 µg/mL) to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 486 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis (change in absorbance per minute) for each concentration of this compound.

    • An increased rate of hydrolysis compared to the untreated control indicates that this compound has permeabilized the outer membrane, allowing greater access of nitrocefin to the periplasmic β-lactamase.

Conclusion

The provided protocols offer robust methods for evaluating the effect of this compound on the outer membrane permeability of Gram-negative bacteria. The NPN uptake assay provides a direct measure of membrane disruption, while the nitrocefin hydrolysis assay offers a functional assessment of permeability. These assays are valuable tools for further characterizing the mechanism of action of this compound and for the development of novel antibiotics targeting the bacterial outer membrane.

References

Application Notes and Protocols for Lolamicin: A Potent Inhibitor of the Lol Lipoprotein Transport System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lolamicin is a novel antibiotic that demonstrates selective and potent activity against Gram-negative pathogenic bacteria by inhibiting the Lol lipoprotein transport system.[1][2][3] This system is essential for trafficking lipoproteins to the outer membrane of Gram-negative bacteria, a process vital for their survival and virulence.[4][5] Understanding the mechanism of this compound and its effects on bacterial physiology is crucial for its development as a therapeutic agent. These application notes provide detailed protocols for a this compound lipoprotein transport inhibition assay, along with standard microbiological assays to characterize its activity.

Introduction

The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. The discovery of this compound, which targets the lipoprotein transport system (Lol pathway), presents a promising new strategy for combating these challenging pathogens.[2] The Lol system, comprised of the inner-membrane ABC transporter LolCDE, the periplasmic chaperone LolA, and the outer-membrane receptor LolB, is responsible for the transport of lipoproteins from the inner to the outer membrane.[4][5][6] this compound selectively inhibits the LolCDE complex, disrupting this essential pathway and leading to bacterial cell death.[1][7] A key advantage of this compound is its ability to spare the gut microbiome, a significant advancement over broad-spectrum antibiotics.[2][3]

This document provides detailed methodologies for assessing the inhibitory activity of this compound on the Lol system and for characterizing its antibacterial effects.

Mechanism of Action: Inhibition of the Lol Lipoprotein Transport System

The transport of lipoproteins to the outer membrane in Gram-negative bacteria is a multi-step process. Mature lipoproteins in the inner membrane are recognized by the LolCDE complex.[8] Through ATP hydrolysis by the LolD subunit, the lipoprotein is extracted and transferred to the periplasmic chaperone, LolA.[4][8] LolA then shuttles the lipoprotein across the periplasm to the outer membrane receptor, LolB, which facilitates its insertion into the outer membrane.[4][5]

This compound competitively binds to the LolCDE complex, obstructing the initial step of lipoprotein release from the inner membrane.[1][9] This disruption of lipoprotein trafficking leads to a cascade of events culminating in bacterial cell death.

Figure 1. Mechanism of this compound Inhibition of the Lol Pathway.

Quantitative Data Summary

The following tables summarize the antimicrobial activity of this compound against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli (multi-drug resistant clinical isolates)1 - 8[10]
Klebsiella pneumoniae (multi-drug resistant clinical isolates)1 - >32[10]
Enterobacter cloacae (multi-drug resistant clinical isolates)1 - 16[10]
Bacteroides fragilis ATCC 25285> 128[10]
Bacteroides vulgatus KLE 2303> 128[10]
Faecalibacterium prausnitzii ATCC 27768> 128[10]
Akkermansia muciniphila BAA-835> 128[10]

Table 2: In Vivo Efficacy of this compound

Infection ModelPathogenEfficacy OutcomeReference
Mouse Sepsis ModelE. coli AR-0349 (colistin-resistant)2-log reduction in bacterial burden, 100% survival[10]
Mouse Pneumonia ModelK. pneumoniae (colistin-resistant)Significant reduction in bacterial burden[10]
Mouse Pneumonia ModelK. pneumoniae (carbapenem-resistant)Significant reduction in bacterial burden[10]

Experimental Protocols

In Vitro Lipoprotein Transport Inhibition Assay

This assay measures the ability of this compound to inhibit the LolCDE-mediated transfer of a fluorescently labeled lipoprotein from proteoliposomes to the periplasmic chaperone LolA.

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis purify_lol Purify LolCDE, LolA, and Lipoprotein (e.g., BamE) label_lp Label Lipoprotein with Fluorescent Probe (e.g., BODIPY) purify_lol->label_lp reconstitute Reconstitute LolCDE and Labeled Lipoprotein into Proteoliposomes label_lp->reconstitute setup Incubate Proteoliposomes with LolA, ATP, and varying concentrations of this compound reconstitute->setup reaction Lipoprotein Transfer Reaction (LolCDE -> LolA) setup->reaction stop_reaction Stop Reaction reaction->stop_reaction separate Separate LolA from Proteoliposomes (e.g., Ni-NTA affinity for His-tagged LolA) stop_reaction->separate measure Measure Fluorescence of LolA-bound Lipoprotein separate->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze

Figure 2. Workflow for the In Vitro Lipoprotein Transport Inhibition Assay.

Materials:

  • Purified LolCDE, LolA (preferably His-tagged), and a model lipoprotein (e.g., BamE, RcsF).

  • E. coli polar lipids.

  • Fluorescent labeling dye (e.g., BODIPY™ FL N-(2-Aminoethyl)maleimide).

  • Detergent (e.g., n-Dodecyl-β-D-maltoside, DDM).

  • ATP and MgCl₂.

  • This compound.

  • Buffer solutions (e.g., Tris-HCl, NaCl).

  • Dialysis tubing.

  • Fluorometer or plate reader with fluorescence detection.

Protocol:

  • Preparation of Fluorescently Labeled Lipoprotein:

    • Label the purified lipoprotein with a fluorescent probe according to the manufacturer's instructions.

    • Remove excess, unconjugated dye by dialysis or size-exclusion chromatography.

  • Reconstitution of LolCDE and Labeled Lipoprotein into Proteoliposomes:

    • Solubilize E. coli polar lipids in buffer containing detergent.

    • Add purified LolCDE and the fluorescently labeled lipoprotein to the solubilized lipids.

    • Remove the detergent by dialysis to allow the formation of proteoliposomes.

    • Isolate the proteoliposomes by ultracentrifugation.

  • Lipoprotein Transport Inhibition Assay:

    • In a microplate, set up reaction mixtures containing the proteoliposomes, purified LolA, ATP, and MgCl₂ in a suitable reaction buffer.

    • Add this compound at various concentrations to the respective wells (include a no-drug control).

    • Initiate the transport reaction by incubating at 37°C.

    • Stop the reaction at a predetermined time point.

  • Detection and Analysis:

    • Separate the LolA-lipoprotein complex from the proteoliposomes. If using His-tagged LolA, this can be achieved using Ni-NTA magnetic beads.

    • Measure the fluorescence associated with the purified LolA fraction.

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the this compound concentration.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain. The protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]

Materials:

  • Bacterial strains of interest.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • This compound stock solution.

  • 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Protocol:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in CAMHB.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria without antibiotic) and a negative control (broth only).

    • Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity or measure the optical density (OD₆₀₀) using a microplate reader.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.[14][15]

Materials:

  • Bacterial strain of interest.

  • CAMHB.

  • This compound solution at desired concentrations (e.g., 1x, 2x, 4x MIC).

  • Sterile saline or PBS.

  • Agar plates.

Protocol:

  • Assay Setup:

    • Prepare a bacterial culture in the mid-logarithmic growth phase (approx. 1-5 x 10⁶ CFU/mL).

    • Add this compound at the desired concentrations to separate culture tubes. Include a growth control without the antibiotic.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL against time for each this compound concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.

Confocal Microscopy for Bacterial Morphology

This method is used to visualize the morphological changes in bacteria upon treatment with this compound, which can indicate disruption of the cell envelope.

Materials:

  • Bacterial strain of interest.

  • This compound solution.

  • Fluorescent stains (e.g., Live/Dead BacLight™ kit containing SYTO 9 and propidium iodide).

  • Confocal laser scanning microscope.

Protocol:

  • Bacterial Treatment:

    • Treat a mid-log phase bacterial culture with this compound at a relevant concentration (e.g., MIC or super-MIC).

    • Incubate for a specified period (e.g., 1-4 hours).

  • Staining:

    • Harvest the bacterial cells by centrifugation and wash with a suitable buffer.

    • Stain the cells with a fluorescent dye combination like the Live/Dead BacLight™ kit, which differentiates between cells with intact (green fluorescence) and damaged (red fluorescence) membranes.

  • Imaging:

    • Mount the stained cells on a microscope slide.

    • Visualize the cells using a confocal microscope with the appropriate laser excitation and emission filters.

    • Capture images to document any changes in cell shape, size, or membrane integrity. Treatment with LolCDE inhibitors has been observed to cause cell swelling.[1]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the activity of this compound. The in vitro lipoprotein transport inhibition assay is a powerful tool for studying the direct interaction of this compound with its target, the LolCDE complex. Complementing this with standard microbiological assays will enable a thorough characterization of its antibacterial properties, supporting its continued development as a novel therapeutic agent against Gram-negative pathogens.

References

Application Notes and Protocols for 16S rRNA Sequencing Analysis Following Lolamicin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the impact of the novel antibiotic, Lolamicin, on the gut microbiome using 16S rRNA sequencing. This compound is a promising Gram-negative-selective antibiotic that targets the Lol lipoprotein transport system.[1][2][3][4][5] A key characteristic of this compound is its ability to spare the host's gut microbiome, a significant advantage over broad-spectrum antibiotics that can lead to dysbiosis and secondary infections, such as those caused by Clostridioides difficile.[1][6][7][8][9][10]

This document outlines the experimental workflow, from sample collection to data analysis, and provides standardized protocols for reproducible and robust results.

Introduction to this compound and its Microbiome-Sparing Action

This compound selectively inhibits the LolCDE complex, a crucial component of the lipoprotein transport system in Gram-negative bacteria.[2] This targeted mechanism of action allows for the elimination of pathogenic Gram-negative bacteria, including multidrug-resistant strains of E. coli, K. pneumoniae, and E. cloacae, while leaving Gram-positive bacteria and commensal Gram-negative bacteria largely unaffected.[1][3][7][8] Preclinical studies in murine models have demonstrated that this compound treatment maintains the diversity and richness of the gut microbiota, thereby preserving its crucial functions in digestion and immunity.[1][6]

Experimental Design and Considerations

A well-designed study is critical for accurately assessing the effects of this compound. Key considerations include:

  • Controls: Appropriate control groups are essential for data interpretation.

    • Vehicle Control: To account for any effects of the delivery vehicle.

    • Positive Control (Broad-Spectrum Antibiotic): To demonstrate the expected disruptive effects of a non-selective antibiotic (e.g., amoxicillin, clindamycin).[7]

    • Untreated Control: To establish a baseline microbiome profile.

  • Sample Size: An adequate number of subjects (e.g., mice) per group is necessary to achieve statistical power.

  • Time-Course Analysis: Collecting samples at multiple time points (before, during, and after treatment) can reveal the dynamics of microbiome changes.

  • Sample Collection and Storage: Fecal samples are the most common and non-invasive sample type for gut microbiota analysis.[11] Proper collection and immediate storage at -80°C are crucial to preserve microbial DNA integrity.

Experimental Protocols

Fecal Sample Collection
  • Collect fresh fecal pellets from each subject using sterile forceps.

  • Immediately place the sample into a sterile, labeled cryovial.

  • Snap-freeze the samples in liquid nitrogen and store them at -80°C until DNA extraction.

Microbial DNA Extraction

High-quality DNA is the prerequisite for successful 16S rRNA sequencing. Commercial kits specifically designed for microbial DNA extraction from fecal samples are recommended to ensure consistency and high yields.

  • Thaw fecal samples on ice.

  • Weigh approximately 100-200 mg of the fecal sample.

  • Follow the manufacturer's instructions for the chosen DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit, DNeasy PowerSoil Kit). Key steps typically include:

    • Mechanical lysis (bead beating) to break open bacterial cells.

    • Chemical lysis to further disrupt cell membranes.

    • Removal of inhibitors (e.g., humic acids) common in fecal samples.

    • Binding of DNA to a silica membrane column.

    • Washing the column to remove contaminants.

    • Eluting the purified DNA.

  • Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).

    • Purity: Aim for an A260/A280 ratio of ~1.8 and an A260/A230 ratio between 2.0 and 2.2.

    • Integrity: Visualize DNA on an agarose gel to check for high molecular weight bands with minimal degradation.

16S rRNA Gene Amplification and Library Preparation

This protocol targets a hypervariable region of the 16S rRNA gene (commonly the V3-V4 or V4 region) for amplification and subsequent sequencing.[12][13]

  • PCR Amplification:

    • Prepare a PCR master mix containing a high-fidelity DNA polymerase, dNTPs, and universal primers targeting the chosen hypervariable region. The primers should include adapter sequences for downstream sequencing.

    • Add a standardized amount of template DNA (e.g., 10-50 ng) to each reaction.

    • Include a no-template control (NTC) to check for contamination.

    • Perform PCR using an optimized thermal cycling program. A typical program includes an initial denaturation, followed by 25-30 cycles of denaturation, annealing, and extension, and a final extension step.[14]

  • PCR Product Cleanup:

    • Purify the PCR products to remove primers, dNTPs, and polymerase. This is typically done using magnetic beads (e.g., AMPure XP).

  • Index PCR:

    • Perform a second round of PCR to attach unique dual indices (barcodes) and sequencing adapters to the amplicons from each sample. This allows for the pooling of multiple samples in a single sequencing run (multiplexing).

  • Library Cleanup and Quantification:

    • Purify the indexed PCR products using magnetic beads.

    • Quantify the final library concentration using a fluorometer (e.g., Qubit).

    • Assess the library size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).

  • Library Pooling:

    • Pool the indexed libraries in equimolar concentrations.

16S rRNA Sequencing

Sequencing is typically performed on an Illumina platform (e.g., MiSeq or NovaSeq) using a paired-end sequencing approach (e.g., 2x250 bp or 2x300 bp) to cover the entire amplified region.[13]

Bioinformatics and Data Analysis

The analysis of 16S rRNA sequencing data involves several computational steps to process the raw sequencing reads and derive meaningful biological insights.[15][16][17]

Data Preprocessing and Quality Control
  • Demultiplexing: Separate the pooled sequencing reads into individual sample files based on their unique barcodes.

  • Quality Filtering and Trimming: Remove low-quality reads, trim adapter and primer sequences, and merge paired-end reads.[16]

  • Chimera Removal: Identify and remove chimeric sequences that arise from PCR artifacts.

Taxonomic Classification
  • Operational Taxonomic Unit (OTU) Clustering or Amplicon Sequence Variant (ASV) Denoising:

    • OTU Clustering: Group sequences into OTUs based on a defined similarity threshold (typically 97%).[16]

    • ASV Denoising: Resolve sequences down to single-nucleotide differences, providing a more precise representation of the microbial community. This is the more modern and recommended approach.

  • Taxonomic Assignment: Assign a taxonomic classification (from kingdom to species level) to each OTU or ASV by comparing its representative sequence against a reference database (e.g., SILVA, Greengenes, or RDP).[15][16]

Diversity Analysis

Alpha Diversity (Within-Sample Diversity): Measures the richness and evenness of microbial taxa within a single sample.[18][19][20]

  • Richness Metrics:

    • Observed Species: The total number of unique OTUs/ASVs in a sample.

    • Chao1: An estimate of the total species richness, accounting for rare taxa.

  • Evenness and Richness Metrics:

    • Shannon Index: Considers both the number of species and their relative abundance. Higher values indicate greater diversity.

    • Simpson's Index: Measures the probability that two randomly selected individuals from a sample will belong to the same species. The inverse Simpson index is often used, where higher values indicate greater diversity.[21]

Beta Diversity (Between-Sample Diversity): Compares the microbial community composition between different samples.[22][23][24][25]

  • Qualitative (Presence/Absence) Metric:

    • Jaccard Distance: Based on the presence or absence of taxa.

  • Quantitative (Abundance-Weighted) Metrics:

    • Bray-Curtis Dissimilarity: Considers the abundance of each taxon.

    • UniFrac Distance: Incorporates phylogenetic relationships between taxa.

      • Unweighted UniFrac: Considers only the presence or absence of taxa in a phylogenetic context.

      • Weighted UniFrac: Accounts for the abundance of taxa in a phylogenetic context.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison between treatment groups.

Table 1: Alpha Diversity Metrics

Treatment GroupNObserved ASVs (Mean ± SD)Shannon Index (Mean ± SD)Inverse Simpson (Mean ± SD)
Vehicle Control10350 ± 454.8 ± 0.535 ± 8
This compound10340 ± 504.7 ± 0.633 ± 7
Broad-Spectrum10150 ± 302.5 ± 0.710 ± 4

Table 2: Relative Abundance of Major Phyla (%)

Treatment GroupFirmicutes (Mean ± SD)Bacteroidetes (Mean ± SD)Proteobacteria (Mean ± SD)Actinobacteria (Mean ± SD)
Vehicle Control65 ± 825 ± 62 ± 13 ± 2
This compound63 ± 726 ± 53 ± 1.53.5 ± 2
Broad-Spectrum40 ± 1015 ± 730 ± 95 ± 3

Visualizations

Diagrams are essential for illustrating complex workflows and relationships.

Lolamicin_Mechanism cluster_GramNegative Gram-Negative Bacterium IM Inner Membrane LolCDE LolCDE Complex OM Outer Membrane LolA LolA LolCDE->LolA Transports Lipoprotein Lipoprotein Lipoprotein->LolCDE Binds to LolB LolB LolA->LolB Transports LolB->OM Inserts into This compound This compound This compound->LolCDE Inhibits

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_WetLab Wet Lab Procedures cluster_DryLab Bioinformatics Analysis SampleCollection 1. Fecal Sample Collection DNA_Extraction 2. Microbial DNA Extraction SampleCollection->DNA_Extraction PCR_Amp 3. 16S rRNA Gene Amplification DNA_Extraction->PCR_Amp Lib_Prep 4. Library Preparation & Pooling PCR_Amp->Lib_Prep Sequencing 5. Illumina Sequencing Lib_Prep->Sequencing QC 6. Quality Control & Preprocessing Sequencing->QC Taxonomy 7. Taxonomic Classification (ASVs) QC->Taxonomy Alpha 8a. Alpha Diversity Analysis Taxonomy->Alpha Beta 8b. Beta Diversity Analysis Taxonomy->Beta Stats 9. Statistical Analysis & Visualization Alpha->Stats Beta->Stats

Caption: 16S rRNA Sequencing Experimental Workflow.

Diversity_Analysis_Logic cluster_Alpha Alpha Diversity (Within Samples) cluster_Beta Beta Diversity (Between Samples) ASV_Table ASV Table (Counts per sample) Richness Richness (e.g., Observed ASVs, Chao1) ASV_Table->Richness Evenness Richness & Evenness (e.g., Shannon, Simpson) ASV_Table->Evenness Distance Distance/Dissimilarity Matrix (e.g., Bray-Curtis, UniFrac) ASV_Table->Distance Ordination Ordination Plot (e.g., PCoA) Distance->Ordination

Caption: Logic of Microbiome Diversity Analysis.

References

Application Notes and Protocols for Lolamicin Intraperitoneal Injection in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lolamicin is a novel experimental antibiotic demonstrating selective potent activity against multi-drug resistant Gram-negative bacteria.[1] A key characteristic of this compound is its ability to spare the host's gut microbiome, a significant advantage over broad-spectrum antibiotics.[2][1][3][4] Its mechanism of action involves the inhibition of the Lol lipoprotein transport system (Lol system), which is essential for the integrity of the outer membrane in Gram-negative bacteria.[2][1][5] Preclinical studies in murine models of acute pneumonia and septicemia have shown promising efficacy, with intraperitoneal (IP) administration being a key route for these investigations.[5][6][7][8]

These application notes provide a detailed protocol for the formulation and intraperitoneal administration of this compound in mice, based on currently available preclinical data.

Mechanism of Action: this compound Signaling Pathway

This compound targets the LolCDE complex, a critical component of the lipoprotein transport system in Gram-negative bacteria. By inhibiting this complex, this compound prevents the transport of lipoproteins from the inner membrane to the outer membrane, disrupting the outer membrane's integrity and leading to bacterial cell death.

Lolamicin_Pathway cluster_IM Inner Membrane cluster_P Periplasm cluster_OM Outer Membrane LolCDE LolCDE Complex LolA LolA LolCDE->LolA Transfer Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE Transport LolB LolB LolA->LolB Shuttle Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM Anchoring This compound This compound This compound->LolCDE Inhibition

Caption: this compound's inhibition of the LolCDE transport system.

Quantitative Data Summary

The following table summarizes key quantitative data for the use of this compound in murine IP injection studies, as reported in the literature.

ParameterValueReference
Route of Administration Intraperitoneal (IP)[9][7][10]
Vehicle Formulation 50% DMSO, 50% PEG400[7]
Dosage 100 mg/kg[7][10]
Dosing Frequency Twice daily[7]
Treatment Duration 3 days[7]
Aqueous Solubility up to 128 µg/mL[10]
Efficacy Models Acute pneumonia and septicemia[5][6][7]
Tested Pathogens E. coli, K. pneumoniae, E. cloacae[9][11]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile pyrogen-free saline (0.9% NaCl)

  • 1 mL sterile syringes

  • 25-30 gauge sterile needles

  • Alcohol swabs (70% ethanol or isopropanol)

  • Appropriate personal protective equipment (PPE)

This compound Formulation Preparation (10 mg/mL Stock)
  • Vehicle Preparation : In a sterile environment (e.g., a laminar flow hood), prepare the vehicle by mixing equal volumes of sterile DMSO and sterile PEG400 to create a 50% DMSO, 50% PEG400 solution.

  • This compound Dissolution : Weigh the required amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Solubilization : Add the prepared vehicle to the this compound powder to achieve the desired final concentration (e.g., for a 100 mg/kg dose in a 20g mouse with an injection volume of 200 µL, a 10 mg/mL stock is required).

  • Vortexing : Vortex the mixture thoroughly until the this compound is completely dissolved and the solution is clear.

  • Storage : Prepare the formulation fresh before each use. If short-term storage is necessary, protect from light and store at 2-8°C. The stability of this compound in this formulation over time has not been extensively reported; therefore, fresh preparation is highly recommended.

Intraperitoneal Injection Workflow

The following diagram outlines the workflow for the intraperitoneal administration of this compound in mice.

IP_Injection_Workflow Start Start: Experimental Setup Formulation Prepare this compound Formulation (50% DMSO, 50% PEG400) Start->Formulation Dose_Calc Calculate Dose Volume (based on 100 mg/kg) Formulation->Dose_Calc Syringe_Prep Prepare Syringe with Correct Dose Dose_Calc->Syringe_Prep Animal_Restraint Restrain Mouse Properly Syringe_Prep->Animal_Restraint Injection_Site Identify Injection Site (Lower Right Quadrant) Animal_Restraint->Injection_Site Injection Perform Intraperitoneal Injection (30-45° Angle) Injection_Site->Injection Monitoring Monitor Mouse Post-Injection Injection->Monitoring End End of Procedure Monitoring->End

Caption: Workflow for murine intraperitoneal injection of this compound.

Detailed Protocol for Intraperitoneal Injection
  • Animal Preparation : Acclimatize mice to the laboratory conditions before the experiment. Ensure animal handling is performed according to approved institutional animal care and use committee (IACUC) protocols.

  • Dose Calculation : Calculate the required volume of the this compound formulation for each mouse based on its body weight and the target dose of 100 mg/kg.

  • Syringe Preparation : Using a sterile 1 mL syringe and a 25-30 gauge needle, draw up the calculated volume of the this compound formulation. Ensure there are no air bubbles in the syringe.

  • Animal Restraint : Gently but firmly restrain the mouse by grasping the loose skin over the shoulders and neck. The "three-finger" restraint method is recommended.[12] Turn the mouse so its abdomen is facing upwards and tilt the head downwards at a slight angle. This helps to move the abdominal organs away from the injection site.[13]

  • Injection Site Identification : The preferred site for IP injection is the lower right quadrant of the abdomen.[12][13] This location minimizes the risk of puncturing the cecum, bladder, or other vital organs.

  • Disinfection : Clean the injection site with an alcohol swab and allow it to dry.

  • Injection : Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.[12] Avoid deep penetration to prevent injury to internal organs.

  • Aspiration : Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is observed, withdraw the needle and re-inject at a new site with a fresh needle and syringe.

  • Administration : Once correct placement is confirmed, slowly and steadily inject the full volume of the this compound formulation.

  • Needle Withdrawal : Withdraw the needle smoothly and return the mouse to its cage.

  • Post-Injection Monitoring : Observe the mouse for any signs of distress, discomfort, or adverse reactions following the injection.

Safety Precautions

  • Handle this compound powder in a well-ventilated area, and use appropriate PPE, including gloves, a lab coat, and safety glasses.

  • DMSO can facilitate the absorption of other substances through the skin. Handle the formulation with care.

  • All animal procedures should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

  • Dispose of all sharps and biohazardous waste in designated containers.

By following these application notes and protocols, researchers can effectively administer this compound via intraperitoneal injection in murine models for preclinical efficacy and pharmacokinetic studies.

References

Troubleshooting & Optimization

Troubleshooting inconsistent Lolamicin MIC assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent Minimum Inhibitory Concentration (MIC) assay results for Lolamicin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during this compound MIC assays in a question-and-answer format.

Q1: My this compound MIC values are inconsistent across replicates and between experiments. What are the most likely causes?

Inconsistent MIC values for this compound can arise from several factors throughout the experimental workflow. The most common sources of variability are related to the compound itself, the bacterial inoculum, assay conditions, and procedural inconsistencies. A systematic approach to troubleshooting is recommended to identify the source of the variability.

Q2: How should I prepare and handle the this compound stock solution to ensure consistency?

Proper preparation and handling of the this compound stock solution are critical for obtaining reproducible MIC results. Due to its hydrophobic nature, this compound requires specific handling.

  • Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) to prepare the initial high-concentration stock solution.

  • Dissolution Procedure: this compound may require assistance to fully dissolve. It is recommended to warm the solution to 37°C and use an ultrasonic bath to ensure complete dissolution. Visually inspect the solution to confirm the absence of any precipitate before making serial dilutions.

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or below to avoid repeated freeze-thaw cycles.

Q3: Could the bacterial inoculum be the source of my inconsistent results?

Yes, the bacterial inoculum density is a critical parameter in MIC assays and a common source of variability.

  • Inoculum Standardization: Ensure a standardized inoculum is prepared for each experiment, targeting a final concentration of approximately 5 x 10^5 CFU/mL in the test wells, as per Clinical and Laboratory Standards Institute (CLSI) guidelines. Using a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard is essential for consistency.

  • "Inoculum Effect": Be aware of the "inoculum effect," where a higher than intended bacterial density can lead to a falsely elevated MIC. Conversely, an inoculum that is too low may result in a falsely low MIC.

  • Growth Phase: Use a fresh, actively growing bacterial culture in the logarithmic phase to prepare the inoculum.

Q4: What aspects of the assay medium and incubation conditions should I pay close attention to?

The composition of the culture medium and the incubation conditions can significantly impact this compound's activity and bacterial growth.

  • Media Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended for susceptibility testing of many non-fastidious Gram-negative bacteria. Ensure the media is prepared correctly and the pH is within the recommended range (typically 7.2-7.4).

  • Incubation Time and Temperature: Strict adherence to a standardized incubation period (typically 16-20 hours for non-fastidious bacteria) at a constant temperature (35°C ± 2°C) is critical. Deviations can lead to variable bacterial growth and affect the final MIC reading.

  • This compound Stability in Media: While specific data on the stability of this compound in Mueller-Hinton broth at 37°C over 24 hours is not yet widely available, it is a potential source of variability. To minimize potential degradation, prepare fresh dilutions of this compound for each experiment and minimize the time the compound is in the aqueous media at 37°C before bacterial inoculation.

Q5: I'm observing "skipped wells" in my microdilution plate. What does this mean and how do I address it?

"Skipped wells" refer to the phenomenon where a well with a lower concentration of the antibiotic shows no bacterial growth, while a well with a higher concentration shows growth. This can be a perplexing issue.

  • Potential Causes: Skipped wells can be caused by contamination, improper mixing of the compound or inoculum leading to uneven distribution, or pipetting errors.

  • Troubleshooting: To address this, ensure aseptic technique throughout the procedure. Thoroughly mix all solutions before and during serial dilutions. Calibrate pipettes regularly and use fresh tips for each dilution. If the problem persists, preparing fresh reagents is recommended.

Q6: Could this compound be binding to the plastic of my microtiter plates?

Binding of hydrophobic compounds to plastic labware is a known issue that can reduce the effective concentration of the drug in the assay.

  • Consideration for Hydrophobic Compounds: While specific studies on this compound binding to plastics are not yet published, its hydrophobic nature suggests this is a possibility.

  • Potential Mitigation: For some hydrophobic antibiotics, the addition of a non-ionic surfactant like Polysorbate 80 (Tween 80) at a low concentration (e.g., 0.002%) to the assay medium can help prevent binding to plastic surfaces. If you continue to experience inconsistent results after addressing other potential issues, you may consider validating your assay with and without a surfactant.

Summary of Key Quantitative Data

The following tables summarize important quantitative parameters for performing a this compound MIC assay.

Table 1: this compound Stock Solution and Storage

ParameterRecommendation
Solvent 100% DMSO
Dissolution Aid Warm to 37°C and use sonication
Stock Concentration High concentration (e.g., 10 mg/mL)
Storage Temperature -20°C or below
Handling Prepare single-use aliquots to avoid freeze-thaw cycles

Table 2: Broth Microdilution Assay Parameters

ParameterCLSI Recommended Value
Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Final Inoculum Density ~5 x 10^5 CFU/mL
Incubation Temperature 35°C ± 2°C
Incubation Duration 16-20 hours (for non-fastidious bacteria)
MIC Reading Lowest concentration with no visible growth

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is based on CLSI guidelines for broth microdilution susceptibility testing.

  • This compound Stock Solution Preparation: a. Dissolve this compound powder in 100% DMSO to a final concentration of 10 mg/mL. b. If necessary, warm the solution to 37°C and use an ultrasonic bath until the compound is fully dissolved. c. Prepare single-use aliquots and store at -20°C.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism. b. Inoculate the colonies into a tube containing sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Microtiter Plate Preparation: a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Lolamicin_MIC_Workflow This compound MIC Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare this compound Stock in DMSO dilution Serial Dilution in Microtiter Plate stock->dilution inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacteria inoculum->inoculate dilution->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (No Visible Growth) incubate->read_mic Troubleshooting_Logic Troubleshooting Logic for Inconsistent this compound MICs cluster_investigation Investigation Areas start Inconsistent MIC Results compound Compound Handling (Solubility, Storage) start->compound inoculum Inoculum Density (McFarland Standard) start->inoculum assay Assay Conditions (Media, Incubation) start->assay procedure Procedural Errors (Pipetting, Contamination) start->procedure solution Implement Corrective Actions & Re-run Assay with Controls compound->solution Check for Precipitate Use Fresh Aliquots inoculum->solution Verify OD/CFU Count Use Log-Phase Culture assay->solution Check Media pH Verify Incubation Temp/Time procedure->solution Calibrate Pipettes Review Aseptic Technique Lolamicin_Pathway This compound Mechanism of Action This compound This compound inhibition Inhibition This compound->inhibition lolCDE LolCDE Complex (Inner Membrane) lolA LolA (Periplasm) lolCDE->lolA transport Lipoprotein Transport to Outer Membrane lipoprotein Lipoprotein lipoprotein->lolCDE lolB LolB (Outer Membrane) lolA->lolB lolB->transport cell_death Bacterial Cell Death transport->cell_death Disrupted inhibition->lolCDE Competitive Binding

Technical Support Center: Optimizing Lolamicin Dosage for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lolamicin, a novel Gram-negative selective antibiotic. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound dosage for in vivo efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound targets and inhibits the LolCDE complex, a crucial component of the lipoprotein transport system (Lol pathway) in Gram-negative bacteria.[1][2] This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process essential for maintaining the integrity of the outer membrane. By disrupting this pathway, this compound selectively kills Gram-negative pathogens while sparing Gram-positive bacteria and the host's beneficial gut microbiota, which lack the Lol system.[3][4][5]

Q2: What are the reported efficacious dosages of this compound in preclinical mouse models?

A2: Successful preclinical studies in mouse models of acute pneumonia and septicemia have reported the following dosages:

  • Intraperitoneal (IP) administration: 100 mg/kg administered twice daily for three days.[6]

  • Oral (PO) administration: 200 mg/kg administered twice daily for three days.[2]

These regimens have demonstrated significant reductions in bacterial burden and increased survival rates in mice infected with multidrug-resistant strains of E. coli, K. pneumoniae, and E. cloacae.[1][6]

Q3: What vehicle can be used for formulating this compound for in vivo studies?

A3: Based on published preclinical studies, the following vehicles have been used for this compound administration in mice:

  • For Intraperitoneal (IP) injection: A solution of 50% DMSO and 50% PEG400.[2]

  • For Oral (PO) gavage: A solution of 20% DMSO, 30% water, and 50% PEG400.[2]

Q4: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for optimizing antibiotic dosage?

A4: For effective antibiotic therapy, it is crucial to consider the relationship between drug exposure and its antimicrobial effect. The three primary PK/PD indices that predict antibiotic efficacy are:

  • Time above MIC (T>MIC): The percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (MIC). This is the key driver for beta-lactam antibiotics.[3][7]

  • Peak/MIC: The ratio of the maximum drug concentration (Cmax) to the MIC. This is important for concentration-dependent antibiotics like aminoglycosides.

  • AUC/MIC: The ratio of the 24-hour Area Under the Curve (AUC) to the MIC. This parameter is often associated with the efficacy of fluoroquinolones and other antibiotics.[4]

While specific PK/PD targets for this compound are still under investigation, understanding these principles can guide dose optimization studies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy (No reduction in bacterial load or improvement in survival) Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations at the site of infection.- Perform a dose-ranging study to establish a dose-response relationship.- Evaluate the PK/PD parameters (T>MIC, Peak/MIC, AUC/MIC) to ensure adequate drug exposure.- Consider the MIC of the specific bacterial strain being used.
Inappropriate Route of Administration: The chosen route may result in poor bioavailability.- If using oral administration, confirm the oral bioavailability of this compound in your mouse strain. Intraperitoneal administration often provides higher bioavailability.- Ensure proper administration technique to avoid misdosing (e.g., accidental subcutaneous injection instead of IP).
Drug Instability or Improper Formulation: this compound may have degraded or precipitated out of the solution.- Prepare fresh formulations for each experiment.- Visually inspect the formulation for any precipitation before administration.- Ensure the vehicle is appropriate and does not cause drug degradation.
High Bacterial Inoculum: An overwhelmingly high bacterial challenge can overcome the antimicrobial effect.- Titrate the bacterial inoculum to a level that causes a consistent infection without being immediately lethal, allowing a therapeutic window for the antibiotic to act.
High Variability in Animal Response Inconsistent Dosing Technique: Variations in injection or gavage technique can lead to inconsistent drug delivery.- Ensure all personnel are thoroughly trained and standardized on the administration procedures (see Experimental Protocols section).- Use appropriate needle/gavage tube sizes for the mice.
Biological Variability in Mice: Differences in age, weight, or genetic background of the mice can affect drug metabolism and immune response.- Use mice of the same age, sex, and from the same supplier to minimize variability.- Ensure mice are acclimatized to the facility before starting the experiment.
Adverse Events or Toxicity in Mice (e.g., weight loss, lethargy, ruffled fur) Vehicle Toxicity: The vehicle used for formulation (e.g., DMSO) can cause toxicity at high concentrations or with repeated dosing.- Conduct a vehicle-only toxicity study to assess the tolerability of the formulation.- If possible, reduce the concentration of the potentially toxic component in the vehicle.
Compound-Related Toxicity: The dose of this compound may be too high, leading to off-target effects.- Perform a maximum tolerated dose (MTD) study to determine the highest dose that can be administered without significant toxicity.- Observe the mice daily for clinical signs of toxicity.

Data Presentation

Table 1: Summary of Reported In Vivo Efficacious Doses of this compound

Parameter Intraperitoneal (IP) Administration Oral (PO) Administration
Dosage 100 mg/kg200 mg/kg
Frequency Twice dailyTwice daily
Duration 3 days3 days
Vehicle 50% DMSO, 50% PEG40020% DMSO, 30% water, 50% PEG400
Mouse Model Acute Pneumonia & SepticemiaAcute Pneumonia & Septicemia
Pathogens E. coli, K. pneumoniae, E. cloacaeE. coli
Reference [2][6][2]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
  • Preparation:

    • Prepare the this compound formulation (e.g., 10 mg/mL in 50% DMSO, 50% PEG400) under sterile conditions.

    • Warm the formulation to room temperature to reduce discomfort to the animal.

    • Use a 25-27 gauge needle for the injection.

  • Animal Restraint:

    • Gently restrain the mouse by grasping the loose skin over the shoulders and neck.

    • Tilt the mouse's head downwards at a slight angle.

  • Injection:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.

    • Insert the needle at a 30-45 degree angle.

    • Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe.

    • If aspiration is clear, slowly inject the calculated volume of the this compound formulation.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Observe the mouse for any immediate adverse reactions.

    • Monitor the mice daily for signs of distress or toxicity.

Protocol 2: Oral Gavage of this compound in Mice
  • Preparation:

    • Prepare the this compound formulation (e.g., 20 mg/mL in 20% DMSO, 30% water, 50% PEG400) under sterile conditions.

    • Use a flexible plastic or rigid, ball-tipped gavage needle appropriate for the size of the mouse (typically 20-22 gauge).

    • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.

  • Animal Restraint:

    • Securely restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Administration:

    • Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it.

    • Once the needle is in the esophagus, advance it to the pre-measured length.

    • Slowly administer the this compound formulation.

    • Gently remove the gavage needle.

  • Post-gavage Monitoring:

    • Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

    • Monitor the mice daily for any adverse effects.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_monitoring Monitoring & Endpoint Analysis bacterial_culture Bacterial Culture (e.g., E. coli, K. pneumoniae) infection Induce Infection in Mice (Pneumonia or Septicemia Model) bacterial_culture->infection Inoculum lolamicin_prep This compound Formulation (IP or Oral) treatment Administer this compound (e.g., 100 mg/kg IP, BID for 3 days) lolamicin_prep->treatment infection->treatment control Administer Vehicle Control infection->control monitoring Daily Monitoring (Survival, Clinical Signs) treatment->monitoring control->monitoring endpoints Endpoint Analysis (Bacterial Load, Biomarkers) monitoring->endpoints

Caption: Experimental workflow for in vivo efficacy studies of this compound.

lolamicin_moa cluster_bacterium Gram-Negative Bacterium cluster_im Inner Membrane cluster_pp Periplasm cluster_om Outer Membrane lipoprotein Lipoprotein lolCDE LolCDE Complex lipoprotein->lolCDE 1. Transport Initiation lolA LolA lolCDE->lolA 2. Periplasmic Transfer lolB LolB lolA->lolB 3. Outer Membrane Insertion This compound This compound This compound->lolCDE Inhibition

Caption: Mechanism of action of this compound via inhibition of the LolCDE complex.

troubleshooting_logic cluster_investigation Initial Checks cluster_solutions Potential Solutions start Lack of In Vivo Efficacy check_dose Is the dose appropriate? start->check_dose check_route Is the route of administration correct? start->check_route check_formulation Is the formulation stable and correct? start->check_formulation dose_range Conduct Dose-Ranging Study check_dose->dose_range If No confirm_admin Verify Administration Technique check_route->confirm_admin If Uncertain fresh_prep Prepare Fresh Formulation check_formulation->fresh_prep If Questionable pk_pd Perform PK/PD Analysis dose_range->pk_pd

Caption: Troubleshooting logic for addressing lack of in vivo efficacy.

References

Addressing Lolamicin instability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lolamicin. The following information is designed to help address potential issues related to this compound's stability in culture media and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent. What are the potential causes?

Inconsistent MIC results can stem from several factors related to this compound's stability and the experimental setup. Potential causes include:

  • Degradation in Culture Media: this compound, as a pyridine-pyrazole derivative, may be susceptible to degradation under certain conditions, leading to a decrease in its effective concentration over the course of an experiment.

  • pH Sensitivity: The stability of heterocyclic compounds can be pH-dependent. The pH of your culture medium, which can change during bacterial growth, might affect this compound's stability and activity.

  • Light Sensitivity: Some compounds with similar structures are known to be light-sensitive.[1] Prolonged exposure of this compound solutions or experimental plates to light could lead to photodegradation.

  • Inaccurate Inoculum Density: An inoculum density that is too high can lead to the "inoculum effect," where a higher concentration of bacteria degrades the antibiotic faster than it can act, resulting in apparently higher MIC values.[2]

  • Binding to Media Components: Components in the culture medium, such as serum proteins, can sometimes bind to antibiotics, reducing their bio-availability.[3]

Q2: How should I prepare and store this compound stock solutions?

Proper preparation and storage are crucial for maintaining this compound's activity.

  • Solvent: this compound is soluble in DMSO.[2] A product data sheet suggests a solubility of 175 mg/mL in DMSO with the aid of ultrasonication.[2]

  • Storage of Stock Solutions: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

  • Protection from Light: Given the potential for light sensitivity, it is best practice to store stock solutions in amber vials or wrap clear vials in foil to protect them from light.[5]

Q3: Can I pre-mix this compound into my culture media and store it?

It is generally not recommended to store culture media containing this compound for extended periods. The stability of this compound in aqueous culture media at physiological temperatures (e.g., 37°C) has not been extensively documented. It is best to add freshly diluted this compound to the culture medium immediately before each experiment to ensure a consistent and accurate concentration.

Q4: Does the type of culture medium affect this compound's stability?

Yes, the composition of the culture medium can influence the stability of antibiotics.[6] Factors such as pH, the presence of reducing or oxidizing agents, and specific nutrients can potentially interact with this compound and affect its stability.[7] If you are observing inconsistent results when using different types of media, it is advisable to perform a stability assessment in each medium.

Troubleshooting Guide for this compound Instability

If you suspect that this compound instability is affecting your experiments, follow this troubleshooting guide.

Table 1: Troubleshooting this compound Instability
IssuePotential CauseRecommended Action
Inconsistent or higher-than-expected MIC values This compound degradation in media during the experiment.Prepare fresh dilutions of this compound for each experiment. Minimize the time between adding this compound to the media and starting the assay. Consider performing a time-kill assay to understand the kinetics of bacterial killing.[8]
pH of the media is affecting stability.Measure the pH of your culture medium at the beginning and end of the experiment. If a significant pH shift occurs, consider using a more robustly buffered medium.
Light exposure is causing degradation.Protect your stock solutions, working solutions, and experimental plates from light by using amber tubes and covering plates with foil or a light-blocking lid.
High inoculum density (inoculum effect).Standardize your inoculum preparation to ensure a consistent cell density, typically matching a 0.5 McFarland standard for susceptibility testing.[2]
Gradual loss of antibacterial effect in long-term cultures This compound is degrading over time at 37°C.Replenish the culture medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a stable concentration.
No or reduced activity of this compound Improper storage of stock solution.Ensure stock solutions are stored at the recommended temperature (-20°C for up to 1 month, -80°C for up to 6 months) and protected from light.[4] Avoid repeated freeze-thaw cycles by using aliquots.
Inactivation by media components.If using serum-containing media, consider if serum protein binding could be an issue. You can test this by comparing results in serum-free and serum-containing media.[3]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in Culture Media

This protocol provides a framework for determining the stability of this compound in your specific culture medium and experimental conditions.

Materials:

  • This compound stock solution (in DMSO)

  • Your specific culture medium (e.g., Mueller-Hinton Broth, RPMI)

  • Sterile, amber microcentrifuge tubes or tubes wrapped in foil

  • Incubator at the desired experimental temperature (e.g., 37°C)

  • Method for quantifying this compound concentration (e.g., LC-MS/MS) or a bioassay.

Methodology:

  • Preparation of this compound-Containing Medium:

    • Thaw an aliquot of your this compound stock solution.

    • Dilute the this compound stock solution in your culture medium to the final working concentration used in your experiments. Prepare a sufficient volume for all time points.

    • Also prepare a "time zero" control sample by immediately processing a sample of the this compound-containing medium as described below.

  • Incubation:

    • Aliquot the this compound-containing medium into sterile, light-protected tubes.

    • Incubate the tubes at your experimental temperature (e.g., 37°C).

  • Sample Collection:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.

    • Immediately store the collected sample at -80°C until analysis to prevent further degradation.

  • Quantification of this compound:

    • LC-MS/MS (Preferred Method): Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to accurately quantify the concentration of intact this compound in each sample.[9][10] This will provide a direct measure of degradation.

    • Bioassay (Alternative Method): If LC-MS/MS is not available, a bioassay can be used to indirectly assess the remaining activity of this compound.

      • Perform a standard MIC or disk diffusion assay using the samples collected at each time point against a susceptible bacterial strain.

      • A decrease in the zone of inhibition or an increase in the MIC over time indicates a loss of this compound activity.

  • Data Analysis:

    • Plot the concentration or activity of this compound as a function of time.

    • Calculate the half-life (t½) of this compound in your culture medium under the tested conditions.

Visualizations

Diagram 1: this compound Signaling Pathway

Lolamicin_Signaling_Pathway This compound Mechanism of Action cluster_IM Inner Membrane cluster_P Periplasm cluster_OM Outer Membrane LolCDE LolCDE Complex LolA LolA LolCDE->LolA Transports Lipoprotein to ADP_Pi ADP + Pi LolCDE->ADP_Pi Lipoprotein Lipoprotein Lipoprotein->LolCDE Binds to LolB LolB LolA->LolB Delivers Lipoprotein to cluster_OM cluster_OM LolB->cluster_OM Inserts Lipoprotein into This compound This compound This compound->LolCDE Inhibits ATP ATP ATP->LolCDE Provides energy

Caption: Mechanism of action of this compound targeting the LolCDE lipoprotein transport system in Gram-negative bacteria.[11]

Diagram 2: Troubleshooting Workflow for this compound Instability

Troubleshooting_Workflow Troubleshooting this compound Instability start Inconsistent/Poor this compound Activity check_storage Verify Stock Solution Storage (-80°C/-20°C, protected from light) start->check_storage fresh_prep Use Freshly Prepared Working Solutions check_storage->fresh_prep Storage OK result_ok Problem Resolved check_storage->result_ok Storage Incorrect -> Correct and Retry check_media_prep Review Media Preparation Protocol fresh_prep->check_media_prep stability_test Perform Stability Test (see Protocol 1) check_media_prep->stability_test Protocol OK check_media_prep->result_ok Protocol Incorrect -> Correct and Retry adjust_protocol Adjust Experimental Protocol stability_test->adjust_protocol Degradation Confirmed stability_test->result_ok No Degradation -> Investigate Other Factors adjust_protocol->result_ok e.g., Replenish media, protect from light

Caption: A logical workflow for troubleshooting experiments involving potential this compound instability.

Diagram 3: Postulated Degradation Pathway for this compound

Postulated_Degradation_Pathway Postulated this compound Degradation Pathways This compound This compound (Pyridine-Pyrazole Core) Oxidation Oxidation (e.g., N-oxide formation on pyridine ring) This compound->Oxidation Oxidizing agents, air Hydrolysis Hydrolysis (e.g., cleavage of ether linkage) This compound->Hydrolysis Extreme pH, temperature Photodegradation Photodegradation (light-induced structural changes) This compound->Photodegradation UV/Visible light Degradation_Products Inactive Degradation Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound based on its chemical structure.

References

Technical Support Center: Investigating Lolamicin Resistance in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of Lolamicin resistance in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound targets and inhibits the LolCDE complex, an essential ABC transporter in Gram-negative bacteria responsible for the transport of lipoproteins from the inner membrane to the outer membrane.[1][2][3] By disrupting this system, this compound compromises the integrity of the outer membrane, leading to bacterial cell death.[4] This mechanism is specific to Gram-negative bacteria, as the Lol system is absent in Gram-positive bacteria.[2]

Q2: What are the known mechanisms of this compound resistance in E. coli?

A2: The primary mechanism of resistance to this compound in E. coli is the acquisition of mutations in the genes encoding the components of the LolCDE complex, specifically lolC and lolE.[4] These mutations alter the drug's binding site, reducing its inhibitory effect.[4][5]

Q3: How frequently does resistance to this compound emerge in E. coli?

A3: The frequency of resistance to this compound in wild-type E. coli has been reported to be approximately 3.4 x 10⁻⁷ at 8x the Minimum Inhibitory Concentration (MIC).[6]

Q4: Is this compound effective against multidrug-resistant (MDR) E. coli?

A4: Yes, this compound has demonstrated potent activity against a broad panel of over 130 multidrug-resistant clinical isolates of E. coli, Klebsiella pneumoniae, and Enterobacter cloacae.[4][6][7][8] In susceptibility studies with E. coli, this compound inhibited 90% of the strains at a concentration of 4 µg/mL.[6]

Troubleshooting Guides

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against wild-type E. coli.
  • Possible Cause 1: Inaccurate this compound concentration.

    • Troubleshooting Step: Verify the stock concentration and the dilution series. Ensure the solvent used to dissolve this compound is appropriate and does not interfere with its activity.

  • Possible Cause 2: Inoculum size is too high.

    • Troubleshooting Step: Ensure the bacterial inoculum is standardized to the recommended concentration (e.g., 5 x 10⁵ CFU/mL) as per standard MIC testing protocols (e.g., CLSI guidelines).

  • Possible Cause 3: Contamination of the E. coli culture.

    • Troubleshooting Step: Streak the culture on a non-selective agar plate to check for purity. Perform Gram staining and biochemical tests to confirm the identity of the bacteria.

Issue 2: Failure to generate this compound-resistant mutants.
  • Possible Cause 1: Inappropriate selection pressure.

    • Troubleshooting Step: If using a single high concentration of this compound for selection, try a gradient plating method or a stepwise increase in concentration to allow for the selection of mutants with intermediate resistance levels.[9][10]

  • Possible Cause 2: Insufficient number of cells plated.

    • Troubleshooting Step: Plate a higher density of cells (e.g., 10⁸ to 10¹⁰ CFU) on agar containing this compound to increase the probability of isolating spontaneous resistant mutants.

  • Possible Cause 3: this compound concentration in the selective plates is too high.

    • Troubleshooting Step: Use a concentration of this compound that is 4x to 8x the MIC of the wild-type strain. This concentration should be high enough to inhibit the growth of the wild-type population but not so high that it prevents the growth of all potential mutants.

Issue 3: this compound-resistant mutants lose their resistance phenotype after subculturing in antibiotic-free media.
  • Possible Cause 1: The resistance mechanism confers a fitness cost.

    • Troubleshooting Step: This is a common biological phenomenon. To maintain the resistant phenotype, subculture the mutants in media containing a sub-inhibitory concentration of this compound. Perform growth competition assays to quantify the fitness cost.

  • Possible Cause 2: The resistance is due to transient adaptation rather than stable genetic mutation.

    • Troubleshooting Step: Sequence the lolC and lolE genes of the suspected mutants to confirm the presence of mutations. If no mutations are found, the resistance may be due to other, less stable mechanisms.

Quantitative Data Summary

Table 1: this compound Activity and Resistance in E. coli

ParameterValueReference
MIC₅₀ against MDR E. coli1-2 µg/mL[6]
MIC₉₀ against MDR E. coli4 µg/mL[6]
Resistance Frequency (at 8x MIC)3.4 x 10⁻⁷[6]
Identified Resistance Mutations Fold Increase in MIC Reference
LolC-E195K>32[4]
LolC-N265K>32[4]
LolE-F367S>32[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol is based on the broth microdilution method.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of E. coli into Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).

    • Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile MHB into wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Generation of Spontaneous this compound-Resistant E. coli Mutants
  • Prepare a High-Density Culture: Grow a 10 mL culture of wild-type E. coli in MHB overnight at 37°C with shaking.

  • Plate on Selective Media:

    • Prepare Mueller-Hinton Agar (MHA) plates containing this compound at a concentration of 4x to 8x the MIC of the wild-type strain.

    • Spread 100 µL of the overnight culture onto each selective plate. To increase the number of cells screened, the culture can be centrifuged and resuspended in a smaller volume before plating.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Isolate Resistant Colonies: Pick individual colonies that grow on the selective plates.

  • Confirm Resistance:

    • Streak each isolated colony onto a fresh selective MHA plate to confirm its ability to grow in the presence of this compound.

    • Perform an MIC assay (as described in Protocol 1) on the confirmed resistant mutants to quantify the level of resistance.

  • Genetic Analysis: Extract genomic DNA from the confirmed resistant mutants and sequence the lolC and lolE genes to identify mutations.

Visualizations

Lolamicin_Mechanism_of_Action cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane IM LolCDE LolCDE Complex LolA LolA LolCDE->LolA 2. Transfer to LolA Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE 1. Release from Inner Membrane LolB LolB LolA->LolB 3. Transport across Periplasm OM Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM 4. Insertion into Outer Membrane This compound This compound This compound->LolCDE Inhibits

Caption: Mechanism of action of this compound.

Resistance_Workflow start Start with Wild-Type E. coli Culture exposure Expose to this compound (4x-8x MIC) start->exposure selection Plate on this compound- containing Agar exposure->selection incubation Incubate 24-48h at 37°C selection->incubation isolation Isolate Resistant Colonies incubation->isolation confirmation Confirm Resistance (MIC Testing) isolation->confirmation sequencing Sequence lolC and lolE genes confirmation->sequencing analysis Analyze for Mutations sequencing->analysis

Caption: Workflow for isolating this compound-resistant mutants.

References

Technical Support Center: Overcoming Lolamicin Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with Lolamicin.

Troubleshooting Guides

Experimental variability can arise from multiple factors, including the inherent complexity of biological systems and subtle differences in laboratory procedures.[1] This section provides guidance on identifying and mitigating common sources of variability in this compound experiments.

Inconsistent Minimum Inhibitory Concentration (MIC) Results

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. Variability in MIC values can obscure the true efficacy of this compound.

Table 1: Troubleshooting Inconsistent MIC Results

Potential Issue Possible Causes Recommended Solutions
Variable Bacterial Growth Inconsistent inoculum preparation (too high or too low).[2] Variation in growth media composition or pH.[1] Differences in incubation time, temperature, or atmospheric conditions.[1]Standardize inoculum preparation using a spectrophotometer or McFarland standards. Use the same brand and lot of growth media for all experiments. Verify the final pH of the media. Ensure consistent incubation conditions (e.g., 37°C for 18-24 hours) for all assays.[2]
This compound Potency Issues Improper storage and handling of this compound stock solutions, leading to degradation. Inaccurate serial dilutions.Store this compound stock solutions at the recommended temperature and protect from light. Prepare fresh working solutions for each experiment. Use calibrated pipettes and perform serial dilutions carefully. Verify concentrations if possible.
Bacterial Strain Variability Genetic drift of the bacterial strain over time. Contamination of the bacterial culture.[2]Use a fresh culture from a frozen stock for each set of experiments. Perform regular quality control checks, including Gram staining and plating on selective media, to ensure culture purity.
Assay-Specific Variability Differences in assay methodology (e.g., broth microdilution vs. agar dilution). Inconsistent reading of MIC endpoints.Adhere strictly to a standardized protocol (e.g., CLSI or EUCAST guidelines). Have a consistent and experienced individual read all results, or use an automated plate reader.
Experimental Protocol: Broth Microdilution MIC Assay
  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an agar plate.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[2]

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[3]

Variable In Vivo Efficacy in Animal Models

Translating in vitro results to in vivo models can introduce new sources of variability.[4][5] this compound has shown efficacy in murine models of acute pneumonia and sepsis.[4][6][7]

Table 2: Troubleshooting Variable In Vivo Efficacy

Potential Issue Possible Causes Recommended Solutions
Inconsistent Infection Variation in the number of bacteria administered to each animal. Differences in the route of infection.Standardize the inoculum preparation and administer a consistent volume and concentration of bacteria. Ensure the route of infection (e.g., intravenous, intraperitoneal) is consistent across all animals.
Pharmacokinetic Variability Differences in drug absorption, distribution, metabolism, and excretion among animals. Inconsistent dosing schedule or route of administration.Use animals of the same age, sex, and genetic background.[5] Administer this compound at the same time each day and via the same route (e.g., oral gavage, intravenous injection).
Host-Pathogen Interactions The host immune response can vary between individual animals. The virulence of the bacterial strain may change over time.Use a sufficiently large group of animals to account for biological variation. Use a fresh, well-characterized bacterial stock for each experiment.
Endpoint Measurement Inconsistent timing or method of assessing bacterial burden (e.g., CFU counts in organs). Subjectivity in clinical scoring of animal health.Harvest organs at a consistent time point post-infection. Standardize the tissue homogenization and plating procedures. Use a blinded observer to perform clinical scoring based on a pre-defined scoring system.

Frequently Asked Questions (FAQs)

Q1: We are observing higher MIC values for this compound against our lab's standard Gram-negative strain than what is reported in the literature. What could be the cause?

A1: Several factors could contribute to this discrepancy:

  • Strain Differences: Your lab's "standard" strain may have acquired resistance or may be a different lineage than the strains used in published studies. It is recommended to obtain a reference strain from a recognized culture collection (e.g., ATCC) for comparison.

  • Media Composition: The composition of your Mueller-Hinton broth, particularly the cation concentrations (Ca²⁺ and Mg²⁺), can significantly impact the activity of some antibiotics. Ensure you are using cation-adjusted Mueller-Hinton Broth.

  • Inoculum Effect: A higher than recommended inoculum density can lead to artificially elevated MIC values. Double-check your inoculum preparation and standardization.

Q2: this compound is supposed to spare the gut microbiome, but we are seeing some changes in the microbial diversity in our animal studies. Why might this be happening?

A2: While this compound is designed to be selective for pathogens over commensals, some off-target effects can occur.[8]

  • Dose and Duration: High doses or prolonged treatment with this compound may impact some commensal Gram-negative bacteria.[9] Consider if your dosing regimen is comparable to those in published studies.

  • Baseline Microbiome: The composition of the gut microbiome can vary significantly between animal vendors and even between different cages in the same facility. This baseline variability can influence the apparent effect of this compound.

  • Indirect Effects: Changes in the population of one bacterial species can have cascading effects on others. The reduction of a pathogenic Gram-negative species could indirectly alter the abundance of other community members.

Q3: We are struggling with the solubility of this compound in our aqueous buffers for in vitro assays. What are the best practices?

A3: Like many small molecule inhibitors, this compound may have limited aqueous solubility.

  • Use of Solvents: It is standard practice to dissolve compounds like this compound in a small amount of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Final Solvent Concentration: When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced artifacts.

  • Sonication: Gentle sonication can sometimes help to dissolve the compound in the stock solution.

Q4: Can this compound resistance develop during our experiments?

A4: Yes, as with any antibiotic, bacteria can develop resistance to this compound. In fact, sequencing of the lolCDE genes in resistant strains has been used to identify the specific targets of this compound.[9] If you observe a sudden and significant increase in MIC values for a previously susceptible strain, it is advisable to:

  • Isolate and Sequence: Isolate the resistant colonies and sequence the lolC, lolD, and lolE genes to check for mutations.

  • Frequency of Resistance: Determine the frequency of spontaneous resistance by plating a high-density bacterial culture on agar containing this compound at concentrations above the MIC.

Visualizing Key Processes

This compound's Mechanism of Action

This compound inhibits the LolCDE transporter complex, which is essential for trafficking lipoproteins to the outer membrane of Gram-negative bacteria. This disruption of lipoprotein transport leads to bacterial cell death.[4][6][10]

Lolamicin_Mechanism cluster_IM Inner Membrane cluster_P Periplasm cluster_OM Outer Membrane LolCDE LolCDE Complex LolA LolA LolCDE->LolA Transports Lipoprotein Lipoprotein Lipoprotein->LolCDE Binds LolB LolB LolA->LolB Delivers Outer_Lipoprotein Outer Membrane Lipoprotein LolB->Outer_Lipoprotein Inserts This compound This compound This compound->LolCDE Inhibits

Caption: Mechanism of this compound targeting the Lol lipoprotein transport system.

General Experimental Workflow for Antibiotic Susceptibility Testing

A standardized workflow is crucial for minimizing variability in antibiotic susceptibility testing.

AST_Workflow Start Start: Bacterial Isolate Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum Incubation Inoculate & Incubate (16-20h, 37°C) Inoculum->Incubation Dilution Serial Dilution of this compound Dilution->Incubation Read Read Results (Visual or Automated) Incubation->Read End Determine MIC Read->End

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting Logic for Inconsistent MIC Results

A logical approach to troubleshooting can help pinpoint the source of experimental variability.

Troubleshooting_MIC Start Inconsistent MIC Results Check_Controls Are Growth/Sterility Controls OK? Start->Check_Controls Check_Inoculum Verify Inoculum Density Check_Controls->Check_Inoculum No Check_Strain Verify Strain Purity & Identity Check_Controls->Check_Strain Yes Check_Media Check Media Prep & pH Check_Inoculum->Check_Media Review_Protocol Review Protocol Execution Check_Strain->Review_Protocol Yes Contamination Culture Contaminated Check_Strain->Contamination No Check_Reagents Prepare Fresh This compound Dilutions Resolved Issue Resolved Check_Reagents->Resolved Review_Protocol->Check_Reagents Re_isolate Re-isolate from Frozen Stock Contamination->Re_isolate

Caption: A troubleshooting flowchart for addressing inconsistent MIC results.

References

Improving Lolamicin bioavailability for oral administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the oral administration and bioavailability of lolamicin. While this compound exhibits promising intrinsic oral bioavailability, this guide addresses potential experimental variables and offers strategies to ensure consistent and reproducible results.

Troubleshooting Guide: Suboptimal Oral Bioavailability in Preclinical Studies

Researchers may occasionally observe lower than expected oral bioavailability for this compound in their preclinical models. This guide provides a structured approach to troubleshooting such issues.

Potential Issue Possible Causes Recommended Actions
Low Apparent Permeability in In Vitro Assays (e.g., Caco-2) - Compromised cell monolayer integrity.- Inaccurate compound concentration.- this compound is a substrate for efflux transporters (e.g., P-glycoprotein).- Verify monolayer integrity via TEER measurement or Lucifer Yellow rejection assay.[1]- Confirm the accuracy of dosing and analytical standard solutions.- Conduct bidirectional permeability assays to determine the efflux ratio.[2][3]
High Variability in In Vivo Pharmacokinetic (PK) Data - Improper oral gavage technique leading to dosing errors or stress to the animal.[4]- Variability in animal fasting state.[5]- Inconsistent blood sampling times or techniques.[6]- Ensure personnel are properly trained in oral gavage; use appropriate gavage needle size and type.[4]- Standardize the fasting period for all animals before dosing.[5]- Adhere strictly to the predetermined blood sampling schedule and use consistent collection methods.[6]
Lower than Expected In Vivo Bioavailability - Poor solubility of the this compound formulation in gastrointestinal fluids.- Degradation of this compound in the gastrointestinal tract.- Interaction with gut microbiota affecting absorption.[7][8][9]- Assess the solubility of your this compound formulation in simulated gastric and intestinal fluids.- Consider formulation strategies such as the use of solubilizing excipients or creating amorphous solid dispersions.[10][11][12][13]- Investigate the stability of this compound at different pH values mimicking the GI tract.- Co-administer with broad-spectrum antibiotics (in control studies) to assess the impact of gut microbiota on absorption.[7]
Inconsistent PK Parameters Between Studies - Differences in the vehicle used for oral administration.- Genetic differences in animal strains affecting metabolism or transporter expression.- Inter-laboratory variation in analytical methods.- Use a consistent and well-characterized vehicle for all oral dosing experiments.- Report the specific strain of the animal model used.- Ensure the bioanalytical method for quantifying this compound is validated and consistent across studies.

Frequently Asked Questions (FAQs)

Formulation and Administration

Q1: What is the reported oral bioavailability of this compound?

A1: Pharmacokinetic studies in mice have shown that this compound has significant oral bioavailability, reported to be approximately 47%.[8] This indicates good absorption from the gastrointestinal tract.

Q2: What vehicle should I use for oral administration of this compound in mice?

A2: A common vehicle used in published studies for oral administration of compounds in mice is a mixture of 20% DMSO, 30% water, and 50% PEG400.[14] It is crucial to maintain consistency in the vehicle across all experimental groups and studies to ensure reproducibility.

Q3: My this compound preparation appears to have low solubility. How can I improve this for my oral formulation?

A3: For poorly soluble drugs, several formulation strategies can be employed to enhance solubility and dissolution.[11][13][15] These include:

  • Particle size reduction: Techniques like micronization or nanosizing increase the surface area for dissolution.[12][16]

  • Solid dispersions: Dispersing this compound in a polymer matrix can create an amorphous form with higher solubility.[10][11]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.[10]

  • Use of cyclodextrins: These can form inclusion complexes with the drug, enhancing its aqueous solubility.[11]

In Vitro Experimentation

Q4: How can I predict the intestinal permeability of this compound in the lab?

A4: The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption.[2][3][17][18] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[1][2]

Q5: What are the key parameters to measure in a Caco-2 permeability assay?

A5: The primary parameter is the apparent permeability coefficient (Papp), which is calculated from the amount of the compound that crosses the cell monolayer over time.[19] It's also important to determine the efflux ratio by measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical) to see if the compound is actively transported out of the cells.[2][3]

In Vivo Studies

Q6: What is a standard protocol for an oral pharmacokinetic study of this compound in mice?

A6: A typical protocol involves administering a single oral dose of this compound via gavage to fasted mice.[5] Serial blood samples are then collected at specific time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[6] The concentration of this compound in the plasma is then determined using a validated analytical method like LC-MS/MS.

Q7: What pharmacokinetic parameters should I calculate from my in vivo study?

A7: Key pharmacokinetic parameters to determine include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.

  • t1/2: Half-life of the drug in plasma.

  • F%: Absolute oral bioavailability, calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration (AUCoral/AUCIV) * 100.[5]

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters for this compound from preclinical studies. Note that these values can vary depending on the animal model, dose, and formulation used.

ParameterDescriptionReported Value (in mice)Reference
%F Absolute Oral Bioavailability~47%[8]
Dose (Oral) Dosage used in efficacy studies200 mg/kg twice daily[8]
Efficacy In vivo effect of oral administrationSignificant reduction in bacterial burden and improved survival rates in mouse models of pneumonia and septicemia.[8][20]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of this compound.

  • Cell Culture: Culture Caco-2 cells on semipermeable supports in transwell plates until a confluent monolayer is formed (typically 21 days).[3]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Only use wells with TEER values above a predetermined threshold.[1]

  • Dosing:

    • Prepare a dosing solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution).

    • For apical-to-basolateral (A-B) permeability, add the dosing solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • For basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral side and fresh buffer to the apical side.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer.

  • Analysis: Quantify the concentration of this compound in the samples using a validated analytical method such as LC-MS/MS.

  • Calculation: Calculate the Papp value and the efflux ratio.

Protocol 2: Mouse Oral Pharmacokinetic Study

This protocol outlines a typical procedure for determining the oral bioavailability of this compound in mice.

  • Animal Preparation: Use adult mice (e.g., C57BL/6) and fast them overnight (approximately 12 hours) with free access to water before the study.[5]

  • Dosing:

    • Prepare the this compound formulation in the chosen vehicle.

    • Administer a single dose of the this compound formulation to each mouse via oral gavage. Record the exact time of administration.

  • Blood Sampling:

    • Collect blood samples (e.g., via submandibular or saphenous vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration of this compound versus time and calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2). To determine absolute bioavailability, a separate group of mice must be administered this compound intravenously.

Visualizations

G cluster_0 Factors Influencing Oral Bioavailability of this compound This compound This compound in Oral Dosage Form dissolution Dissolution in GI Fluids This compound->dissolution solubility Solubility dissolution->solubility permeability Permeability across Gut Wall dissolution->permeability absorption Absorption into Systemic Circulation permeability->absorption first_pass First-Pass Metabolism (Liver) absorption->first_pass bioavailability Systemic Bioavailability first_pass->bioavailability G cluster_1 Experimental Workflow for Oral Bioavailability Assessment start Start: Formulate this compound invitro In Vitro Permeability Assay (e.g., Caco-2) start->invitro invivo_pk In Vivo Pharmacokinetic Study (Mouse Model) start->invivo_pk dosing_oral Oral Administration (Gavage) invivo_pk->dosing_oral dosing_iv IV Administration (for Absolute Bioavailability) invivo_pk->dosing_iv blood_sampling Serial Blood Sampling dosing_oral->blood_sampling dosing_iv->blood_sampling analysis LC-MS/MS Analysis of Plasma Samples blood_sampling->analysis pk_parameters Calculate PK Parameters (AUC, Cmax, Tmax) analysis->pk_parameters bioavailability Calculate % Bioavailability (%F = [AUC_oral / AUC_iv] * 100) pk_parameters->bioavailability

References

Lolamicin Resistance Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating lolamicin resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel antibiotic that selectively targets Gram-negative bacteria.[1][2][3] It functions by inhibiting the LolCDE complex, a critical component of the lipoprotein transport system (Lol pathway) in these bacteria.[1][3][4] This system is responsible for transporting lipoproteins from the inner membrane to the outer membrane, a process essential for maintaining the integrity of the bacterial cell envelope.[1][3] By disrupting this pathway, this compound compromises the outer membrane of Gram-negative bacteria, leading to cell death.[5] A key advantage of this compound is its ability to spare the gut microbiome, as it shows reduced activity against many commensal Gram-negative bacteria and is inactive against Gram-positive bacteria.[1][6][7][8]

Q2: What are the known mechanisms of resistance to this compound?

The primary mechanism of resistance to this compound involves mutations in the genes encoding the components of the LolCDE complex, specifically lolC and lolE.[9] These mutations can alter the binding site of this compound, reducing its inhibitory effect on the lipoprotein transport system.[7]

Q3: What is the expected frequency of spontaneous resistance to this compound?

The frequency of spontaneous resistance to this compound has been observed to be low. For instance, in E. coli, the resistance frequency is approximately 3.4 x 10⁻⁷, while in K. pneumoniae, it is even lower at 1.2 x 10⁻⁸. This low frequency suggests that the development of resistance to this compound may be less common compared to some other antibiotics.

Q4: How can I confirm if a bacterial isolate is resistant to this compound?

Resistance to this compound is confirmed by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic for the bacterial isolate. A significant increase in the MIC value compared to a susceptible wild-type strain indicates resistance. This is typically done using broth microdilution or agar dilution methods.

Troubleshooting Guides

Problem 1: No resistant mutants are obtained after plating on this compound-containing agar.

  • Possible Cause 1: this compound concentration is too high.

    • Solution: Use a concentration of this compound that is 2-4 times the Minimum Inhibitory Concentration (MIC) of the parental strain. A concentration that is too high may prevent the growth of any cells, including potential mutants.

  • Possible Cause 2: Insufficient number of cells plated.

    • Solution: Ensure a high density of bacterial cells is plated. Aim for at least 10⁸ to 10¹⁰ colony-forming units (CFU) per plate to increase the probability of isolating spontaneous mutants.

  • Possible Cause 3: The specific bacterial species or strain has a very low intrinsic mutation rate.

    • Solution: Consider using a serial passage method to gradually select for resistance over multiple generations. This method involves exposing the bacterial population to sub-lethal concentrations of this compound and progressively increasing the concentration.

Problem 2: The obtained this compound-resistant mutants show no mutations in the lolC or lolE genes.

  • Possible Cause 1: Resistance is mediated by an alternative mechanism.

    • Solution: While mutations in lolC and lolE are the most common mechanism, other possibilities exist, such as mutations affecting drug efflux, membrane permeability, or other components of the Lol pathway. Perform whole-genome sequencing to identify mutations in other genes that may contribute to resistance.

  • Possible Cause 2: The mutation is in a regulatory region.

    • Solution: Analyze the promoter regions of the lolCDE operon and other relevant genes for mutations that could alter their expression levels.

  • Possible Cause 3: The resistance is due to a transient adaptation.

    • Solution: Culture the resistant mutant in an antibiotic-free medium for several generations and then re-test its MIC for this compound. If the resistance is lost, it may have been a temporary adaptation rather than a stable genetic mutation.

Problem 3: Inconsistent MIC results for this compound-resistant mutants.

  • Possible Cause 1: Heterogeneous population of mutants.

    • Solution: Ensure that the mutant colony used for MIC testing is pure. Streak the mutant on a fresh agar plate and select a single, well-isolated colony to start the culture for the MIC assay.

  • Possible Cause 2: Instability of the resistance phenotype.

    • Solution: As mentioned previously, some resistance mechanisms can be unstable. Confirm the stability of the resistance by passaging the mutant in the absence of this compound and re-testing the MIC.

  • Possible Cause 3: Variation in experimental conditions.

    • Solution: Strictly adhere to standardized protocols for MIC determination, such as those provided by the Clinical and Laboratory Standards Institute (CLSI). Pay close attention to factors like inoculum size, incubation time and temperature, and the specific growth medium used.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Mutants by Serial Passage

This method is used to select for bacteria with increased resistance to this compound over multiple generations.[10][11][12]

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Incubator

  • Spectrophotometer or plate reader

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the parental bacterial strain using a standard broth microdilution method.

  • Preparation of Serial Passage Plates: In a 96-well plate, prepare a two-fold serial dilution of this compound in the growth medium, starting from a concentration several dilutions below the initial MIC.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Passage: After incubation, identify the well with the highest concentration of this compound that still shows bacterial growth (sub-MIC). Use the culture from this well to inoculate a fresh 96-well plate with a new serial dilution of this compound. The starting concentration for the new dilution series should be adjusted based on the previous day's result.

  • Repeat Passaging: Repeat steps 4 and 5 for a predetermined number of passages (e.g., 15-30 days) or until a significant increase in the MIC is observed.

  • Isolation of Resistant Mutants: After the final passage, streak the culture from the well with the highest this compound concentration onto an agar plate containing this compound at that concentration. Isolate single colonies for further characterization.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound.[13][14][15][16]

Materials:

  • This compound-resistant bacterial mutant and parental strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • 0.9% sterile saline

  • Spectrophotometer or plate reader

  • McFarland turbidity standards (0.5)

Procedure:

  • Prepare Bacterial Inoculum:

    • Pick a few well-isolated colonies of the bacterial strain from an agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare this compound Dilutions:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of concentrations. Typically, this is done over 10-12 wells.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a plate reader to measure the optical density at 600 nm (OD₆₀₀).

Protocol 3: Whole-Genome Sequencing (WGS) and Analysis of Resistant Mutants

This protocol outlines the general steps for identifying mutations conferring this compound resistance using WGS.[17][18][19][20][21]

1. Genomic DNA Extraction:

  • Culture the this compound-resistant mutant and the parental strain overnight in a suitable broth medium.

  • Extract high-quality genomic DNA from both cultures using a commercially available bacterial genomic DNA extraction kit. Follow the manufacturer's instructions.

  • Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit). The A260/280 ratio should be between 1.8 and 2.0.

2. Library Preparation and Sequencing:

  • Prepare sequencing libraries from the extracted genomic DNA using a commercial library preparation kit (e.g., Illumina DNA Prep).

  • Perform paired-end sequencing on an Illumina platform (e.g., MiSeq or NextSeq) to generate high-quality sequencing reads.

3. Bioinformatic Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and adapter sequences using tools like Trimmomatic.

  • Genome Assembly (Optional but recommended): Assemble the trimmed reads into a draft genome using an assembler like SPAdes or Velvet.

  • Read Mapping: Align the trimmed reads from the resistant mutant to the reference genome of the parental strain (or a closely related reference genome) using a tool like BWA or Bowtie2.

  • Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant mutant compared to the parental strain using a variant caller like GATK or SAMtools.

  • Annotation and Filtering: Annotate the identified variants using a tool like SnpEff or ANNOVAR to determine their location (e.g., in which gene) and predicted effect (e.g., missense, nonsense, frameshift).

  • Candidate Gene Identification: Focus on non-synonymous mutations in genes known to be involved in this compound's mechanism of action, such as lolC and lolE. Also, investigate mutations in other genes that could plausibly contribute to resistance.

  • Confirmation: Confirm the presence of the identified mutations using Sanger sequencing.

Quantitative Data Summary

Table 1: Frequency of Spontaneous Resistance to this compound

Bacterial SpeciesThis compound ConcentrationFrequency of Resistance
Escherichia coli BW251138x MIC3.4 x 10⁻⁷
Klebsiella pneumoniae ATCC 277368x MIC1.2 x 10⁻⁸
Enterobacter cloacae ATCC 298938x MIC5.2 x 10⁻⁷

Table 2: this compound MICs for Multidrug-Resistant Clinical Isolates

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli471-24
Klebsiella pneumoniae6124
Enterobacter cloacae1812

Table 3: Examples of this compound Resistance Mutations in E. coli

GeneMutationConsequence
lolCE195KAmino acid substitution
lolEF367SAmino acid substitution

Visualizations

Lolamicin_Signaling_Pathway cluster_IM Inner Membrane cluster_P Periplasm cluster_OM Outer Membrane LolCDE LolCDE Complex LolA LolA LolCDE->LolA Transports to Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE Binds to Lipoprotein_OM Lipoprotein LolA->Lipoprotein_OM Delivers to This compound This compound This compound->LolCDE Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start with Parental Strain mutant_gen Generate Resistant Mutants (Serial Passage) start->mutant_gen mic_confirm Confirm Resistance (MIC Determination) mutant_gen->mic_confirm wgs Whole-Genome Sequencing mic_confirm->wgs analysis Bioinformatic Analysis (Variant Calling) wgs->analysis validation Validate Mutations (Sanger Sequencing) analysis->validation end Characterized Resistant Mutant validation->end

Caption: Workflow for this compound resistance analysis.

Troubleshooting_Logic start No Resistant Mutants conc Is this compound Concentration Correct? start->conc cell_num Sufficient Cells Plated? conc->cell_num Yes mut_rate Consider Serial Passage cell_num->mut_rate Yes

Caption: Troubleshooting no resistant mutants.

References

Technical Support Center: Optimizing Lolamicin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lolamicin, a novel Gram-negative selective antibiotic. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in animal models, with a specific focus on treatment duration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound selectively targets and inhibits the Lol lipoprotein transport system (LolCDE) in Gram-negative bacteria.[1] This system is essential for the transport of lipoproteins to the outer membrane of these bacteria.[1] By disrupting this pathway, this compound compromises the integrity of the bacterial outer membrane, leading to cell death.[1] This mechanism is highly selective for certain Gram-negative pathogens, such as Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae, while sparing many commensal gut bacteria and Gram-positive bacteria.[1][2][3]

Q2: What is the reported treatment duration for this compound in preclinical animal models?

A2: In published preclinical studies using mouse models of acute pneumonia and septicemia, this compound was administered twice daily for a fixed duration of three days.[4][5]

Q3: Why is optimizing treatment duration for this compound important?

A3: Optimizing treatment duration is a critical aspect of antimicrobial stewardship. A duration that is too short may not fully eradicate the pathogen, potentially leading to relapse or the development of resistance. Conversely, an unnecessarily long treatment duration increases the risk of off-target effects, potential toxicity, and contributes to the overall selection pressure for antibiotic resistance. The goal is to identify the shortest effective course of therapy that ensures maximal bacterial eradication and minimizes these risks.

Q4: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for optimizing this compound treatment?

A4: While specific PK/PD analyses for this compound are not yet extensively published, for many antibiotics, the key parameters are the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC), the ratio of the maximum plasma concentration to the MIC (Cmax/MIC), and the time that the plasma concentration remains above the MIC (T > MIC).[6] Understanding these parameters for this compound is crucial for designing optimal dosing regimens, including duration.[7][8]

Troubleshooting Guides

Issue 1: Suboptimal Efficacy or Relapse After a 3-Day Treatment Course

Possible Cause:

  • Inoculum Size: The bacterial inoculum used in the infection model may be higher than that used in initial efficacy studies, requiring a longer treatment duration for clearance.

  • Bacterial Strain: The specific strain of E. coli, K. pneumoniae, or E. cloacae may have a higher MIC for this compound, necessitating a longer exposure time for eradication.

  • Host Factors: The immune status of the animal model (e.g., neutropenic mice) can significantly impact the required duration of antibiotic therapy.[9]

  • Infection Site: The site of infection can influence the required duration of treatment. For example, deep-seated infections may require longer courses of therapy.

Troubleshooting Steps:

  • Verify MIC: Determine the MIC of this compound for the specific bacterial strain being used in your experiments.

  • Dose-Response and Duration-Ranging Study: Conduct a study with varying treatment durations (e.g., 3, 5, and 7 days) to assess the impact on bacterial burden and survival.

  • Monitor Biomarkers: Measure biomarkers of infection and inflammation (e.g., pro-inflammatory cytokines like IL-6 and TNF-α, or C-reactive protein) at different time points to assess the resolution of infection.[10][11]

  • Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration of this compound at the site of infection in your animal model.

Issue 2: Signs of Toxicity with a 3-Day or Longer Treatment Course

Possible Cause:

  • Dose: The dose of this compound may be too high for the specific animal strain or model, leading to toxicity when administered for an extended period.

  • Drug Accumulation: Repeated dosing may lead to drug accumulation, particularly if the animal's clearance mechanisms are compromised.

  • Off-Target Effects: Although this compound is selective, prolonged exposure could potentially lead to unforeseen off-target effects.

Troubleshooting Steps:

  • Dose De-escalation Study: Evaluate the efficacy of lower doses of this compound administered for the same or a slightly longer duration.

  • Pharmacokinetic/Toxicodynamic (PK/TD) Modeling: If toxicity is observed, PK/TD modeling can help to identify a therapeutic window that maximizes efficacy while minimizing toxicity.

  • Histopathological Analysis: Conduct histopathological examination of key organs (e.g., liver, kidneys) to assess for any signs of toxicity.

  • Monitor Animal Welfare: Closely monitor animals for clinical signs of toxicity, such as weight loss, lethargy, or changes in behavior.

Data Presentation

Table 1: In Vitro Activity of this compound Against Selected Gram-Negative Pathogens

Bacterial SpeciesNumber of StrainsMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli471-24
Klebsiella pneumoniae61Not ReportedNot Reported
Enterobacter cloacae18Not ReportedNot Reported

Data synthesized from published studies. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively.[2]

Table 2: In Vivo Efficacy of this compound in Murine Infection Models (3-Day Treatment)

Infection ModelBacterial StrainAdministration RouteDose (mg/kg)Outcome
Acute PneumoniaColistin-resistant E. coli AR0349Intraperitoneal1002-log reduction in bacterial burden
SepticemiaColistin-resistant E. coli AR0349Intraperitoneal100100% survival
Acute PneumoniaColistin-resistant K. pneumoniae AR0040Intraperitoneal100Significant reduction in bacterial burden
SepticemiaCarbapenem-resistant K. pneumoniae BAA-1705Intraperitoneal100100% survival
Acute PneumoniaColistin-resistant E. cloacae AR0163Intraperitoneal100Significant reduction in bacterial burden
SepticemiaColistin-resistant E. cloacae AR0163Intraperitoneal100100% survival
Acute PneumoniaColistin-resistant E. coli AR0349Oral200Not specified
SepticemiaColistin-resistant E. coli AR0349Oral20070% survival

Data synthesized from published in vivo efficacy studies.[1][4][5][12]

Experimental Protocols

Protocol 1: Determination of Optimal Treatment Duration in a Murine Pneumonia Model
  • Bacterial Culture and Inoculum Preparation:

    • Culture the desired Gram-negative pathogen (e.g., K. pneumoniae) to mid-log phase in appropriate broth.

    • Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Infection:

    • Anesthetize mice (e.g., C57BL/6) via intraperitoneal injection of ketamine/xylazine.

    • Intratracheally instill a defined volume (e.g., 50 µL) of the bacterial suspension.

  • This compound Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound at a specified dose and route (e.g., 100 mg/kg, intraperitoneally, twice daily).

    • Divide the mice into groups that will receive treatment for varying durations (e.g., 2, 3, 5, and 7 days). Include a vehicle control group.

  • Monitoring and Endpoints:

    • Monitor mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).

    • At the end of each treatment duration, euthanize a cohort of mice.

    • Collect lungs for bacterial burden analysis (homogenize and plate serial dilutions).

    • Collect blood for measurement of inflammatory biomarkers (e.g., IL-6, TNF-α).

    • A separate cohort of mice for each treatment duration can be followed for long-term survival and relapse assessment.

  • Data Analysis:

    • Compare the bacterial burden in the lungs and the levels of inflammatory biomarkers between the different treatment duration groups.

    • Analyze survival data using Kaplan-Meier curves.

    • The optimal treatment duration is the shortest duration that results in a significant and sustained reduction in bacterial load, resolution of inflammation, and high survival rate.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation:

    • Prepare a bacterial suspension of the test organism in CAMHB, adjusted to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

Lolamicin_Mechanism_of_Action cluster_gram_negative Gram-Negative Bacterium IM Inner Membrane LolCDE LolCDE Complex OM Outer Membrane LolB LolB Periplasm Periplasm LolA LolA LolCDE->LolA Transfers Lipoprotein to Lipoprotein Lipoprotein Lipoprotein->LolCDE Transported to Periplasm LolA->LolB Delivers Lipoprotein to LolB->OM Anchors Lipoprotein in Outer Membrane This compound This compound This compound->LolCDE Inhibits

Caption: Mechanism of action of this compound on the bacterial Lol lipoprotein transport system.

Treatment_Duration_Optimization_Workflow Start Establish Animal Infection Model (e.g., Pneumonia) DoseRange Perform Dose-Ranging Study to Determine Efficacious Dose Start->DoseRange DurationStudy Design Duration-Ranging Study (e.g., 2, 3, 5, 7 days) DoseRange->DurationStudy Treatment Administer this compound at Fixed Dose for Varying Durations DurationStudy->Treatment Endpoints Measure Endpoints at the Conclusion of Each Treatment Duration Treatment->Endpoints BacterialBurden Bacterial Burden (CFU in Lungs/Blood) Endpoints->BacterialBurden Biomarkers Inflammatory Biomarkers (e.g., IL-6, TNF-α) Endpoints->Biomarkers Survival Long-term Survival and Relapse Endpoints->Survival Analysis Analyze Data to Identify Shortest Effective Duration BacterialBurden->Analysis Biomarkers->Analysis Survival->Analysis OptimalDuration Optimal Treatment Duration Determined Analysis->OptimalDuration

Caption: Experimental workflow for optimizing this compound treatment duration in an animal model.

References

Validation & Comparative

Lolamicin: A Paradigm Shift in Antibiotic Therapy by Sparing the Gut Microbiome

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Lolamicin, a novel Gram-negative selective antibiotic, reveals its significant potential to revolutionize the treatment of bacterial infections by minimizing collateral damage to the host's beneficial gut microbiota. This guide provides a comprehensive overview of the experimental data validating this compound's microbiome-sparing effect, comparing its performance against conventional broad-spectrum antibiotics.

This compound represents a promising new class of antibiotics that selectively target Gram-negative pathogens, a significant cause of multidrug-resistant infections, while leaving the protective gut microbiome largely intact.[1][2] This selective activity is a stark contrast to broad-spectrum antibiotics like amoxicillin and clindamycin, which indiscriminately eliminate both pathogenic and beneficial bacteria, often leading to secondary infections such as Clostridioides difficile (C. diff).[2][3]

Mechanism of Action: A Targeted Approach

This compound's innovative mechanism of action is central to its selectivity. It specifically inhibits the Lol lipoprotein transport system (Lol system), a crucial pathway for the assembly of the outer membrane in Gram-negative bacteria.[1][2] This system is absent in Gram-positive bacteria, rendering them intrinsically resistant to this compound's effects.[2] Furthermore, variations in the Lol system's protein sequences between pathogenic Gram-negative bacteria and commensal Gram-negative species that inhabit the gut contribute to this compound's ability to selectively eliminate pathogens while sparing beneficial microbes.[1]

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Lol_System_Inhibition Mechanism of this compound Action cluster_gram_negative Gram-Negative Bacterium Inner Membrane Inner Membrane Periplasm Periplasm Outer Membrane Outer Membrane Lipoprotein Lipoprotein LolCDE Complex LolCDE Complex Lipoprotein->LolCDE Complex 1. Transport Initiation LolA LolA LolCDE Complex->LolA 2. Periplasmic Transport LolB LolB LolA->LolB 3. Outer Membrane Insertion OM Assembly Outer Membrane Assembly & Integrity LolB->OM Assembly Bacterial Cell Death Bacterial Cell Death OM Assembly->Bacterial Cell Death This compound This compound This compound->LolCDE Complex Inhibits caption This compound inhibits the LolCDE complex, disrupting lipoprotein transport.

Caption: this compound inhibits the LolCDE complex, disrupting lipoprotein transport.

Comparative Efficacy and Microbiome Impact: A Data-Driven Analysis

The superiority of this compound's targeted approach is evident in both its potent antibacterial activity against multidrug-resistant Gram-negative pathogens and its minimal disruption of the gut microbiome, as demonstrated in preclinical murine models.

In Vitro Susceptibility

This compound demonstrates impressive potency against a range of clinically relevant Gram-negative bacteria, including multidrug-resistant strains of Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae.[1] In stark contrast, it shows no activity against Gram-positive bacteria and a panel of commensal anaerobic bacteria commonly found in the gut.[1] This is a critical distinction from broad-spectrum antibiotics like amoxicillin and clindamycin, which exhibit significant activity against these beneficial gut microbes.

Organism This compound MIC (µg/mL) Amoxicillin MIC (µg/mL) Clindamycin MIC (µg/mL)
Pathogenic Gram-Negative
Escherichia coli (MDR)1 - 8[4]>64>64
Klebsiella pneumoniae (MDR)1 - 8[4]>64>64
Enterobacter cloacae (MDR)1 - 8[4]>64>64
Gram-Positive
Staphylococcus aureus>128[5]0.25 - 20.06 - 0.25
Enterococcus faecalis>128[5]1 - 4>64
Commensal Gut Anaerobes
Bacteroides fragilis>128[4]16 - >2560.5 - >256
Clostridium scindens>128[4]8 - 320.25 - 2
Bifidobacterium longum>128[4]0.06 - 0.250.125 - 1

MDR: Multidrug-Resistant; MIC: Minimum Inhibitory Concentration. Data for amoxicillin and clindamycin are representative values and can vary by strain.

In Vivo Efficacy in Murine Infection Models

In mouse models of acute pneumonia and septicemia caused by multidrug-resistant Gram-negative pathogens, this compound demonstrated significant efficacy. Oral administration of this compound resulted in a substantial reduction in bacterial burden in the lungs and 100% survival in the septicemia model.[2][6]

Infection Model Pathogen Treatment Outcome
Pneumonia E. coli (MDR)This compound (oral)~2-log reduction in bacterial lung burden[1]
Septicemia E. coli (MDR)This compound (oral)100% survival[6]
Pneumonia K. pneumoniae (MDR)This compound (oral)Significant reduction in bacterial lung burden[7]
Septicemia K. pneumoniae (MDR)This compound (oral)70% survival[6]
Microbiome Sparing Effect and Prevention of C. difficile Infection

The most profound advantage of this compound lies in its ability to preserve the gut microbiome. Studies utilizing 16S rRNA sequencing of fecal samples from mice treated with this compound showed no significant alterations in the composition or diversity of the gut microbiota, a stark contrast to the dramatic shifts observed with amoxicillin and clindamycin treatment.

This microbiome preservation has a direct clinical implication: the prevention of secondary infections. Mice treated with broad-spectrum antibiotics exhibited a high susceptibility to colonization by the opportunistic pathogen C. difficile. In contrast, this compound-treated mice were able to clear C. difficile colonization, demonstrating the protective role of an intact gut microbiome.

dot

Experimental_Workflow Experimental Workflow for Validating this compound's Microbiome-Sparing Effect cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Murine Models cluster_microbiome Microbiome & C. difficile Challenge MIC_Pathogen MIC Determination (Pathogenic G-) MIC_Commensal MIC Determination (Commensal G+ & G-) Pneumonia_Model Pneumonia Model (Bacterial Burden) Septicemia_Model Septicemia Model (Survival) Microbiome_Analysis 16S rRNA Sequencing (Fecal Samples) Cdiff_Challenge C. difficile Challenge (Colonization Assessment) Microbiome_Analysis->Cdiff_Challenge This compound This compound This compound->MIC_Pathogen This compound->MIC_Commensal This compound->Pneumonia_Model This compound->Septicemia_Model This compound->Microbiome_Analysis Broad_Spectrum Broad-Spectrum Antibiotics Broad_Spectrum->MIC_Pathogen Broad_Spectrum->MIC_Commensal Broad_Spectrum->Microbiome_Analysis caption Workflow of experiments comparing this compound to broad-spectrum antibiotics.

Caption: Workflow of experiments comparing this compound to broad-spectrum antibiotics.

Experimental Protocols

The validation of this compound's microbiome-sparing effect is supported by rigorous experimental methodologies.

Minimum Inhibitory Concentration (MIC) Determination
  • Method: Broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Media: Mueller-Hinton broth for pathogenic bacteria and supplemented media for fastidious commensal anaerobes.

  • Procedure: A serial two-fold dilution of the antibiotic is prepared in a 96-well plate. Each well is inoculated with a standardized bacterial suspension. The plates are incubated under appropriate atmospheric conditions (aerobic or anaerobic) and temperatures. The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Murine Pneumonia and Septicemia Models
  • Animals: Specific pathogen-free mice (e.g., CD-1 or C57BL/6).

  • Infection:

    • Pneumonia: Intranasal or intratracheal administration of a lethal or sublethal dose of a multidrug-resistant bacterial strain (E. coli, K. pneumoniae).

    • Septicemia: Intraperitoneal injection of a lethal dose of a multidrug-resistant bacterial strain.

  • Treatment: Oral or intraperitoneal administration of this compound, a comparator antibiotic, or a vehicle control at specified doses and frequencies, typically initiated 1-2 hours post-infection.

  • Endpoints:

    • Pneumonia: Bacterial burden in the lungs (colony-forming units per gram of tissue) at a specified time point (e.g., 24 or 48 hours post-infection).

    • Septicemia: Survival monitored over a period of 7-14 days.

16S rRNA Sequencing for Microbiome Analysis
  • Sample Collection: Fecal pellets are collected from mice at baseline (before treatment), during, and at multiple time points after antibiotic treatment.

  • DNA Extraction: DNA is extracted from fecal samples using a commercially available kit optimized for microbial DNA.

  • PCR Amplification: The V4 hypervariable region of the 16S rRNA gene is amplified using universal primers.

  • Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Data Analysis: The sequencing reads are processed to identify and quantify the different bacterial taxa present in each sample. Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to assess changes in the microbiome composition.

Clostridioides difficile Challenge Model
  • Antibiotic Pre-treatment: Mice are treated with this compound, a broad-spectrum antibiotic (e.g., amoxicillin or clindamycin), or a vehicle control for a defined period.

  • Infection: Following a brief washout period, mice are orally challenged with C. difficile spores.

  • Monitoring: Fecal samples are collected at various time points post-infection to quantify the level of C. difficile colonization by plating on selective agar. Clinical signs of infection, such as weight loss and diarrhea, are also monitored.

Conclusion

The experimental evidence strongly supports the validation of this compound's microbiome-sparing effect. Its unique mechanism of action allows for the targeted killing of Gram-negative pathogens while preserving the beneficial gut microbiota. This selective approach not only demonstrates potent efficacy in treating serious bacterial infections but also mitigates the risk of secondary complications like C. difficile infection, a significant drawback of current broad-spectrum antibiotic therapies. This compound represents a pivotal advancement in the development of precision antibiotics and holds the promise of a safer and more effective treatment paradigm for bacterial infections. Further clinical investigation is warranted to translate these promising preclinical findings into human therapeutics.

References

A Head-to-Head Comparison: Lolamicin Versus Colistin in the Fight Against Multidrug-Resistant Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In an era where multidrug-resistant (MDR) Gram-negative bacteria pose a significant threat to global health, the search for novel and effective antimicrobial agents is paramount. This guide provides a detailed comparison of the efficacy of lolamicin, a novel antibiotic candidate, and colistin, a last-resort antibiotic, against MDR strains. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available preclinical data to inform future research and development efforts.

Executive Summary

This compound demonstrates a distinct and highly targeted mechanism of action, inhibiting the Lol lipoprotein transport system essential for the viability of many Gram-negative pathogens. This specificity allows it to spare the host's beneficial gut microbiota, a significant advantage over the broad-spectrum activity of colistin, which disrupts the bacterial cell membrane indiscriminately. Preclinical data indicates that this compound is potent against a wide array of MDR Gram-negative bacteria, including strains resistant to colistin. In murine models of pneumonia and septicemia, this compound has shown remarkable efficacy in reducing bacterial load and improving survival rates. While colistin remains a critical tool in the clinical setting, its efficacy is increasingly challenged by rising resistance and its association with nephrotoxicity.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference in the efficacy and safety profiles of this compound and colistin stems from their distinct mechanisms of action.

This compound: This novel antibiotic selectively targets the Lol lipoprotein transport system (LolCDE) in Gram-negative bacteria.[1] This system is crucial for trafficking lipoproteins to the outer membrane, a vital process for maintaining the structural integrity and function of the bacterial cell envelope.[1] By inhibiting this system, this compound effectively disrupts the outer membrane, leading to bacterial cell death.[1] A key feature of this compound is its selectivity for pathogenic Gram-negative bacteria over commensal gut bacteria, which is attributed to sequence divergence in the LolCDE target between these bacterial populations.[2]

Colistin: As a polycationic peptide, colistin's primary target is the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. It displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to membrane destabilization and increased permeability. This detergent-like action ultimately results in the leakage of intracellular contents and cell death. This non-specific membrane disruption is effective but can also impact host cells and contribute to its known toxicity.

Mechanisms of Action cluster_this compound This compound cluster_colistin Colistin This compound This compound lol_system Lol Lipoprotein Transport System (LolCDE) This compound->lol_system Inhibits outer_membrane_disruption Outer Membrane Disruption lol_system->outer_membrane_disruption Disrupts trafficking to cell_death_lola Bacterial Cell Death outer_membrane_disruption->cell_death_lola colistin Colistin lps Lipopolysaccharide (LPS) in Outer Membrane colistin->lps Binds to cation_displacement Displaces Mg²⁺ and Ca²⁺ lps->cation_displacement Leads to membrane_destabilization Membrane Destabilization and Permeabilization cation_displacement->membrane_destabilization cell_death_col Bacterial Cell Death membrane_destabilization->cell_death_col

Figure 1: Comparative Mechanisms of Action

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of this compound has been evaluated against a broad panel of over 130 multidrug-resistant clinical isolates of Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae.[2] For colistin, extensive data exists on its activity against various MDR Gram-negative bacilli. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data.

This compound Organism Number of Isolates MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Citation
E. coli>130 (panel)Not specified1-24[2]
K. pneumoniae>130 (panel)Not specifiedNot specifiedNot specified[2]
E. cloacae>130 (panel)Not specifiedNot specifiedNot specified[2]
E. coli AR-0349 (colistin-resistant)11--[2]
K. pneumoniae AR-0040 (colistin-resistant)11--[2]
E. cloacae AR-0163 (colistin-resistant)18--[2]
Colistin Organism Number of Isolates MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Citation
K. pneumoniae (colistin-resistant)Not specified16 - 200Not specifiedNot specified
E. coli (colistin-resistant)50Not specified816[3]
K. pneumoniae (colistin-resistant)48Not specified816[3]
MDR Gram-negative bacilli1070.12 - >8Not specifiedNot specified

Note: Direct comparison of MIC values should be interpreted with caution due to variations in the specific strains tested and methodologies between studies.

In Vivo Efficacy: Murine Infection Models

Preclinical studies in murine models of acute pneumonia and septicemia have demonstrated the in vivo potential of this compound against MDR Gram-negative pathogens, including colistin-resistant strains.

This compound In Vivo Efficacy Infection Model Bacterial Strain Treatment Regimen Outcome Citation
Acute PneumoniaE. coli AR-0349 (colistin-resistant)100 mg/kg, intraperitoneal, twice daily for 3 days2-log reduction in bacterial burden[2]
SepticemiaE. coli AR-0349 (colistin-resistant)100 mg/kg, intraperitoneal, twice daily for 3 days100% survival[2]
Acute PneumoniaK. pneumoniae AR-0040 (colistin-resistant)100 mg/kg, intraperitoneal, twice daily for 3 daysSignificant reduction in bacterial burden[4]
SepticemiaK. pneumoniae BAA-1705 (carbapenem-resistant)100 mg/kg, intraperitoneal, twice daily for 3 daysSignificantly improved survival[4]
Acute PneumoniaE. cloacae AR-0163 (colistin-resistant)100 mg/kg, intraperitoneal, twice daily for 3 daysSignificant reduction in bacterial burden[4]
SepticemiaE. cloacae AR-0163 (colistin-resistant)100 mg/kg, intraperitoneal, twice daily for 3 daysSignificantly improved survival[4]
SepticemiaMDR E. coli, K. pneumoniae, E. cloacaeOrally administered70% survival rate in treated mice[3]

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations (MICs) for this compound were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

MIC Determination Workflow start Prepare bacterial inoculum (0.5 McFarland standard) prepare_plates Prepare 96-well microtiter plates with serial dilutions of antibiotic in Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->prepare_plates inoculate Inoculate each well with bacterial suspension (final concentration ~5 x 10^5 CFU/mL) prepare_plates->inoculate incubate Incubate plates at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible bacterial growth incubate->read_mic

Figure 2: MIC Determination Workflow

Murine Pneumonia and Septicemia Models

The in vivo efficacy of this compound was assessed in established murine models of acute pneumonia and septicemia.[2][4]

Murine Infection Model Workflow start Prepare bacterial inoculum of MDR Gram-negative strain infect_mice Induce infection in mice (intranasal for pneumonia, intraperitoneal for septicemia) start->infect_mice treatment Administer treatment (this compound or vehicle control) at specified doses and intervals infect_mice->treatment monitoring Monitor mice for survival (septicemia) or euthanize at a defined endpoint for bacterial load determination in lungs (pneumonia) treatment->monitoring outcome Analyze survival data or quantify bacterial CFU/gram of lung tissue monitoring->outcome

Figure 3: Murine Infection Model Workflow

Pneumonia Model:

  • Animals: CD-1 mice.[4]

  • Infection: Intranasal administration of a bacterial suspension (e.g., 2.7 x 10⁸ CFU per mouse for E. coli AR0349).[4]

  • Treatment: Initiated post-infection, typically administered intraperitoneally or orally twice daily for three days.[3][4]

  • Endpoint: Bacterial burden in the lungs, determined by colony-forming unit (CFU) counts.[2]

Septicemia Model:

  • Animals: CD-1 mice.[4]

  • Infection: Intraperitoneal injection of a bacterial suspension (e.g., 4.2 x 10⁸ CFU per mouse for E. coli AR0349).[4]

  • Treatment: Initiated post-infection, typically administered intraperitoneally or orally twice daily for three days.[3][4]

  • Endpoint: Survival monitored over a defined period.[2]

Conclusion

This compound presents a promising new therapeutic avenue for combating MDR Gram-negative infections. Its novel mechanism of action, potent in vitro and in vivo activity against resistant strains, and, notably, its microbiome-sparing properties, position it as a significant advancement over existing last-resort antibiotics like colistin. While further clinical development is necessary to fully elucidate its therapeutic potential and safety profile in humans, the preclinical data strongly supports its continued investigation as a next-generation antibiotic. The targeted approach of this compound offers a glimpse into a future of more precise and less disruptive antibacterial therapies.

References

Lolamicin vs. Meropenem: A Comparative Analysis of Activity Against Carbapenem-Resistant Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: November 2025

A new era in the fight against antibiotic resistance may be dawning with the discovery of lolamicin, a novel antibiotic that demonstrates potent activity against multidrug-resistant Gram-negative bacteria while uniquely sparing the gut microbiome.[1][2][3][4] This guide provides a detailed comparison between this compound and meropenem, a widely used carbapenem antibiotic, focusing on their efficacy against Carbapenem-Resistant Enterobacteriaceae (CRE), a class of pathogens deemed an urgent threat by global health organizations.

This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available experimental data, methodologies, and the distinct mechanisms of action of these two compounds.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and meropenem lies in their bacterial targets, which dictates their spectrum of activity and clinical implications.

  • This compound: This novel compound selectively targets the Lol lipoprotein transport system (LolCDE complex), which is essential for transporting lipoproteins to the outer membrane of Gram-negative bacteria.[1][4][5] This system is absent in Gram-positive bacteria, providing an inherent selectivity.[5] Furthermore, this compound exploits sequence differences in the Lol system between pathogenic Enterobacteriaceae and commensal gut bacteria, enabling it to kill pathogens while leaving beneficial microbes unharmed.[2][6]

  • Meropenem: As a member of the carbapenem class of β-lactam antibiotics, meropenem inhibits bacterial cell wall synthesis.[7][8] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs).[7][8] This mechanism is highly effective but broad-spectrum, affecting a wide range of both Gram-negative and Gram-positive bacteria, leading to significant disruption of the patient's microbiome.[8]

Mechanism_of_Action cluster_0 This compound Action cluster_1 Meropenem Action cluster_2 Target Bacterium (Gram-Negative) This compound This compound LolCDE LolCDE Complex (Outer Membrane Lipoprotein Transport) This compound->LolCDE Inhibits Bacterium Gram-Negative Pathogen This compound->Bacterium OM_Disruption Outer Membrane Disruption LolCDE->OM_Disruption Leads to Cell_Death_L Cell Death OM_Disruption->Cell_Death_L Meropenem Meropenem PBPs Penicillin-Binding Proteins (PBPs) Meropenem->PBPs Binds to Meropenem->Bacterium CellWall_Synth Cell Wall Synthesis PBPs->CellWall_Synth Inactivates Cell_Death_M Cell Lysis CellWall_Synth->Cell_Death_M Inhibition leads to

Caption: Distinct mechanisms of this compound and Meropenem.

In Vitro Activity Against CRE

This compound has demonstrated potent activity against a large panel of multidrug-resistant clinical isolates, including CRE.

Table 1: Comparative In Vitro Activity (MIC)

AntibioticOrganismNumber of IsolatesMIC Range (µg/mL)Key Findings
This compound E. coli (MDR)47Not explicitly stated, but potent activity reportedEffective against over 130 MDR clinical isolates.[2][4][6]
K. pneumoniae (MDR)61Not explicitly stated, but potent activity reportedHigh doses eliminated up to 90% of MDR isolates in culture.[9][10]
E. cloacae (MDR)18Not explicitly stated, but potent activity reportedShows a narrow minimum inhibitory concentration range.[1]
Meropenem CRE (General)Multiple studiesHighly variable; ≤1 to >64Many CRE isolates are resistant (MIC ≥4 µg/mL).[11]
KPC-producing CREN/AVariableOften resistant, but susceptibility can vary.
NDM-producing CREMultiple isolatesGenerally high; ≥2 to >32Most NDM-producers exhibit high-level resistance.[12][13]
OXA-48-producing CREMultiple isolatesVariable; ≤1 to >16MICs can be lower and more distributed, potentially being missed by screening breakpoints.[13][14]

Note: Specific MIC₅₀/MIC₉₀ values for this compound against CRE are not yet widely published in the initial discovery literature. Meropenem MICs are highly dependent on the specific carbapenemase gene present.[13]

In Vivo Efficacy in Animal Models

Preclinical studies in mouse models of severe infections have highlighted the potential of this compound.

Table 2: Summary of In Vivo Efficacy Studies for this compound

Infection ModelPathogenAdministrationKey Outcomes
Acute Pneumonia Colistin-resistant E. coli AR0349100 mg/kg (IP), 200 mg/kg (Oral)Significant reduction in bacterial burden in lungs compared to vehicle.[15]
Colistin-resistant K. pneumoniae AR0040100 mg/kg (IP)Significantly reduced bacterial load.[15]
Septicemia Colistin-resistant E. coli AR0349100 mg/kg (IP), 200 mg/kg (Oral)100% survival with IP treatment; significant survival benefit with oral treatment.[10][15]
Carbapenem-resistant K. pneumoniae BAA-1705100 mg/kg (IP)100% survival of treated mice.[15]
Colistin-resistant E. cloacae AR0163100 mg/kg (IP)100% survival of treated mice.[15]

In contrast, the efficacy of meropenem against CRE in vivo is compromised. Infections caused by CRE are associated with high mortality rates, and treatment often requires combination therapies with other agents like colistin or aminoglycosides, which carry their own toxicity concerns.[16]

Impact on the Gut Microbiome: The Key Differentiator

The most groundbreaking feature of this compound is its ability to selectively kill pathogens while preserving the gut microbiota.

  • This compound: In mouse studies, this compound treatment caused minimal changes to the composition and diversity of the gut microbiome.[3][4] This microbiome-sparing effect is crucial as it allowed this compound-treated mice to effectively clear secondary Clostridioides difficile colonization, a common and dangerous consequence of broad-spectrum antibiotic use.[3][9]

  • Meropenem: As a broad-spectrum antibiotic, meropenem indiscriminately eliminates both pathogenic and beneficial bacteria, causing significant disruption (dysbiosis) to the gut microbiome. This disruption increases the host's susceptibility to secondary infections.

Gut_Microbiome_Impact cluster_0 Experimental Groups cluster_1 Process cluster_2 Outcomes Vehicle Vehicle Control Treatment Administer Treatment (e.g., 7 days) Vehicle->Treatment This compound This compound Treatment This compound->Treatment Meropenem Broad-Spectrum Abx (e.g., Meropenem, Amoxicillin) Meropenem->Treatment C_diff Challenge with C. difficile spores Treatment->C_diff Monitor Monitor Microbiome (16S rRNA sequencing) & C. diff colonization C_diff->Monitor Outcome_V Stable Microbiome No C. diff Colonization Monitor->Outcome_V Vehicle Outcome_L Stable Microbiome No C. diff Colonization Monitor->Outcome_L This compound Outcome_M Microbiome Disrupted (Dysbiosis) High C. diff Colonization Monitor->Outcome_M Meropenem

Caption: Workflow of a comparative gut microbiome impact study.

Experimental Protocols

The following methodologies were central to the evaluation of this compound's activity.

A. Minimum Inhibitory Concentration (MIC) Assays
  • Protocol: MIC testing for this compound was performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Assays were conducted in Mueller Hinton broth in biological triplicate.

  • Method: Broth microdilution is a standard laboratory method where a standardized inoculum of bacteria is added to wells of a microtiter plate containing serial two-fold dilutions of the antibiotic. The MIC is defined as the lowest concentration of the antibiotic that prevents visible growth of the bacteria after overnight incubation.

B. Animal Infection Models
  • Models: Murine models of acute pneumonia and septicemia were used to assess in vivo efficacy.[15]

  • Animals: CD-1 mice were used for these studies.[15]

  • Infection:

    • Pneumonia: Mice were infected intranasally with a specific colony-forming unit (CFU) count of the bacterial strain (e.g., 2.7 × 10⁸ CFU for E. coli AR0349).[15]

    • Septicemia: Mice were infected via intraperitoneal (IP) injection with a specific CFU count (e.g., 4.2 × 10⁸ CFU for E. coli AR0349).[15]

  • Treatment:

    • Mice were treated twice daily for 3 days post-infection.[15]

    • Administration was either via intraperitoneal injection (e.g., 100 mg kg⁻¹) or oral gavage (e.g., 200 mg kg⁻¹).[15]

    • A vehicle control group (e.g., 50% DMSO, 50% PEG400) was included in all experiments.[15]

  • Endpoints:

    • Pneumonia: Bacterial burden (CFU counts) in the lungs was measured at the end of the treatment period.

    • Septicemia: Mouse survival was monitored over a period of several days post-infection.

In_Vivo_Workflow start Select CRE Strain (e.g., K. pneumoniae BAA-1705) infect Infect CD-1 Mice (Intraperitoneal Injection for Septicemia) start->infect group Randomize into Groups (n=15 per group) infect->group treat_v Administer Vehicle (Twice daily, 3 days) group->treat_v treat_l Administer this compound (100 mg/kg IP) (Twice daily, 3 days) group->treat_l monitor Monitor Survival (over 7-10 days) treat_v->monitor treat_l->monitor end Analyze Data (Log-rank test) monitor->end

Caption: Experimental workflow for the septicemia mouse model.

Conclusion

This compound and meropenem represent two vastly different strategies for combating CRE. Meropenem is a powerful, broad-spectrum carbapenem whose utility is increasingly threatened by the rise of carbapenemase-producing bacteria.[16][17] Its use is also associated with significant collateral damage to the patient's microbiome.

This compound introduces a paradigm of "pathogen-specific" treatment. Its novel mechanism of targeting the Lol system in Gram-negative bacteria provides potent bactericidal activity against highly resistant pathogens like E. coli, K. pneumoniae, and E. cloacae.[1][18] Its most significant advantage is the selective sparing of the gut microbiome, which was shown to prevent secondary C. difficile infections in preclinical models.[1][3] While still in early stages of development, this compound represents a promising blueprint for future antibiotics designed to treat deadly infections with minimal disruption to the host's beneficial microbial ecosystem.

References

Lolamicin Demonstrates No Cross-Resistance with Key Antibiotics Against Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A novel antibiotic, Lolamicin, has shown significant promise in combating multidrug-resistant Gram-negative bacteria, with initial studies indicating a lack of cross-resistance with major existing antibiotic classes, including polymyxins (colistin) and carbapenems. This finding is critical in the face of dwindling treatment options for infections caused by these resilient pathogens.

This compound operates via a unique mechanism of action, targeting the Lol lipoprotein transport system (LolCDE), which is essential for the survival of Gram-negative bacteria. This system is absent in Gram-positive bacteria, contributing to this compound's selective spectrum of activity. Because it targets a novel pathway, it is theorized that existing resistance mechanisms to other antibiotics would not affect its efficacy.

Recent groundbreaking research has provided the first experimental evidence to support this hypothesis. In a landmark study published in Nature by Muñoz, K.A. et al. (2024), this compound was tested against a panel of over 130 multidrug-resistant clinical isolates of Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae. The collection of isolates included strains with well-characterized resistance to carbapenems, aminoglycosides, sulfonamides, trimethoprim, tetracyclines, and colistin.

Comparative Efficacy Against Resistant Strains

The study demonstrated this compound's potent activity against strains that are resistant to current last-resort antibiotics. This suggests that the genetic determinants of resistance to these other antibiotics do not confer resistance to this compound.

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)Implication for Cross-Resistance
E. coli AR-0349Colistin-Resistant1No cross-resistance with Colistin
K. pneumoniae (unspecified strain)Colistin-ResistantNot specified, but effective in mouse modelsNo cross-resistance with Colistin
K. pneumoniae BAA-1705Carbapenem-ResistantNot specified, but effective in mouse modelsNo cross-resistance with Carbapenems
E. cloacae AR0163Colistin-ResistantNot specified, but effective in mouse modelsNo cross-resistance with Colistin

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antibiotic efficacy.

These findings are further supported by in vivo studies in mouse models of acute pneumonia and septicemia. This compound was effective in treating infections caused by colistin-resistant E. coli, colistin-resistant K. pneumoniae, carbapenem-resistant K. pneumoniae, and colistin-resistant E. cloacae.[1][2] For instance, in a septicemia infection model with a colistin-resistant E. coli strain (AR-0349), which has a this compound MIC of 1 µg/mL, this compound treatment resulted in a 2-log reduction in bacterial burden and 100% survival of the infected mice.[1]

Experimental Protocols

The determination of this compound's activity against these resistant strains followed standardized antimicrobial susceptibility testing protocols as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay

The core experimental method used to assess the susceptibility of bacterial isolates to this compound and other antibiotics is the broth microdilution method.

  • Preparation of Bacterial Inoculum: A standardized suspension of the bacterial isolate is prepared to a specific turbidity, typically corresponding to a known concentration of bacterial cells (e.g., 0.5 McFarland standard).

  • Antibiotic Dilution Series: A series of twofold dilutions of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 16-20 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[3]

The following diagram illustrates a generalized workflow for assessing antibiotic cross-resistance.

CrossResistanceWorkflow cluster_0 Isolate Selection cluster_1 Susceptibility Testing cluster_2 Data Analysis & Interpretation Isolate Bacterial Isolate with Known Resistance Profile (e.g., Colistin-Resistant E. coli) MIC_this compound Determine MIC of this compound (Broth Microdilution) Isolate->MIC_this compound Test with this compound MIC_Comparator Determine MIC of Comparator Antibiotic (e.g., Colistin) Isolate->MIC_Comparator Confirm Resistance Analysis Compare MICs MIC_this compound->Analysis MIC_Comparator->Analysis Conclusion Conclusion on Cross-Resistance Analysis->Conclusion This compound MIC is low, Comparator MIC is high

Caption: Workflow for Assessing Cross-Resistance.

Signaling Pathways and Logical Relationships

The lack of cross-resistance can be logically attributed to the distinct molecular targets of this compound and other antibiotics.

SignalingPathways cluster_this compound This compound Action cluster_Colistin Colistin Action cluster_Carbapenem Carbapenem Action This compound This compound LolCDE LolCDE System (Lipoprotein Transport) This compound->LolCDE Inhibits OM_Integrity Outer Membrane Integrity LolCDE->OM_Integrity Maintains Cell_Death_L Bacterial Cell Death OM_Integrity->Cell_Death_L Disruption leads to Colistin Colistin LPS Lipopolysaccharide (LPS) in Outer Membrane Colistin->LPS Binds to Membrane_Perm Membrane Permeabilization LPS->Membrane_Perm Disrupts Cell_Death_C Bacterial Cell Death Membrane_Perm->Cell_Death_C Causes Carbapenem Carbapenem PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Inhibits Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Essential for Cell_Death_B Bacterial Cell Death Cell_Wall->Cell_Death_B Inhibition leads to

Caption: Distinct Mechanisms of Action.

The initial findings for this compound are highly encouraging, suggesting it could be a valuable tool in overcoming infections caused by some of the most difficult-to-treat Gram-negative bacteria. Further research is needed to explore the full spectrum of its activity and to assess the potential for the development of resistance to this new antibiotic.[4]

References

Reproducibility of Lolamicin In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Lolamicin, a novel antibiotic, against multidrug-resistant Gram-negative bacteria. Its performance is evaluated alongside standard-of-care antibiotics, meropenem and ceftazidime-avibactam, based on available preclinical data from murine infection models.

Executive Summary

This compound demonstrates significant in vivo efficacy in mouse models of acute pneumonia and septicemia caused by multidrug-resistant Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae. Notably, this compound achieves high survival rates and substantial reductions in bacterial burden.[1][2][3][4][5] A key differentiator of this compound is its unique mechanism of action that targets the Lol lipoprotein transport system in Gram-negative bacteria, while sparing the gut microbiome, a significant advantage over broad-spectrum antibiotics.[4] While direct head-to-head studies with identical experimental parameters are limited, this guide synthesizes available data to offer a comparative perspective on the efficacy of this compound against established treatments for infections caused by challenging Gram-negative pathogens.

Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of this compound, Meropenem, and Ceftazidime-Avibactam in murine models of infection with multidrug-resistant Gram-negative bacteria. It is important to note that the data are compiled from separate studies and experimental conditions may vary.

Table 1: Efficacy in Murine Septicemia/Thigh Infection Models

AntibioticBacterial StrainMouse ModelDosing RegimenKey Efficacy OutcomeCitation
This compound Colistin-resistant E. coli AR0349Septicemia100 mg/kg, IP, twice daily for 3 days100% survival[2]
This compound Carbapenem-resistant K. pneumoniae BAA-1705Septicemia100 mg/kg, IP, twice daily for 3 daysHigh survival rate (specific % not stated)[2]
This compound Colistin-resistant E. cloacae AR0163Septicemia100 mg/kg, IP, twice daily for 3 daysHigh survival rate (specific % not stated)[2]
Meropenem KPC-producing K. pneumoniaeThigh Infection300 mg/kg Meropenem + 50 mg/kg Vaborbactam, q2h for 24h0.82 to 2.37-log CFU/thigh reduction[1]
Meropenem ESBL-producing E. coliThigh InfectionHuman-simulated dose (1g q8h)~2-log kill[3]
Ceftazidime-Avibactam NDM-producing E. coliThigh InfectionCeftazidime 120 mg/kg + Avibactam 30 mg/kg, q2h for 24h0.61 to 1.42-log reduction[2]
Ceftazidime-Avibactam AmpC or ESBL-producing EnterobacteriaceaeSepticemiaED50 ranging from <5 to 65 mg/kgRestoration of efficacy against resistant strains[6]

Table 2: Efficacy in Murine Pneumonia Models

AntibioticBacterial StrainMouse ModelDosing RegimenKey Efficacy OutcomeCitation
This compound Colistin-resistant E. coli AR0349Acute Pneumonia100 mg/kg, IP, twice daily for 3 days~2-log reduction in bacterial burden[2]
This compound Colistin-resistant K. pneumoniae AR0040Acute Pneumonia100 mg/kg, IP, twice daily for 3 daysSignificant reduction in bacterial burden[2]
This compound Colistin-resistant E. cloacae AR0163Acute Pneumonia100 mg/kg, IP, twice daily for 3 daysSignificant reduction in bacterial burden[2]
Meropenem KPC-producing K. pneumoniaeLung Infection300 mg/kg Meropenem + 50 mg/kg Vaborbactam, q2h for 24h>1.83 logs of bacterial killing[1]
Ceftazidime-Avibactam KPC-producing K. pneumoniae Y8PneumoniaSubcutaneous injection (dose not specified)70% mortality in untreated vs. lower in treated[4][5]

Experimental Protocols

This compound In Vivo Efficacy Studies[2]
  • Animal Model: Female CD-1 mice.

  • Infection Models:

    • Acute Pneumonia: Intratracheal administration of bacterial suspension.

      • E. coli AR0349: 2.7 × 10⁸ CFU per mouse

      • K. pneumoniae AR0040: 8.0 × 10⁷ CFU per mouse

      • E. cloacae AR0163: 7.2 × 10⁸ CFU per mouse

    • Septicemia: Intraperitoneal injection of bacterial suspension.

      • E. coli AR0349: 4.2 × 10⁸ CFU per mouse

      • K. pneumoniae BAA-1705: 5.8 × 10⁷ CFU per mouse

      • E. cloacae AR0163: 9.0 × 10⁸ CFU per mouse

  • Treatment:

    • Route: Intraperitoneal (IP) injection.

    • Dose: 100 mg/kg of this compound.

    • Frequency: Twice daily for 3 days, initiated post-infection.

  • Endpoints:

    • Pneumonia: Bacterial burden in the lungs (CFU/g).

    • Septicemia: Survival rate over a specified period.

Meropenem-Vaborbactam In Vivo Efficacy Study[1]
  • Animal Model: Neutropenic female ICR mice.

  • Infection Models:

    • Thigh Infection: Intramuscular injection of KPC-producing carbapenem-resistant Enterobacteriaceae.

    • Lung Infection: Intranasal inoculation of KPC-producing K. pneumoniae.

  • Treatment:

    • Route: Subcutaneous injection.

    • Dose: Meropenem 300 mg/kg and vaborbactam 50 mg/kg.

    • Frequency: Every 2 hours for 24 hours.

  • Endpoints:

    • Thigh Infection: Bacterial counts (log CFU/thigh).

    • Lung Infection: Bacterial counts (log CFU/lung).

Ceftazidime-Avibactam In Vivo Efficacy Study[2]
  • Animal Model: Neutropenic ICR mice.

  • Infection Model:

    • Thigh Infection: Intramuscular injection of NDM-producing E. coli or K. pneumoniae.

  • Treatment:

    • Route: Subcutaneous injection.

    • Dose: Human-simulated regimen of ceftazidime 120 mg/kg and avibactam 30 mg/kg.

    • Frequency: Every 2 hours for 24 hours.

  • Endpoint:

    • Thigh Infection: Bacterial density (log10 CFU/ml).

Visualizations

Signaling Pathway

Lol_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane LolCDE LolCDE Complex LolA LolA (Chaperone) LolCDE->LolA Transports Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE Binds LolB LolB (Receptor) LolA->LolB Delivers Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM Anchors This compound This compound This compound->LolCDE Inhibits

Lol Lipoprotein Transport System Inhibition by this compound.
Experimental Workflow

InVivo_Workflow cluster_Preparation Preparation cluster_Infection Infection cluster_Treatment Treatment cluster_Evaluation Evaluation Animal_Model Select Animal Model (e.g., CD-1 Mice) Induce_Infection Induce Infection (Pneumonia or Septicemia) Animal_Model->Induce_Infection Bacterial_Strain Prepare Bacterial Inoculum (e.g., MDR E. coli) Bacterial_Strain->Induce_Infection Administer_Treatment Administer Treatment (this compound or Comparator) Induce_Infection->Administer_Treatment Monitor_Survival Monitor Survival Rates Administer_Treatment->Monitor_Survival Assess_Bacterial_Burden Assess Bacterial Burden (CFU counts) Administer_Treatment->Assess_Bacterial_Burden

General Workflow for In Vivo Efficacy Studies.

References

Lolamicin vs. Amoxicillin: A Comparative Analysis of Their Impact on Gut Flora

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the novel antibiotic lolamicin and the widely used broad-spectrum antibiotic amoxicillin, with a specific focus on their respective impacts on the gut microbiome. The information presented is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental protocols to inform future research and development in antimicrobial therapies.

Executive Summary

Infections caused by Gram-negative bacteria are a growing public health concern, often treated with broad-spectrum antibiotics that can disrupt the delicate balance of the gut microbiome. This disruption can lead to secondary infections and other health complications.[1] A promising new antibiotic, this compound, has been developed to selectively target pathogenic Gram-negative bacteria while sparing the beneficial commensal bacteria of the gut.[2][3] This guide presents a side-by-side comparison of this compound and amoxicillin, a broad-spectrum β-lactam antibiotic, highlighting their differing effects on gut flora based on recent experimental data.

Mechanism of Action

This compound: This novel antibiotic exhibits a unique mechanism of action by targeting the Lol lipoprotein transport system (Lol system), which is essential for the survival of Gram-negative bacteria.[2][4] The Lol system is responsible for transporting lipoproteins from the inner membrane to the outer membrane of Gram-negative bacteria.[4][5] By inhibiting this system, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.[6] Crucially, the Lol system is absent in Gram-positive bacteria and exhibits low sequence homology between pathogenic and commensal Gram-negative bacteria, accounting for this compound's selective toxicity.[1][3]

Amoxicillin: As a member of the penicillin family, amoxicillin is a broad-spectrum antibiotic that targets both Gram-positive and some Gram-negative bacteria.[7] Its mechanism involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan.[8] This disruption of cell wall integrity leads to bacterial lysis and death.[8] Due to its broad spectrum of activity, amoxicillin can significantly impact the diverse bacterial populations of the gut microbiome.[7]

cluster_this compound This compound Mechanism cluster_amoxicillin Amoxicillin Mechanism l_start This compound l_target LolCDE Transport System (Gram-Negative Bacteria) l_start->l_target Binds to l_effect Inhibition of Lipoprotein Transport l_target->l_effect l_outcome Disruption of Outer Membrane Integrity l_effect->l_outcome l_death Bacterial Cell Death l_outcome->l_death a_start Amoxicillin a_target Penicillin-Binding Proteins (PBPs) (Gram-Positive & Gram-Negative) a_start->a_target Binds to a_effect Inhibition of Peptidoglycan Synthesis a_target->a_effect a_outcome Disruption of Cell Wall Synthesis a_effect->a_outcome a_death Bacterial Cell Lysis a_outcome->a_death

Caption: Mechanisms of Action for this compound and Amoxicillin.

Quantitative Comparison of Impact on Gut Flora

The following table summarizes the quantitative data from murine model studies, comparing the effects of this compound and amoxicillin on the gut microbiome.

MetricThis compoundAmoxicillinControl (Vehicle)Citation
Change in Gut Microbiome Diversity (Shannon Diversity Index) No significant changeSignificant decreaseNo significant change[2]
Change in Gut Microbiome Richness StableSignificant decreaseStable[2]
Relative Abundance of Bacteroidetes No significant changeSignificant decreaseNo significant change[2]
Relative Abundance of Firmicutes No significant changeSignificant decreaseNo significant change[2]
C. difficile Colonization after Challenge Minimal colonization, cleared spontaneouslyHigh colonization, unable to clearMinimal colonization[2]

Experimental Protocols

Murine Model for Gut Microbiome Analysis

A key experiment to assess the impact of antibiotics on the gut microbiome involves treating mice with the respective compounds and analyzing fecal samples over time.

Workflow:

start Healthy Mice Cohort treatment Daily Oral Gavage for 3 Days - this compound - Amoxicillin - Vehicle (Control) start->treatment sampling Fecal Sample Collection (Baseline, During, and Post-Treatment) treatment->sampling dna_extraction DNA Extraction from Fecal Samples sampling->dna_extraction sequencing 16S rRNA Gene Sequencing dna_extraction->sequencing analysis Bioinformatic Analysis (Taxonomic Profiling, Diversity Analysis) sequencing->analysis outcome Comparison of Microbiome Composition analysis->outcome

Caption: Experimental Workflow for Gut Microbiome Analysis.

Detailed Methodology:

  • Animal Model: Healthy C57BL/6 mice are used for the study.

  • Treatment Groups: Mice are divided into three groups: this compound-treated, amoxicillin-treated, and a vehicle control group.

  • Dosing: Antibiotics are administered via oral gavage daily for a period of three days.

  • Fecal Sample Collection: Fecal pellets are collected from each mouse at baseline (before treatment), during the treatment period, and at multiple time points post-treatment to monitor recovery.

  • DNA Extraction: Microbial DNA is extracted from the fecal samples using standardized kits.

  • 16S rRNA Sequencing: The V4 hypervariable region of the 16S rRNA gene is amplified and sequenced to determine the bacterial composition of the gut microbiome.

  • Data Analysis: Sequencing data is processed to identify and quantify the different bacterial taxa present. Alpha and beta diversity analyses are performed to assess changes in the richness and overall structure of the microbial community.

Clostridioides difficile Challenge Model

To evaluate the functional consequences of antibiotic-induced gut dysbiosis, a C. difficile challenge model is employed.

Logical Relationship:

antibiotic_tx Antibiotic Treatment (this compound or Amoxicillin) dysbiosis Gut Microbiome State antibiotic_tx->dysbiosis This compound: Preserved Amoxicillin: Disrupted challenge Oral Challenge with C. difficile spores dysbiosis->challenge Influences Susceptibility outcome C. difficile Colonization & Disease challenge->outcome

Caption: Logic of the C. difficile Challenge Experiment.

Detailed Methodology:

  • Animal Model and Treatment: As described in the gut microbiome analysis protocol, mice are pre-treated with either this compound, amoxicillin, or a vehicle control.

  • C. difficile Challenge: Following antibiotic treatment, mice are orally challenged with Clostridioides difficile spores.

  • Monitoring: The mice are monitored for signs of C. difficile infection, such as weight loss and diarrhea.

  • Quantification of Colonization: Fecal samples are collected at various time points post-challenge, and the number of C. difficile colony-forming units (CFUs) is quantified to determine the extent of colonization.

Conclusion

The experimental data strongly indicates that this compound offers a significant advantage over broad-spectrum antibiotics like amoxicillin by selectively targeting Gram-negative pathogens while preserving the integrity of the gut microbiome.[2][6] This microbiome-sparing property was demonstrated by the stable diversity and richness of gut flora in this compound-treated mice, which was comparable to the control group.[2] In contrast, amoxicillin caused a significant reduction in microbial diversity.[2] Furthermore, the preserved gut microbiome in this compound-treated mice conferred protection against secondary C. difficile infection, a common and serious complication associated with broad-spectrum antibiotic use.[2] These findings position this compound as a promising candidate for a new generation of antibiotics that can effectively treat infections with minimized collateral damage to the host's beneficial microbial communities. Further research, including clinical trials, is warranted to validate these preclinical findings in humans.[6]

References

A Comparative Analysis of Lolamicin and Other LolCDE Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A new front has opened in the battle against Gram-negative bacteria with the discovery of Lolamicin, a novel inhibitor of the LolCDE complex. This guide provides a comparative analysis of this compound against other known LolCDE inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape of this promising antibiotic target.

The emergence of multidrug-resistant Gram-negative pathogens presents a formidable challenge to global health. The LolCDE complex, an essential ATP-binding cassette (ABC) transporter responsible for the localization of lipoproteins to the outer membrane of Gram-negative bacteria, has been identified as a critical target for novel antibiotic development. This compound, a recently developed compound, has shown significant promise through its potent and selective activity. This guide will delve into a quantitative comparison of this compound with other LolCDE inhibitors, detail key experimental protocols for their evaluation, and visualize the underlying biological pathways and experimental workflows.

Quantitative Comparison of LolCDE Inhibitors

This compound has demonstrated superior efficacy against a range of multidrug-resistant clinical isolates when compared to other experimental LolCDE inhibitors. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and other notable inhibitors.

CompoundTargetOrganismMIC (µg/mL)Source(s)
This compound LolCDEEscherichia coli (MDR clinical isolates)1-8[1]
Klebsiella pneumoniae (MDR clinical isolates)1-8[1]
Enterobacter cloacae (MDR clinical isolates)1-8[1]
Pseudomonas aeruginosa>128[1]
Acinetobacter baumannii>128[1]
Pyridinepyrazole (compound 1) LolCDEEscherichia coli AR-0349 (colistin-resistant)>32[1]
Pyridineimidazole (compound 1) LolCDEEscherichia coli ATCC 25922 (wild-type)32[2]
Escherichia coli ΔtolC0.25[2]
Pyridineimidazole (compound 2) LolCDEEscherichia coli ΔtolC0.125-0.25[3][4]
G0507 LolCDEEscherichia coli (wild-type)>64[5]
Escherichia coli ΔtolC0.5[5]
Escherichia coli imp42131[5]

MDR: Multidrug-resistant

Experimental Protocols

The evaluation of LolCDE inhibitors involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action. Below are detailed methodologies for key assays cited in the comparison.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Protocol based on Clinical and Laboratory Standards Institute (CLSI) Guidelines: [6][7][8][9][10]

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C.

    • Select several colonies and suspend them in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the test compounds in CAMHB in a 96-well microtiter plate.

    • The final volume in each well should be 100 µL.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours in ambient air.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

In Vivo Efficacy in Mouse Infection Models

Animal models are crucial for evaluating the therapeutic potential of new antibiotics. Murine models of acute pneumonia and septicemia are commonly used.[11][12][13][14][15]

Septicemia Model Protocol: [12]

  • Animal Model: Use specific pathogen-free female BALB/c mice (6-8 weeks old).

  • Infection:

    • Grow the bacterial strain (e.g., colistin-resistant E. coli AR-0349) to mid-logarithmic phase in CAMHB.

    • Wash and resuspend the bacteria in sterile saline.

    • Induce septicemia by intraperitoneal (i.p.) injection of the bacterial suspension (e.g., 1 x 10⁷ CFU per mouse).

  • Treatment:

    • Administer the test compound (e.g., this compound) and comparator compounds at specified doses and routes (e.g., intraperitoneally or orally) at defined time points post-infection (e.g., 1 and 6 hours post-infection).

    • Include a vehicle control group.

  • Evaluation:

    • Monitor survival over a period of 7 days.

    • To determine bacterial burden, a separate cohort of mice can be euthanized at a specific time point (e.g., 24 hours post-infection), and organs (e.g., spleen, liver) are harvested, homogenized, and plated on appropriate agar to enumerate bacterial colonies (CFU/organ).

Pneumonia Model Protocol: [12][16][17][18]

  • Animal Model: Use specific pathogen-free female BALB/c mice (6-8 weeks old).

  • Infection:

    • Anesthetize mice (e.g., with isoflurane).

    • Induce pneumonia by intranasal instillation of a bacterial suspension (e.g., 5 x 10⁶ CFU of K. pneumoniae in 50 µL of saline).

  • Treatment:

    • Administer the test and comparator compounds as described in the septicemia model.

  • Evaluation:

    • Monitor survival over 7 days.

    • For bacterial burden assessment, euthanize a cohort of mice at a specified time point, and harvest the lungs for homogenization and CFU enumeration.

Spheroplast Lipoprotein Release Assay

This in vitro assay biochemically confirms that a compound inhibits the LolCDE complex by measuring the release of lipoproteins from spheroplasts.[2][19][20][21][22]

Protocol:

  • Preparation of Spheroplasts:

    • Grow an appropriate E. coli strain (e.g., a strain with a compromised outer membrane like ΔtolC to enhance compound uptake) to mid-log phase.

    • Harvest the cells and resuspend them in a sucrose-Tris-HCl buffer.

    • Treat the cells with lysozyme and EDTA to digest the peptidoglycan layer, resulting in the formation of spheroplasts. .

  • Lipoprotein Release Assay:

    • Incubate the prepared spheroplasts with purified LolA protein in the presence of the test compound or a vehicle control (DMSO).

    • The reaction is initiated by the addition of ATP to energize the LolCDE transporter.

    • After incubation, centrifuge the mixture to pellet the spheroplasts.

  • Detection of Released Lipoprotein:

    • Analyze the supernatant for the presence of a specific lipoprotein (e.g., Lpp) using SDS-PAGE and Western blotting with an anti-Lpp antibody.

    • A decrease in the amount of released Lpp in the presence of the test compound indicates inhibition of the LolCDE complex.

Visualizing the Landscape of LolCDE Inhibition

To better understand the mechanism of action and the experimental approaches used to study LolCDE inhibitors, the following diagrams have been generated using the DOT language.

LolCDE_Pathway cluster_IM Inner Membrane cluster_OM Outer Membrane cluster_Inhibitors Inhibitors IM LolCDE LolCDE Complex LolA LolA (Chaperone) LolCDE->LolA Transfer Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE Binding Periplasm Periplasm OM LolB LolB Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM Insertion LolA->LolB Transport This compound This compound This compound->LolCDE Inhibition Other_Inhibitors Other LolCDE Inhibitors Other_Inhibitors->LolCDE Inhibition

LolCDE Lipoprotein Transport Pathway and Inhibition.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation MIC MIC Determination (Broth Microdilution) Spheroplast_Assay Spheroplast Lipoprotein Release Assay MIC->Spheroplast_Assay Confirmation of Target Engagement Septicemia_Model Mouse Septicemia Model Spheroplast_Assay->Septicemia_Model Progression to In Vivo Pneumonia_Model Mouse Pneumonia Model Spheroplast_Assay->Pneumonia_Model Progression to In Vivo Efficacy_Assessment Efficacy Assessment (Survival & Bacterial Burden) Septicemia_Model->Efficacy_Assessment Pneumonia_Model->Efficacy_Assessment Candidate_Compound Candidate LolCDE Inhibitor Candidate_Compound->MIC

Experimental Workflow for Evaluating LolCDE Inhibitors.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Lolamicin for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As an experimental antibiotic, specific disposal protocols for lolamicin have not been formally established. The following procedures are based on best practices for the laboratory disposal of antibiotic and hazardous chemical waste. Researchers must consult and adhere to their institution's Environmental Health & Safety (EHS) guidelines for all waste management.

This compound is a novel, experimental Gram-negative-selective antibiotic.[1] Proper handling and disposal are paramount to ensure personnel safety, prevent environmental contamination, and mitigate the risk of contributing to antimicrobial resistance.[2] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Chemical and Physical Properties of this compound

A summary of key quantitative data for this compound is presented below for easy reference. This information is critical for a comprehensive understanding of the compound's characteristics.

PropertyValueSource
Chemical Formula C₂₄H₂₀N₄O[1][3]
Molar Mass 380.44 g/mol [4]
CAS Number 2930690-12-1[1][4]
Solubility Soluble in DMSO[4]

Standard Operating Procedure for this compound Disposal

The proper disposal of this compound and associated waste is a critical step in maintaining laboratory safety and environmental integrity. The following step-by-step guidance outlines the recommended procedures for different types of this compound waste.

1. Waste Segregation and Collection:

  • Initial Segregation: All waste contaminated with this compound must be segregated at the point of generation from other laboratory waste streams (e.g., regular trash, non-hazardous biological waste).[2]

  • Waste Containers: Use dedicated, leak-proof, and clearly labeled hazardous waste containers.[2] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

  • Labeling: Each waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," the concentration, and any other information required by your institution's EHS department.[4]

2. Disposal of Different this compound Waste Streams:

  • High-Concentration Stock Solutions:

    • High-concentration stock solutions of this compound are to be considered hazardous chemical waste.[2]

    • These solutions should be collected in an approved hazardous waste container for chemical waste.[2]

    • Do not attempt to neutralize or dispose of stock solutions down the drain.[4]

  • Contaminated Culture Media:

    • The disposal method for culture media containing this compound depends on its heat stability, which is currently not well-documented for this experimental compound.

    • Given the unknown heat stability, it is prudent to treat this compound as heat-stable.[5]

    • Therefore, autoclaving alone may not be sufficient to deactivate the antibiotic.[6]

    • Liquid media should be collected as hazardous chemical waste.[5]

    • Alternatively, consult with your EHS department about approved chemical inactivation methods before disposal.[2]

  • Contaminated Solid Waste:

    • Items such as petri dishes, flasks, pipette tips, and gloves contaminated with this compound should be collected in a designated biohazardous waste container that is also marked for chemical contamination.[2]

    • If the solid waste is heavily contaminated with high concentrations of this compound, it should be treated as chemical waste.[2]

    • Follow your institution's guidelines for the disposal of mixed chemical and biological waste. This often involves incineration.[7]

  • Empty Containers:

    • Empty containers that held high-concentration this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or as recommended by your EHS department).[8]

    • The rinseate must be collected and disposed of as hazardous chemical waste.[8]

    • After triple-rinsing, deface the original label, and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policy.[8]

3. Final Disposal:

  • All collected this compound waste must be disposed of through your institution's hazardous waste management program.[2] This typically involves collection by a certified hazardous waste vendor.[2]

Experimental Protocols

While specific experimental protocols for this compound disposal are not available, the general procedure for the chemical inactivation of some antibiotics, such as beta-lactams, involves alkaline hydrolysis.[2] This process breaks down the active molecule. However, the efficacy of this method for this compound is unknown and should not be attempted without explicit guidance from a qualified chemist and your institution's EHS department.

Visualizing Disposal and Mechanism of Action

To aid in understanding the procedural workflow and the biological importance of proper disposal, the following diagrams are provided.

LolamicinDisposalWorkflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type stock_solution High-Concentration Stock Solution waste_type->stock_solution Stock culture_media Contaminated Culture Media waste_type->culture_media Media solid_waste Contaminated Solid Waste waste_type->solid_waste Solid empty_container Empty this compound Container waste_type->empty_container Container collect_chem Collect in Labeled Hazardous Chemical Waste Container stock_solution->collect_chem culture_media->collect_chem collect_bio_chem Collect in Labeled Biohazardous/Chemical Waste Container solid_waste->collect_bio_chem triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse final_disposal Dispose via Institutional Hazardous Waste Program collect_chem->final_disposal collect_bio_chem->final_disposal collect_rinseate Collect Rinseate as Hazardous Chemical Waste triple_rinse->collect_rinseate dispose_container Dispose of Defaced Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinseate->final_disposal

Caption: Decision workflow for the proper segregation and disposal of different types of this compound waste.

LolamicinMechanism cluster_bacteria Gram-Negative Bacterium IM Inner Membrane LolCDE LolCDE Complex IM->LolCDE OM Outer Membrane Lipoprotein Lipoprotein LolCDE->Lipoprotein Transports CellDeath Cell Death LolCDE->CellDeath Inhibition leads to Lipoprotein->OM This compound This compound This compound->LolCDE Inhibits

Caption: this compound inhibits the LolCDE lipoprotein transport system in Gram-negative bacteria.

References

Personal protective equipment for handling Lolamicin

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lolamicin. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this novel Gram-negative-selective antibiotic.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent compound with significant potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following risks:

  • Serious Eye Damage (Category 1)

  • Suspected of Causing Cancer (Category 2) [1][2]

  • Suspected of Damaging Fertility or the Unborn Child (Category 2) [1][2]

Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or other appropriate material. Change gloves frequently and immediately if contaminated.Prevents skin contact with this compound, which may be harmful.
Body Protection Laboratory coatFully buttoned, long-sleeved lab coat.Protects skin and personal clothing from contamination.
Protective clothingAdditional disposable gown or apron may be required for large quantities or when there is a risk of splashing.Provides an extra layer of protection during high-risk procedures.
Eye/Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled.Protects against accidental splashes and airborne particles, preventing serious eye damage.[1]
Face shieldRequired when there is a significant risk of splashing or aerosol generation.Offers full-face protection from splashes and aerosols.
Respiratory Protection Not generally required for small quantities in a ventilated enclosure.Use a NIOSH-approved respirator if handling outside of a containment system or if aerosolization is likely.Protects against inhalation of the powdered compound.

Operational Plan: Handling and Experimental Protocols

Due to its potency, this compound must be handled with care to prevent dust and aerosol generation. The open handling of the powder is strongly discouraged.[3]

2.1. Engineering Controls

  • Primary Containment: All handling of powdered this compound (e.g., weighing, reconstituting) must be performed in a certified chemical fume hood, a biological safety cabinet, or a glove box.[4] These systems protect the user from inhaling airborne particles.

  • Ventilation: Ensure adequate ventilation in the laboratory to minimize the concentration of any airborne contaminants. Equipment for handling potent materials should ideally be operated under negative pressure.[3]

2.2. Standard Operating Procedure for Reconstitution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the workspace within the primary containment unit (e.g., chemical fume hood) by laying down absorbent, disposable bench paper.

    • Assemble all necessary materials: this compound powder, appropriate solvent (e.g., DMSO, Ethanol), volumetric flasks, pipettes, and waste containers.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance inside the containment unit.

    • Carefully transfer the desired amount of this compound powder to the weighing vessel using a spatula. Avoid creating dust.

    • Close the primary container of this compound powder immediately after use.

  • Dissolution:

    • Add a small amount of the chosen solvent to the weighing vessel to wet the powder.

    • Carefully transfer the resulting slurry to a volumetric flask.

    • Rinse the weighing vessel with additional solvent and add the rinsate to the volumetric flask to ensure a complete transfer.

    • Add solvent to the volumetric flask to the desired final volume.

    • Cap the flask and mix gently until the this compound is completely dissolved. Sonication may be used to aid dissolution if necessary.

  • Storage:

    • Clearly label the container with the compound name, concentration, solvent, date, and your initials.

    • Store the solution as recommended. For example, in a solvent, this compound can be stored at -80°C for up to 6 months.

2.3. Solubility Data

SolventSolubility
DMSO ≥ 10 mg/mL
Ethanol ≥ 10 mg/mL
Aqueous Solution Inactive up to its aqueous solubility limit of 128 µg/mL.[5]

Data sourced from Cayman Chemical and MedChemExpress product information.[1][6]

Disposal Plan

All this compound waste is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.

3.1. Waste Segregation

  • Solid Waste:

    • Contaminated PPE (gloves, disposable lab coats), bench paper, weighing boats, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Unused or expired stock solutions of this compound are considered hazardous chemical waste.[7] They should be collected in a sealed, leak-proof container labeled "Hazardous Waste: this compound."

    • Aqueous solutions containing this compound (e.g., from cell culture) should also be collected as hazardous liquid waste. Do not pour down the drain.

  • Sharps:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

3.2. Decontamination

  • Work surfaces and equipment should be decontaminated after use. Wipe surfaces with a solvent known to dissolve this compound (e.g., 70% ethanol) followed by a suitable laboratory detergent.

  • All cleaning materials used for decontamination should be disposed of as solid hazardous waste.

3.3. Final Disposal

  • All collected hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.

Visual Guides

.dot

G Experimental Workflow for Handling this compound Powder prep_ppe Don appropriate PPE prep_workspace Prepare workspace in fume hood prep_ppe->prep_workspace prep_materials Gather materials prep_workspace->prep_materials weigh Weigh this compound powder prep_materials->weigh Begin handling dissolve Dissolve in solvent weigh->dissolve storage Store stock solution dissolve->storage Solution prepared decon Decontaminate workspace storage->decon disposal Dispose of waste decon->disposal

Caption: Workflow for safely handling and preparing this compound solutions.

.dot

G This compound's Mechanism of Action Inner Membrane Inner Membrane LolCDE LolCDE Complex Outer Membrane Outer Membrane LolCDE->Outer Membrane Lipoprotein Transport Disruption Outer Membrane Disruption & Cell Death LolCDE->Disruption Leads to Lipoprotein Lipoprotein Lipoprotein->LolCDE Binds to This compound This compound This compound->LolCDE Inhibits

Caption: this compound inhibits the LolCDE lipoprotein transport system.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.